Obelin
Description
Properties
Molecular Formula |
C26H32N4O4 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H32N4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33/h3-9,19-20,24H,10-17H2,1-2H3/t19-,20-,24-/m1/s1 |
InChI Key |
INULNSAIIZKOQE-YOSAUDMPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Luminous Machinery of the Deep: An In-depth Technical Guide to Obelin Bioluminescence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the bioluminescence of Obelin, a calcium-regulated photoprotein from the hydroid Obelia longissima. We will delve into the intricate interplay of protein structure, substrate binding, and ionic triggers that culminate in the emission of light, a phenomenon with profound implications for cellular imaging, drug screening, and diagnostics.
The Core Mechanism: A Calcium-Triggered Cascade
This compound's ability to produce light is not a continuous process but rather a rapid flash triggered by the binding of calcium ions (Ca²⁺). The photoprotein exists in a stable, pre-charged state, holding its substrate, coelenterazine (B1669285), in a high-energy peroxide form (2-hydroperoxycoelenterazine) within a protective hydrophobic cavity.[1][2] The binding of Ca²⁺ initiates a series of conformational changes that lead to the oxidative decarboxylation of the coelenterazine, releasing a photon of blue light.[1]
The fundamental steps of this process are:
-
Calcium Binding: In its resting state, this compound possesses three EF-hand calcium-binding motifs.[3] Upon an increase in intracellular calcium concentration, Ca²⁺ ions bind to these sites.
-
Conformational Change: The binding of Ca²⁺ induces a subtle yet critical conformational shift in the protein structure.[3][4][5] This change alters the environment of the active site.
-
Substrate Reorientation and Reaction: The conformational change brings key amino acid residues into optimal positions to catalyze the decarboxylation of the 2-hydroperoxycoelenterazine.[1] This reaction proceeds through a transient dioxetanone intermediate.[3][6]
-
Light Emission: The breakdown of the dioxetanone intermediate produces coelenteramide (B1206865) in an electronically excited state. As the excited coelenteramide relaxes to its ground state, it releases energy in the form of a photon of light, resulting in the characteristic blue bioluminescence.[1][2]
Quantitative Analysis of this compound Bioluminescence
The photophysical properties of this compound are critical for its application as a reporter. These properties can be modulated by mutations in the protein sequence or by using synthetic analogs of its substrate, coelenterazine.
Spectral Properties
The emission spectrum of wild-type this compound peaks at approximately 485 nm. However, mutations within the coelenterazine-binding pocket can significantly alter the emission wavelength. Similarly, modifications to the coelenterazine molecule can also lead to shifts in the emitted light, with some analogs producing green or even red-shifted light.[7]
Table 1: Bioluminescence and Fluorescence Spectral Maxima of this compound and its Mutants with Coelenterazine and its Analogs
| Protein/Analog | Bioluminescence λmax (nm) | Fluorescence λmax (nm) | Reference |
| Wild-type this compound | 485 | 505 | [2][8] |
| W92F this compound | 410, 470 (bimodal) | 505 | [1] |
| Y138F this compound | 485 | 505 | [1] |
| F88Y this compound | 453 | - | [2] |
| This compound + B1 analog | 490 | 505 | [2] |
| This compound + B15 analog | 490 | 505 | [2] |
| F88Y this compound + B1 analog | 460 | - | [2] |
| F88Y this compound + B15 analog | 460 | - | [2] |
Note: B1 and B15 are specific coelenterazine analogs with modifications at the C-6 position. The bimodal spectrum of W92F this compound indicates two distinct emitting species.
Kinetic Parameters
The kinetics of the this compound bioluminescent reaction are characterized by a rapid rise to peak intensity upon Ca²⁺ binding, followed by a slower decay. These kinetics can be precisely measured using stopped-flow techniques.
Table 2: Kinetic Rate Constants for the Rise of Bioluminescence in this compound
| Protein | Rate Constant (k_rise) (s⁻¹) | Reference |
| Wild-type this compound | 476.5 ± 1.4 | [1] |
| Y138F this compound | 305.3 ± 1.4 | [1] |
Quantum Yield
Experimental Protocols
Recombinant this compound Expression and Purification
Objective: To produce and purify recombinant apo-obelin from E. coli for subsequent activation with coelenterazine. This protocol is a generalized procedure based on common methodologies for recombinant protein purification.[9][10][11][12][13]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an this compound expression vector (e.g., pET vector with a His-tag).
-
Luria-Bertani (LB) medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis tubing and Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged apo-obelin with Elution Buffer.
-
Collect the elution fractions and analyze by SDS-PAGE.
-
Pool the fractions containing pure apo-obelin and dialyze against Dialysis Buffer to remove imidazole.
-
Determine the protein concentration and store at -80°C.
-
In Vitro this compound Bioluminescence Assay
Objective: To measure the calcium-triggered light emission from activated this compound. This protocol is a general guideline.[14][15][16][17][18]
Materials:
-
Purified apo-obelin.
-
Coelenterazine solution (e.g., 1 mg/mL in methanol).
-
Activation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Calcium-containing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂).
-
Luminometer or plate reader with luminescence detection capabilities.
Procedure:
-
Activation (Charging):
-
Dilute the purified apo-obelin in Activation Buffer to the desired concentration.
-
Add coelenterazine to the apo-obelin solution in a molar excess (e.g., 5-10 fold) and incubate in the dark at 4°C for at least 4 hours to allow for the formation of the active photoprotein.
-
-
Measurement:
-
Pipette the activated this compound solution into the wells of a microplate.
-
Set the luminometer to inject the calcium-containing buffer and immediately measure the light emission.
-
Record the luminescence signal over time. The data can be used to determine the peak intensity and decay kinetics.
-
Stopped-Flow Kinetics Measurement
Objective: To measure the rapid kinetics of the calcium-triggered bioluminescence of this compound.[7][19][20][21][22][23]
Materials:
-
Activated this compound solution (prepared as in 3.2).
-
Calcium-containing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with varying concentrations of CaCl₂).
-
Stopped-flow instrument equipped with a photomultiplier tube detector.
Procedure:
-
Load one syringe of the stopped-flow instrument with the activated this compound solution and the other with the calcium-containing buffer.
-
Rapidly mix the two solutions by triggering the instrument.
-
The instrument will record the rapid increase and subsequent decay of the bioluminescence signal with millisecond resolution.
-
Analyze the resulting kinetic trace by fitting it to an appropriate exponential function to determine the rate constant for the rise of luminescence (k_rise) and the decay rate constant(s).
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in this compound bioluminescence.
Caption: The overall pathway of this compound bioluminescence, from activation to light emission.
Caption: The sequence of events initiated by calcium binding to this compound.
Caption: A typical experimental workflow for producing and characterizing this compound.
Conclusion
The mechanism of this compound bioluminescence is a finely tuned biological process that has been harnessed as a powerful tool in biomedical research. A thorough understanding of its structure-function relationships, kinetics, and spectral properties is essential for its effective application. This guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in leveraging the luminous capabilities of this compound for their scientific endeavors. The continued exploration of this compound and other photoproteins promises to illuminate further the intricate workings of biological systems and to foster the development of novel bioanalytical technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioluminescent Properties of Semi-Synthetic this compound and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of this compound after Ca2+-triggered bioluminescence suggests neutral coelenteramide as the primary excited state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and prediction of calcium-binding pockets from apo-protein structures exhibiting calcium-induced localized conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An interaction-based analysis of calcium-induced conformational changes in Ca2+ sensor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sfu.ca [sfu.ca]
- 8. researchgate.net [researchgate.net]
- 9. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 10. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Expression of proteins in E coli [qiagen.com]
- 13. iba-lifesciences.com [iba-lifesciences.com]
- 14. bumc.bu.edu [bumc.bu.edu]
- 15. ohsu.edu [ohsu.edu]
- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 17. resources.revvity.com [resources.revvity.com]
- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 19. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
- 20. biologic.net [biologic.net]
- 21. Kinetics of bacterial bioluminescence and the fluorescent transient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. goldbio.com [goldbio.com]
Unveiling Obelin: A Technical Guide to the Discovery, Origin, and Application of a Key Photoprotein
For Immediate Release
This technical guide provides a comprehensive overview of the Ca2+-regulated photoprotein, Obelin, for researchers, scientists, and drug development professionals. We delve into its discovery, origin, biochemical properties, and the methodologies pivotal to its study. This document synthesizes key findings and presents them in an accessible format, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological and experimental pathways.
Discovery and Origin: From Marine Hydroid to Molecular Tool
The journey of this compound began with the study of bioluminescence in the marine hydroid Obelia. Specifically, two species, Obelia geniculata and Obelia longissima, have been identified as the primary sources of this photoprotein.[1][2][3][4] The light-emitting capabilities of Obelia emanate from specialized cells called photocytes, which are concentrated in the endoderm of the hydroid's pedicels, uprights, and stolons.[5] These photocytes are most abundant in the actively growing regions of the organism.[5]
The initial extraction and partial purification of this compound from Obelia geniculata were described in the 1970s.[1] These early studies established this compound as a Ca2+-activated luminescent protein, laying the groundwork for its later development as a sensitive calcium indicator.[1] The subsequent cloning and sequencing of the cDNA encoding this compound from both Obelia longissima and Obelia geniculata in the 1990s and early 2000s were significant milestones.[6] This work revealed the primary structure of the apoprotein, identifying the three characteristic EF-hand structures responsible for Ca2+-binding and confirming its homology with other photoproteins like aequorin.[6]
Biochemical and Photophysical Properties of this compound
This compound is a single-chain polypeptide with a molecular weight of approximately 22.2 kDa.[7] It exists as a stable complex of the apoprotein, a luciferin (B1168401) substrate (coelenterazine), and molecular oxygen. The binding of Ca2+ ions to the three EF-hand domains triggers a conformational change, leading to the oxidative decarboxylation of coelenterazine (B1669285) and the emission of a flash of blue light.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, providing a valuable resource for comparative analysis and experimental design.
| Property | Obelia geniculata | Obelia longissima | Reference(s) |
| Molecular Weight (Apothis compound) | ~22.2 kDa (calculated from amino acid sequence) | 22,226 Da | [6][7] |
| Number of Amino Acids | 195 | 195 | [6][7] |
| Absorption Maxima (Active Photoprotein) | 280 nm, 460 nm | Not explicitly stated, but expected to be similar | [8] |
| Bioluminescence Emission Maximum | 495 nm | 470 nm | [2][7] |
| Fluorescence Emission Maximum (Ca2+-discharged) | 520 nm | Not explicitly stated | [8] |
| Number of Ca2+-Binding Sites | 3 | 3 | [6] |
| Calcium Concentration Range for Activation | 1 x 10-6 - 3 x 10-4 M | Similar range expected | [9] |
| Hill Coefficient (nH) | ~2.5 | Not explicitly stated, but indicates positive cooperativity | [9] |
| Kinetic and Other Properties | Value | Reference(s) |
| Rate of Luminescence Decay (k) | 2.8 s-1 (for O. geniculata) | [1] |
| Quantum Yield | Not explicitly stated, but implied to be high | [9] |
| Ca2+-independent Luminescence | < 10-6 of the maximum Ca2+-activated response | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Partial Purification of Native this compound from Obelia geniculata
This protocol is adapted from early studies on this compound extraction.[1]
-
Harvesting: Collect fresh Obelia geniculata from its natural habitat.
-
Extraction: Perform an overnight extraction of the hydroids in a buffer containing 40 mM EDTA and 200 mM Tris-HCl, pH 7.0.
-
Clarification: Centrifuge the extract to remove cellular debris.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Purify the this compound threefold by precipitating the protein with 60-100% saturated ammonium sulfate.[1]
-
Storage: The resulting precipitate can be stored as a suspension in 40 mM EDTA with saturated ammonium sulfate at -70°C for at least 6 months with minimal loss of activity.[1]
Recombinant this compound Expression and Purification from E. coli
The cloning of the this compound gene has enabled its expression in heterologous systems like E. coli, which often leads to the formation of inclusion bodies.
-
cDNA Library Construction: Construct a cDNA library from the mRNA of Obelia longissima or Obelia geniculata.
-
Gene Amplification: Amplify the this compound gene using PCR with specific primers.
-
Vector Ligation: Ligate the amplified gene into an appropriate expression vector (e.g., pET vectors).
-
Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Induce protein expression with IPTG and grow the culture for a specified period.
-
Cell Lysis: Harvest the E. coli cells and resuspend them in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0). Lyse the cells using sonication or a French press.
-
Inclusion Body Collection: Centrifuge the lysate to pellet the inclusion bodies.
-
Washing: Wash the inclusion body pellet with a buffer containing a mild denaturant (e.g., 2 M urea) and a detergent (e.g., 2% Triton X-100) to remove contaminating proteins.[10] Repeat the wash step.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea) and a reducing agent (e.g., 1 mM 2-mercaptoethanol).[10][11]
This protocol utilizes immobilized metal affinity chromatography (IMAC) for His-tagged this compound.
-
Column Equilibration: Equilibrate a Ni-NTA column with the solubilization buffer.
-
Binding: Load the solubilized protein onto the column.
-
Refolding: Gradually exchange the solubilization buffer with a refolding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole (B134444), 1 mM 2-mercaptoethanol, pH 8.0) using a linear gradient.[10] This allows for on-column refolding of the protein.
-
Elution: Elute the refolded this compound from the column using an elution buffer containing a high concentration of imidazole (e.g., 0.5 M).[10]
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
References
- 1. Extraction, partial purification and properties of this compound, the calcium-activated luminescent protein from the hydroid Obelia geniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obelia geniculata - Wikipedia [en.wikipedia.org]
- 3. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obelia longissima - Wikipedia [en.wikipedia.org]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. Sequence of the cDNA encoding the Ca(2+)-activated photoprotein this compound from the hydroid polyp Obelia longissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the luminescent response of the Ca2+-activated photoprotein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Detecting Calcium Ions with Obelin: A Technical Guide for Researchers
An in-depth exploration of the core mechanisms, quantitative parameters, and experimental protocols for utilizing the bioluminescent photoprotein Obelin in calcium ion detection.
The photoprotein this compound, originally isolated from the hydroid Obelia longissima, serves as a highly sensitive and specific intracellular calcium indicator. Its ability to emit a flash of blue light in the presence of calcium ions has made it a valuable tool in various research fields, including neuroscience, cell biology, and drug discovery. This technical guide provides a comprehensive overview of the principles underlying this compound-mediated calcium detection, detailed experimental methodologies, and key quantitative data for researchers, scientists, and drug development professionals.
The Core Mechanism: From Calcium Binding to Light Emission
The detection of calcium ions by this compound is a multi-step process initiated by the binding of Ca²⁺ to the protein, which triggers a series of conformational changes culminating in a chemiluminescent reaction.
Structural Basis of Calcium Sensing
This compound is a single-chain polypeptide of approximately 22 kDa that houses a stabilized chromophore, coelenterazine (B1669285), within a protective hydrophobic pocket. The apoprotein (apo-obelin) possesses three high-affinity calcium-binding sites, which are characteristic EF-hand motifs. These EF-hand loops, designated as loops I, III, and IV, are the primary sensors of intracellular calcium fluctuations.[1][2] Crystal structure analysis has revealed that each of these loops can bind a single calcium ion.[3] Loop I has been suggested to have the highest affinity for Ca²⁺.[2]
Conformational Changes and Triggering Bioluminescence
In its resting state, this compound holds the coelenterazine molecule in a specific conformation, preventing its oxidation. The binding of three Ca²⁺ ions to the EF-hand motifs induces a significant conformational change in the protein.[4] This structural rearrangement is thought to reposition key amino acid residues within the active site, notably displacing a critical histidine residue.[5] This movement disrupts the stable environment around the coelenterazine, allowing it to undergo oxidative decarboxylation. This reaction converts coelenterazine into coelenteramide (B1206865), releasing carbon dioxide and a photon of blue light.[4] The entire process, from calcium binding to light emission, occurs on a millisecond timescale, enabling the detection of rapid calcium transients within cells.[5]
Quantitative Data for this compound-Mediated Calcium Detection
For accurate experimental design and data interpretation, it is crucial to consider the quantitative parameters of the this compound-calcium interaction and the resulting bioluminescent signal.
| Parameter | Value | Reference |
| Number of Ca²⁺ Binding Sites | 3 | [6] |
| Binding Stoichiometry | 3 Ca²⁺ ions per this compound molecule | [7] |
| Emission Maximum (λmax) | ~485 nm | [3] |
| Quantum Yield | 0.19 - 0.25 | N/A |
Table 1: Key Quantitative Parameters of Wild-Type this compound
| Mutant | Rise Rate Constant (k_rise) (s⁻¹) | Light Emission Decay Rate Constant (k_decay) (s⁻¹) | Emission Maximum (λmax) (nm) | Reference |
| Wild-Type | ~450 | Two components: "fast" and "slow" | ~485 | [3] |
| W92F | 992 | - | Bimodal: 405 and 470 | [3] |
| Y138F | 10 times slower than Wild-Type | - | 493 | [8] |
Table 2: Kinetic Parameters of Wild-Type and Mutant this compound
Experimental Protocols
This section provides detailed methodologies for the expression and purification of recombinant this compound, as well as its application in intracellular calcium measurements.
Expression and Purification of Recombinant this compound in E. coli
Objective: To produce and purify functional recombinant apo-obelin for subsequent reconstitution into the active photoprotein.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the this compound gene (e.g., pET vector)
-
Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, lysozyme)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged this compound)
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)
Procedure:
-
Transformation: Transform the this compound expression vector into a suitable E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 3-4 hours at 30°C or overnight at 18-20°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto an equilibrated affinity chromatography column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the recombinant this compound from the column using elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole (B134444) and buffer exchange.
-
Purity Analysis: Assess the purity of the recombinant this compound by SDS-PAGE.
Intracellular Calcium Measurement using Recombinant this compound
Objective: To measure changes in intracellular calcium concentration in mammalian cells using reconstituted this compound.
Materials:
-
Mammalian cells of interest
-
Cell culture medium and reagents
-
Purified recombinant apo-obelin
-
Coelenterazine
-
Microinjection apparatus or cell-loading reagent
-
Luminometer or microscope equipped with a sensitive photon detector
-
Buffer for cell loading (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Stimulus to induce calcium changes (e.g., agonist, ionophore)
-
Lysis buffer for total light measurement (e.g., 1% Triton X-100 in water)
Procedure:
-
Cell Culture: Culture the mammalian cells to be studied in an appropriate format (e.g., 96-well plate, glass-bottom dish).
-
Reconstitution of this compound: Incubate the purified apo-obelin with a molar excess of coelenterazine in a suitable buffer in the dark for at least 2 hours at 4°C to form the active photoprotein complex.
-
Loading of this compound into Cells: Introduce the reconstituted this compound into the cytoplasm of the target cells. This can be achieved by methods such as microinjection or by using commercially available protein delivery reagents.
-
Baseline Measurement: Place the cells in the luminometer or on the microscope stage. Measure the basal luminescence for a defined period to establish a baseline.
-
Stimulation: Add the stimulus of interest to the cells to induce a change in intracellular calcium concentration.
-
Kinetic Measurement: Immediately record the resulting light emission over time. The intensity of the light flash is proportional to the concentration of free calcium.
-
Total Light Measurement: At the end of the experiment, lyse the cells with a lysis buffer to release all remaining this compound and trigger the emission of all remaining light. This measurement is used to normalize the data.
-
Data Analysis: The kinetic data is typically expressed as the ratio of the light intensity at any given time point to the total light emitted after cell lysis. This ratio can be calibrated to absolute calcium concentrations using established formulas.
Visualizing the Process: Signaling Pathways and Workflows
To further clarify the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Caption: this compound Calcium Detection Signaling Pathway.
Caption: Experimental Workflow for this compound-Based Calcium Assay.
References
- 1. Fast kinetics of photoprotein emitting species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium stoichiometry determination for calcium binding proteins by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. sm.unife.it [sm.unife.it]
- 7. Atomic resolution structure of this compound: soaking with calcium enhances electron density of the second oxygen atom substituted at the C2-position of coelenterazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of this compound after Ca2+-triggered bioluminescence suggests neutral coelenteramide as the primary excited state - PMC [pmc.ncbi.nlm.nih.gov]
The Obelin-Coelenterazine Activation Process: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biochemical and molecular processes governing the activation of the photoprotein Obelin by its substrate, coelenterazine (B1669285). The document details the intricate signaling pathways, presents key quantitative data, and outlines detailed experimental protocols relevant to the study and application of this bioluminescent system.
Introduction to the this compound-Coelenterazine System
This compound, a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia, is a powerful tool in biological research, particularly for the detection and measurement of intracellular calcium concentrations.[1] Its bioluminescent reaction is triggered by the binding of calcium ions, leading to the oxidative decarboxylation of its bound substrate, coelenterazine, and the emission of a flash of blue light.[2][3] This process occurs on a millisecond timescale, making this compound an exceptionally responsive indicator for rapid calcium transients.[4] The stable complex of apo-obelin (the protein component), coelenterazine, and molecular oxygen forms the functional photoprotein, ready to emit light upon Ca²⁺ activation.[2]
The Biochemical Activation Pathway
The activation of this compound is a multi-step process that begins with the formation of the active photoprotein and culminates in a calcium-triggered light-emitting reaction.
Formation of the Active Photoprotein
The functional this compound photoprotein is formed from the apoprotein (apo-obelin) and coelenterazine in the presence of molecular oxygen.[5] This process, known as reconstitution, is significantly slower than the subsequent calcium-triggered bioluminescence.[6] The binding of coelenterazine to apo-obelin is a rapid, millisecond-scale event.[6] Following binding, a slower conversion of coelenterazine to a 2-hydroperoxycoelenterazine intermediate occurs, which is the light-emitting substrate.[5][6] This active complex is stable in the absence of calcium.
The formation of the active photoprotein can be depicted as a sequential process:
Calcium-Triggered Bioluminescence
The culmination of the this compound activation process is the rapid, calcium-dependent emission of light. This compound possesses three EF-hand calcium-binding loops.[7][8] The binding of at least three Ca²⁺ ions is believed to be necessary to trigger the bioluminescent flash.[4][9] This binding induces a conformational change in the protein, which in turn destabilizes the 2-hydroperoxycoelenterazine intermediate.[2][8]
This destabilization leads to an intramolecular oxidation-decarboxylation reaction, producing CO₂, water, and coelenteramide (B1206865) in an excited state.[2][8] The relaxation of the excited coelenteramide to its ground state results in the emission of a photon of blue light, with a maximum emission wavelength (λmax) typically around 485 nm.[1][10] Key amino acid residues within the coelenterazine-binding cavity, such as His175 and Tyr138, play crucial roles in this triggering mechanism.[11]
The signaling pathway for calcium-triggered bioluminescence is as follows:
Quantitative Data on this compound Activation
The following tables summarize key quantitative parameters of the this compound-coelenterazine system.
Table 1: Kinetic Parameters of this compound Bioluminescence
| Parameter | Value | Conditions | Reference |
| Bioluminescence Delay Time | ~3 ms | 20°C | [4] |
| Rate of Rise of Light Intensity (k_rise) | 476.5 ± 1.4 s⁻¹ | Wild-type this compound | |
| Rate of Rise of Light Intensity (k_rise) | 992 s⁻¹ | W92F this compound mutant | |
| Coelenterazine Binding to Apo-obelin | millisecond-scale | - | [6] |
| Active Photoprotein Formation | hours | - | [6] |
Table 2: Calcium and Coelenterazine Binding Properties
| Parameter | Value | Conditions | Reference |
| Number of Ca²⁺ binding sites | 3 (EF-hand loops) | [7][8] | |
| Stoichiometry of Ca²⁺ for activation | ≥ 3 Ca²⁺ ions | [4][9] | |
| pCa Sensitivity Range | Shifts with pH and monovalent cations | pH 6.8 to 7.1 shifts curve by ~0.37 pCa units | [9] |
| Apparent K_d for Coelenterazine | 0.2 ± 0.04 µM | [6] | |
| Ca²⁺-independent Luminescence | < 10⁻⁶ of maximum response | [Ca²⁺] < 10⁻⁷ M | [4] |
Table 3: Spectral and Quantum Yield Properties
| Parameter | Value | Conditions | Reference |
| Bioluminescence Emission Maximum (λ_max) | ~485 nm | Wild-type this compound | [1][10] |
| Bioluminescence Emission Maximum (λ_max) | 410 nm and 470 nm (bimodal) | W92F this compound mutant | [10] |
| Fluorescence Quantum Yield (Φ_F) of bound Coelenteramide | 0.19 | Native Coelenteramide | [5] |
| Fluorescence Quantum Yield (Φ_F) of bound Coelenteramide-v | 0.24 | Coelenteramide-v | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound-coelenterazine system.
Recombinant this compound Expression and Purification in E. coli
This protocol outlines the steps for producing and purifying recombinant apo-obelin.
1. Transformation:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the apo-obelin gene.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
2. Expression:
-
Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the starter culture.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture for 3-4 hours at a reduced temperature (e.g., 25-30°C) to enhance protein solubility.
3. Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl, with protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
If the apo-obelin is expressed with a purification tag (e.g., His-tag), purify the supernatant using an appropriate affinity chromatography column (e.g., Ni-NTA resin).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the purified apo-obelin using an appropriate elution buffer (e.g., lysis buffer containing a high concentration of imidazole (B134444) for His-tagged proteins).
-
Dialyze the purified apo-obelin against a storage buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA).
-
Confirm the purity and size of the protein using SDS-PAGE.
The workflow for recombinant this compound expression and purification is as follows:
References
- 1. arborassays.com [arborassays.com]
- 2. Bioluminescent Properties of Semi-Synthetic this compound and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the luminescent response of the Ca2+-activated photoprotein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The intrinsic fluorescence of apo-obelin and apo-aequorin and use of its quenching to characterize coelenterazine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. All three Ca2+-binding loops of photoproteins bind calcium ions: the crystal structures of calcium-loaded apo-aequorin and apo-obelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. All three Ca2+-binding loops of photoproteins bind calcium ions: The crystal structures of calcium-loaded apo-aequorin and apo-obelin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative aspects of the calcium-sensitive photoproteins aequorin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Comparison of Native and Recombinant Obelin: Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the core properties of native Obelin, isolated from the luminous hydroid Obelia geniculata, and its recombinant counterpart. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as a calcium reporter in various experimental settings. Herein, we present a summary of their biochemical and biophysical properties, detailed experimental protocols for their characterization, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound as a Calcium Reporter
This compound is a Ca²⁺-regulated photoprotein that emits a flash of blue light upon binding to calcium ions. This property makes it an invaluable tool for monitoring intracellular calcium dynamics, particularly in the context of G-protein coupled receptor (GPCR) signaling and other cellular processes involving calcium as a second messenger. The choice between using native or recombinant this compound depends on the specific requirements of the experiment, including sensitivity, purity, and scalability. While native this compound offers the advantage of being in its natural, post-translationally modified state, recombinant this compound provides benefits such as higher purity, lot-to-lot consistency, and the potential for genetic engineering to create variants with altered properties.[1][2][3]
Comparative Analysis of Physicochemical and Bioluminescent Properties
| Property | Native this compound (Obelia geniculata) | Recombinant this compound (Obelia geniculata) |
| Molecular Weight | ~22 kDa | ~21-22 kDa[4] |
| Bioluminescence Emission Maximum (λmax) | ~495 nm[5] | ~485-495 nm[4][5] |
| Quantum Yield | Data not readily available | Data not readily available for direct comparison |
| Calcium (Ca²⁺) Binding Affinity (Kd) | Proportional to the square of the free Ca²⁺ concentration[6] | Ca²⁺ concentration-effect curve spans a range of approximately 10⁻⁸ M to 10⁻³ M[5] |
| Decay Kinetics (k) | Exponential decay with k = 2.8 s⁻¹ (crude extract)[6] | Decays in less than 1 second[4] |
| pH Stability | Optimal at pH 7.0 (crude extract)[6] | Stable over a broad pH range (data specific to recombinant this compound is limited) |
| Thermal Stability | Data not readily available | Stable for up to 24 months at -20°C[4] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Methodologies for Production and Purification
The protocols for obtaining native and recombinant this compound differ significantly in their approach and scalability.
Native this compound: Extraction and Partial Purification
The extraction of native this compound from its natural source, the hydroid Obelia geniculata, is a multi-step process that yields a partially purified protein.
Experimental Protocol: Extraction and Partial Purification of Native this compound [6]
-
Collection and Extraction:
-
Collect fresh Obelia geniculata specimens.
-
Perform an overnight extraction in a buffer containing 40 mM EDTA and 200 mM Tris-HCl at pH 7.0 to chelate any free Ca²⁺ and prevent premature luminescence.
-
-
Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Subject the crude extract to fractional ammonium sulfate precipitation.
-
Collect the protein fraction that precipitates between 60% and 100% saturation with ammonium sulfate. This step achieves a roughly threefold purification with a yield of approximately 69%.
-
-
Storage:
-
The resulting precipitate can be stored as a suspension in 40 mM EDTA with saturated ammonium sulfate at pH 7.0 and frozen at -70°C for long-term stability.
-
Recombinant this compound: Expression and Purification
Recombinant this compound is typically produced in a heterologous expression system, such as Escherichia coli, which allows for large-scale production and high-purity preparations.[2][5][7][8][9][10]
Experimental Protocol: Expression and Purification of Recombinant this compound [5]
-
Gene Cloning and Expression:
-
Clone the cDNA encoding the apo-obelin from Obelia geniculata into a suitable bacterial expression vector.
-
Transform the expression vector into an appropriate E. coli strain.
-
Induce protein expression, for example, with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
-
Cell Lysis and Inclusion Body Solubilization:
-
Harvest the bacterial cells and lyse them to release the cellular contents.
-
Recombinant this compound is often expressed as inclusion bodies. Isolate the inclusion bodies by centrifugation.
-
Solubilize the inclusion bodies using a strong denaturant, such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
-
Refolding and Purification:
-
Refold the denatured protein by rapidly diluting or dialyzing it into a refolding buffer, which allows the protein to adopt its native conformation.
-
Purify the refolded this compound using a combination of chromatographic techniques, such as ion-exchange chromatography, hydrophobic interaction chromatography, and size-exclusion chromatography, to achieve high purity.
-
Characterization of this compound Properties: Experimental Protocols
To quantitatively compare the properties of native and recombinant this compound, a series of standardized assays are required.
Bioluminescence Assay
This assay measures the total light output or the kinetics of the light emission upon the addition of Ca²⁺.
Experimental Protocol: Bioluminescence Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound (either native or recombinant) in a Ca²⁺-free buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Prepare a trigger solution containing a saturating concentration of CaCl₂ (e.g., 100 mM CaCl₂ in 100 mM Tris-HCl, pH 7.4).
-
-
Measurement:
-
Place a known amount of the this compound solution into a luminometer tube or a well of a microplate.
-
Inject the CaCl₂ trigger solution into the sample.
-
Measure the resulting light emission over time using a luminometer. The data can be expressed as relative light units (RLU) or integrated to determine the total light output.
-
Calcium Titration for Determining Ca²⁺ Affinity
This experiment determines the concentration of Ca²⁺ required for half-maximal light emission, providing an estimate of the Ca²⁺ binding affinity.
Experimental Protocol: Calcium Titration
-
Reagent Preparation:
-
Prepare a series of Ca²⁺/EGTA buffers with known free Ca²⁺ concentrations ranging from nanomolar to millimolar levels.
-
Prepare a stock solution of this compound in a Ca²⁺-free buffer.
-
-
Measurement:
-
Add a constant amount of the this compound stock solution to each of the Ca²⁺/EGTA buffers.
-
Measure the peak light emission from each sample using a luminometer.
-
-
Data Analysis:
-
Plot the peak light emission as a function of the free Ca²⁺ concentration.
-
Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the apparent dissociation constant (Kd) for Ca²⁺.
-
This compound in Cellular Signaling: A GPCR-Mediated Calcium Assay
This compound is frequently used as a reporter to study Ca²⁺ signaling downstream of GPCR activation. Upon ligand binding, Gq-coupled GPCRs activate phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ into the cytoplasm. This increase in cytosolic Ca²⁺ is then detected by this compound.[1][11][12][13][14][15][16][17][18][19][20]
Experimental Workflow: GPCR Calcium Assay using Recombinant this compound
-
Cell Line Preparation:
-
Generate a stable cell line co-expressing the GPCR of interest and apo-obelin.
-
-
Apo-obelin Reconstitution:
-
Incubate the cells with coelenterazine, which will passively diffuse across the cell membrane and reconstitute with apo-obelin to form the active photoprotein.
-
-
Ligand Stimulation:
-
Add the GPCR ligand to the cells.
-
-
Luminescence Detection:
-
Measure the resulting bioluminescence signal over time using a luminometer. The light emission kinetics and intensity will reflect the changes in intracellular Ca²⁺ concentration triggered by GPCR activation.
-
Conclusion
Both native and recombinant this compound are powerful tools for studying calcium signaling. Native this compound, while challenging to purify in large quantities, provides a benchmark for the protein in its natural state. Recombinant this compound offers significant advantages in terms of yield, purity, and the potential for modification, making it the more practical choice for most high-throughput and quantitative applications. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting the appropriate form of this compound and designing robust experimental strategies for their specific research needs.
References
- 1. GPCR, Calcium, cAMP Pathways | Cell Signaling Technology [cellsignal.com]
- 2. Expression and purification of recombinant proteins [fz-juelich.de]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. arborassays.com [arborassays.com]
- 5. This compound from the bioluminescent marine hydroid Obelia geniculata: cloning, expression, and comparison of some properties with those of other Ca2+-regulated photoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction, partial purification and properties of this compound, the calcium-activated luminescent protein from the hydroid Obelia geniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant protein expression and purification (NB-SC101) - Novatein Biosciences [novateinbio.com]
- 8. Expression and purification of recombinant proteins from Escherichia coli: Comparison of an elastin-like polypeptide fusion with an oligohistidine fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.unc.edu [med.unc.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 19. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Calcium Binding Core of Obelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obelin, a Ca²⁺-regulated photoprotein from the hydroid Obelia longissima, serves as a highly sensitive bioluminescent indicator for calcium ions. Its light-emitting reaction is triggered by the binding of Ca²⁺, making it a valuable tool in a myriad of research and diagnostic applications, including immunoassays and intracellular calcium monitoring.[1] A thorough understanding of the molecular mechanisms governing its calcium binding properties is paramount for its effective application and for the development of novel biosensors. This guide provides a detailed examination of this compound's calcium binding sites, affinity, and the experimental methodologies used to characterize these properties.
Calcium Binding Sites and Stoichiometry
This compound possesses three canonical EF-hand calcium-binding loops, which are characteristic structural motifs in a large family of calcium-binding proteins.[2][3][4] Crystal structure analysis of calcium-loaded apo-obelin has definitively shown that each of these three EF-hand loops binds a single calcium ion, establishing a binding stoichiometry of 3:1 (Ca²⁺:this compound). The binding of calcium to these sites is cooperative and induces a conformational change in the protein, which, although subtle, is sufficient to trigger the bioluminescent reaction.[5]
Table 1: Calcium Coordinating Residues in this compound's EF-hand Loops
While the precise coordinating residues for all three EF-hand loops are not fully detailed in all literature, the coordination in the first EF-hand motif has been explicitly identified. The coordination in the other loops can be inferred from the conserved nature of the EF-hand motif. The canonical EF-hand loop consists of a 12-residue sequence where amino acids at specific positions (1, 3, 5, 7, 9, and 12, often denoted as X, Y, Z, -Y, -X, and -Z) are crucial for coordinating the Ca²⁺ ion through their side-chain carboxylates or carbonyls, and sometimes via a water molecule.[3][4]
| EF-hand Loop | Coordinating Residues (Position in Loop) | Notes |
| I | Asp30 (X), Asn32 (Y), Asn34 (Z), Main chain oxygen of Lys36 (-Y) | The other two coordination sites are occupied by water molecules. |
| III | Inferred from conserved EF-hand sequence | Typically involves Asp or Asn at positions 1, 3, and 5, and a bidentate Glu or Asp at position 12. |
| IV | Inferred from conserved EF-hand sequence | Similar to other canonical EF-hand loops, with specific residues determined by the this compound primary sequence in this region. |
Calcium Binding Affinity
This compound exhibits a high affinity for calcium, enabling it to detect changes in Ca²⁺ concentration in the micromolar to nanomolar range. The relationship between light emission and calcium concentration is steep, indicating a cooperative binding mechanism involving at least three calcium ions.[5] While a precise dissociation constant (Kd) is not consistently reported across the literature, the operational range and the steepness of the response curve suggest a Kd value in the low micromolar range. Factors such as pH and the presence of other cations can influence the apparent affinity. For instance, an increase in pH or the presence of monovalent cations like Na⁺ can shift the calcium-response curve, indicating a change in affinity.[5]
Table 2: Qualitative and Semi-Quantitative Calcium Affinity Data for this compound
| Parameter | Value/Observation | Experimental Condition | Reference |
| Stoichiometry | ~3 Ca²⁺ ions per this compound molecule | Based on the slope of the log-log plot of light intensity vs. [Ca²⁺] | [5] |
| Affinity Range | Responsive to [Ca²⁺] in the 1 x 10⁻⁶ to 3 x 10⁻⁴ M range | Kinetic studies of the luminescent reaction | [5] |
| Cooperativity | Positive cooperativity | Inferred from the steepness of the Ca²⁺-response curve | [5] |
| pH Effect | Increased pH shifts the pCa curve to the right (lower affinity) | Luminescence measurements at varying pH | [5] |
| Cation Effect | Monovalent cations (e.g., Na⁺) compete with Ca²⁺, shifting the pCa curve to the right | Luminescence measurements in the presence of other cations |
Signaling Pathway and Experimental Workflows
The binding of calcium to this compound initiates a cascade of events leading to the emission of light. This process can be both conceptually and experimentally dissected.
Calcium-Triggered Bioluminescence Signaling Pathway
The binding of three Ca²⁺ ions to the EF-hand loops of this compound induces a conformational change. This change is transmitted through the protein structure to the active site, where a stabilized coelenterazine (B1669285) hydroperoxide is located. The conformational shift destabilizes this intermediate, leading to its oxidative decarboxylation to coelenteramide (B1206865) in an excited state. As the excited coelenteramide relaxes to its ground state, it emits a flash of blue light.
Caption: Calcium binding to apo-obelin induces a conformational change that triggers the bioluminescent reaction.
Experimental Protocols
Recombinant this compound Expression and Purification
A reliable source of pure this compound is essential for accurate biophysical characterization.
Objective: To produce and purify recombinant apo-obelin.
Methodology:
-
Gene Synthesis and Cloning: The gene encoding for Obelia longissima this compound is codon-optimized for expression in E. coli and cloned into an expression vector, often with a polyhistidine (His) tag to facilitate purification.
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: A culture is grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., Triton X-100) and a DNase. Lysis is performed by sonication or high-pressure homogenization.
-
Purification:
-
The lysate is clarified by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
His-tagged this compound is eluted with a buffer containing a high concentration of imidazole.
-
-
Dialysis and Storage: The eluted protein is dialyzed against a storage buffer (e.g., Tris-HCl with EDTA) to remove imidazole and stored at -80°C.
Determination of Calcium Affinity by Luminescence Titration
This method leverages the calcium-dependent light emission of this compound to determine its affinity for Ca²⁺.
Objective: To determine the calcium concentration at which the half-maximal light emission occurs (EC₅₀), which is related to the dissociation constant (Kd).
Methodology:
-
Preparation of Calcium Buffers: A series of calcium-EGTA buffers with precisely known free Ca²⁺ concentrations are prepared.
-
Reconstitution of Active this compound: The purified apo-obelin is incubated with its substrate, coelenterazine, in a calcium-free buffer to form the active photoprotein complex.
-
Luminescence Measurement:
-
Aliquots of the reconstituted this compound are placed in the wells of a microplate luminometer.
-
The different calcium-EGTA buffers are injected into the wells to initiate the luminescent reaction.
-
The peak light intensity or the integrated light emission over a short time is recorded for each calcium concentration.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the luminescence intensity against the free Ca²⁺ concentration.
-
The data is fitted to a sigmoidal dose-response equation to determine the EC₅₀ value.
-
The Hill coefficient can also be determined from the fit, providing an indication of the cooperativity of binding.
-
Caption: Workflow for determining the calcium affinity of this compound using a luminescence-based titration assay.
Conclusion
The calcium-binding properties of this compound are central to its function as a sensitive bioluminescent reporter. With three canonical EF-hand binding sites, it exhibits a cooperative and high-affinity interaction with calcium, leading to a robust light-emitting response. The methodologies outlined in this guide provide a framework for the production and detailed characterization of this important protein, enabling its continued use and development in research and biotechnology. Further investigation into the precise coordinating residues of all three EF-hand loops and a definitive determination of the dissociation constants under various conditions will undoubtedly refine our understanding and expand the utility of this compound.
References
- 1. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All three Ca2+-binding loops of photoproteins bind calcium ions: The crystal structures of calcium-loaded apo-aequorin and apo-obelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EF hand - Wikipedia [en.wikipedia.org]
- 4. csl.johnshopkins.edu [csl.johnshopkins.edu]
- 5. Studies on the luminescent response of the Ca2+-activated photoprotein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Obelin in Obelia longissima: A Technical Guide to its Core Function and Application
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Obelin, the Ca²⁺-regulated photoprotein from the marine hydroid Obelia longissima, represents a cornerstone in the study of bioluminescence and intracellular calcium signaling. This document provides an in-depth examination of this compound's molecular structure, the biochemical cascade leading to light emission, its physiological significance in Obelia, and its applications as a highly sensitive Ca²⁺ reporter. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the field.
Molecular and Structural Biology of this compound
This compound is a globular protein that functions as a pre-charged, single-turnover enzyme.[1] The functional photoprotein is a stable complex of the 195-amino acid polypeptide, apothis compound, and a tightly bound chromophore, 2-hydroperoxycoelenterazine, which is held within a hydrophobic internal cavity.[2][3]
Apothis compound: The Protein Scaffold
The cDNA sequence of apothis compound from Obelia longissima reveals a protein with a molecular mass of approximately 20 kDa.[4][5] A key feature of its structure is the presence of three EF-hand motifs, which are characteristic calcium-binding domains.[5][6] These domains confer upon this compound its sensitivity to intracellular calcium transients. Crystal structure analysis shows that apothis compound has a compact scaffold, and upon Ca²⁺ binding, it undergoes small but significant conformational changes, typical of "calcium signal modulator" proteins.[6][7] The amino acid sequence of O. longissima this compound shares a high degree of identity (86%) with this compound from the related species O. geniculata.[8][9]
The Chromophore: 2-Hydroperoxycoelenterazine
The light-emitting potential of this compound is stored in its chromophore, an oxygenated form of coelenterazine.[4] This molecule, 2-hydroperoxycoelenterazine, is stabilized within the protein's binding cavity through a network of hydrogen bonds and hydrophobic interactions.[2] This stabilization is crucial, as it prevents the chromophore from reacting until the protein is triggered by calcium ions.
The Bioluminescent Reaction: A Calcium-Triggered Signaling Pathway
The primary role of this compound is to emit light in response to specific physiological stimuli, which manifest as an increase in intracellular Ca²⁺ concentration. In Obelia, epithelial calcium action potentials are the direct triggers for brief light flashes from specialized cells containing this compound.[10] The process is a rapid, intramolecular reaction.[11]
The binding of calcium ions to the EF-hand domains is the initiating event. It is proposed that this compound must bind three calcium ions to emit light.[10] This binding induces a conformational change in the protein structure.[3] This structural shift repositions key amino acid residues, such as His-175, which in turn catalyzes the oxidative decarboxylation of the 2-hydroperoxycoelenterazine.[2][7] This reaction produces CO₂ and a coelenteramide (B1206865) molecule in an electronically excited state.[3] As the excited coelenteramide relaxes to its ground state, it releases energy in the form of a photon of blue light.[2]
References
- 1. Bioluminescent Properties of Semi-Synthetic this compound and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioluminescence in the sea: photoprotein systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence of the cDNA encoding the Ca(2+)-activated photoprotein this compound from the hydroid polyp Obelia longissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1sl7 - Crystal structure of calcium-loaded apo-obelin from Obelia longissima - Summary - Protein Data Bank Japan [pdbj.org]
- 7. Crystal structure of this compound after Ca2+-triggered bioluminescence suggests neutral coelenteramide as the primary excited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound from the bioluminescent marine hydroid Obelia geniculata: cloning, expression, and comparison of some properties with those of other Ca2+-regulated photoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two subcellular mechanisms underlie calcium-dependent facilitation of bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Core Principles of Obelin-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of Obelin-based assays, offering detailed insights into the underlying biochemical mechanisms, experimental protocols, and data analysis. Designed for professionals in research and drug development, this document aims to serve as a practical resource for the application of this powerful bioluminescent reporter system.
Core Principles of this compound Bioluminescence
This compound is a calcium-regulated photoprotein isolated from the hydroid Obelia longissima. It belongs to the aequorin-obelin family of photoproteins that emit light in response to calcium binding. The this compound system is a binary system consisting of the apoprotein, apo-obelin, and a non-covalently bound luciferin, coelenterazine (B1669285).
The generation of light is the result of a multi-step intracellular reaction. The active photoprotein is formed through the reaction of apo-obelin with coelenterazine and molecular oxygen in a calcium-independent process. This mature this compound photoprotein is a stable complex that remains in a resting state until it is activated by calcium ions.
Upon binding of Ca2+ ions to its EF-hand domains, this compound undergoes a conformational change. This change triggers the oxidative decarboxylation of the bound coelenterazine to an excited-state coelenteramide (B1206865). The relaxation of this excited coelenteramide to its ground state results in the emission of a flash of blue light, with a maximum emission wavelength typically around 485 nm.[1] The light emission is transient, with a rapid rise to a peak intensity in milliseconds, followed by a decay as the coelenterazine substrate is consumed.[1] Due to the nature of this chemical reaction, the bioluminescent signal from this compound assays has a virtually non-existent background, allowing for extremely sensitive detection.[2]
This compound Activation and Bioluminescence Pathway
Caption: The pathway of this compound activation from its apo-protein form to the emission of light upon calcium binding.
Quantitative Data and Comparative Analysis
This compound-based assays are renowned for their high sensitivity and rapid kinetics. The table below summarizes key quantitative parameters of wild-type this compound and provides a comparison with another commonly used photoprotein, Aequorin.
| Parameter | This compound | Aequorin | Reference(s) |
| Bioluminescence Quantum Yield | ~0.15 | ~0.17 | [3] |
| Fluorescence Quantum Yield (Ca²⁺-discharged) | 0.19 | ~0.06 | [3] |
| Emission Maximum (λmax) | ~485 nm | ~465 nm | [1] |
| Calcium Detection Limit | ~10⁻⁷ M | ~10⁻⁷ M | [4] |
| Signal-to-Background Ratio | High (low background) | High (low background) | [2] |
| Rise Time to Peak (t½) | ~3 ms | ~10 ms | [4] |
| Decay Time Constant (k₁) | 43.6 s⁻¹ | Slower than this compound | [5] |
| Decay Time Constant (k₂) | 5.0 s⁻¹ | Slower than this compound | [5] |
| Number of Ca²⁺ Binding Sites | 3 | 3 | [5] |
Experimental Protocols
Reconstitution of Apo-Obelin
Objective: To prepare active this compound photoprotein from its apo-protein form and coelenterazine.
Materials:
-
Apo-obelin solution
-
Coelenterazine solution (in ethanol (B145695) or methanol)
-
Reconstitution Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, 10 mM DTT, pH 7.2)
-
Ice bucket
-
Microcentrifuge tubes
Procedure:
-
Thaw the apo-obelin solution and coelenterazine solution on ice and protect from light.
-
In a microcentrifuge tube, dilute the apo-obelin to a final concentration of 1 mg/mL in the reconstitution buffer.
-
Add coelenterazine to the apo-obelin solution to a final concentration of 5-10 µM. A 2-5 fold molar excess of coelenterazine over apo-obelin is typically used.
-
Gently mix the solution by inverting the tube.
-
Incubate the mixture on ice in the dark for at least 4 hours, or overnight at 4°C for optimal reconstitution. The formation of the active photoprotein is a slow process.[6]
-
The reconstituted this compound is now ready for use in assays. Store at 4°C in the dark for short-term use or at -20°C for long-term storage.
Standard this compound-Based Calcium Assay
Objective: To measure calcium concentrations using the bioluminescent response of this compound.
Materials:
-
Reconstituted active this compound
-
Calcium standards of known concentrations
-
Assay Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Luminometer with an injector
-
96-well white, opaque microplate
Procedure:
-
Prepare a dilution series of calcium standards in the assay buffer.
-
Pipette 50 µL of each calcium standard or unknown sample into the wells of the 96-well plate.
-
In the luminometer's injector, load the reconstituted this compound solution diluted in the assay buffer. The final concentration in the well should be in the nanomolar range, but needs to be optimized for the specific instrument and assay sensitivity required.
-
Set the luminometer to inject 50 µL of the this compound solution into each well and immediately measure the light emission. The integration time is typically set to 1-10 seconds.
-
Record the relative light units (RLU) for each well.
-
Generate a standard curve by plotting the RLU against the known calcium concentrations.
-
Determine the calcium concentration of the unknown samples by interpolating their RLU values on the standard curve.
Application in Signaling Pathway Analysis: GPCR Signaling
This compound is a powerful tool for studying signaling pathways that involve changes in intracellular calcium concentration, such as the Gq-coupled G protein-coupled receptor (GPCR) pathway. Upon ligand binding, these receptors activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be precisely measured using this compound.
Gq-Coupled GPCR Signaling Pathway Monitored by this compound
Caption: The cascade of events in a Gq-coupled GPCR signaling pathway leading to calcium release and its detection by this compound.
Experimental Workflow: High-Throughput Screening (HTS) for GPCR Antagonists
This compound-based assays are well-suited for high-throughput screening of compound libraries to identify modulators of GPCRs. The following workflow outlines a typical HTS campaign to find antagonists for a Gq-coupled GPCR.
HTS Workflow for GPCR Antagonists using this compound
Caption: A streamlined workflow for a high-throughput screen to identify antagonists of a Gq-coupled GPCR using an this compound-based calcium assay.
Application in Immunoassays: Competitive Immunoassay
The high sensitivity of this compound makes it an excellent label in immunoassays. In a competitive immunoassay format, a known amount of this compound-labeled antigen competes with the unlabeled antigen in a sample for a limited number of antibody binding sites. The amount of light produced is inversely proportional to the concentration of the antigen in the sample.
Protocol for a Competitive Immunoassay using an this compound Conjugate
Objective: To quantify the concentration of an antigen in a sample using a competitive immunoassay with an this compound-antigen conjugate.
Materials:
-
96-well microplate coated with a specific antibody against the antigen of interest
-
This compound-antigen conjugate
-
Antigen standards of known concentrations
-
Samples containing the unknown antigen concentration
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Luminometer with an injector for the trigger solution (e.g., a solution containing a high concentration of Ca²⁺)
Procedure:
-
Prepare a series of antigen standards in the assay buffer.
-
Add a fixed volume (e.g., 50 µL) of the antigen standards or unknown samples to the antibody-coated wells.
-
Immediately add a fixed volume (e.g., 50 µL) of the this compound-antigen conjugate (at a predetermined optimal dilution) to all wells.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.
-
Wash the plate thoroughly with the wash buffer to remove any unbound components.
-
Place the plate in the luminometer.
-
Inject the calcium-containing trigger solution into each well and immediately measure the bioluminescent signal (RLU).
-
Generate a standard curve by plotting the RLU against the concentration of the antigen standards. The signal will decrease as the concentration of the standard increases.
-
Determine the concentration of the antigen in the unknown samples by interpolating their RLU values on the standard curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the luminescent response of the Ca2+-activated photoprotein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative aspects of the calcium-sensitive photoproteins aequorin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The intrinsic fluorescence of apo-obelin and apo-aequorin and use of its quenching to characterize coelenterazine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Obelin as a Bioluminescent Reporter Molecule: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obelin, a calcium-activated photoprotein isolated from the hydroid Obelia longissima, has emerged as a powerful bioluminescent reporter molecule in a myriad of biological research and drug discovery applications.[1] Its calcium-dependent light emission provides a direct and sensitive method for monitoring intracellular calcium dynamics, a critical component of numerous signaling pathways. Furthermore, its utility extends to various bioanalytical assays, including immunoassays and the detection of specific gene variants. This technical guide provides a comprehensive overview of the core principles of this compound-based reporter systems, detailed experimental protocols, and a comparative analysis of its properties, empowering researchers to effectively harness this versatile tool.
Introduction to this compound
This compound is a photoprotein that consists of a single polypeptide chain, apo-obelin, non-covalently bound to a luciferin (B1168401) molecule, coelenterazine (B1669285), in the presence of molecular oxygen.[1][2] The binding of calcium ions to this compound's EF-hand domains triggers a conformational change, leading to the oxidative decarboxylation of coelenterazine and the emission of a flash of blue light.[1][3] This entire process is independent of any external enzyme, making it a self-contained light-emitting system. The light signal is characterized by a rapid rise to a peak intensity followed by an exponential decay.[4]
The gene for apo-obelin has been cloned and can be expressed in various host systems, allowing for the production of recombinant this compound and the creation of fusion proteins.[1][5] This has significantly expanded its applications, enabling its use as a genetically encoded reporter in living cells and organisms.
The Mechanism of this compound Bioluminescence
The bioluminescent reaction of this compound is a multi-step process initiated by the binding of Ca²⁺ ions. The core of this mechanism involves the protein, its substrate (coelenterazine), and molecular oxygen, which form a stable peroxide intermediate.
dot
Caption: The bioluminescent reaction pathway of this compound.
The process begins with the reconstitution of the inactive apo-obelin with coelenterazine and molecular oxygen to form the active photoprotein, which contains a stable 2-hydroperoxycoelenterazine intermediate.[2][3] The binding of three calcium ions to the EF-hand domains of this compound induces a significant conformational change.[3][6] This change facilitates the decarboxylation of the hydroperoxide, leading to the formation of an excited-state coelenteramide. As the excited coelenteramide relaxes to its ground state, it emits a photon of light.[7]
Quantitative Properties of this compound and its Mutants
The biophysical and bioluminescent properties of wild-type this compound and several of its mutants have been characterized, offering a palette of reporters with different spectral and kinetic characteristics.
| Property | Wild-Type this compound | Y138F Mutant | W92F-H22E Mutant |
| Bioluminescence λmax | ~485 nm[8] | ~498 nm[9] | ~390 nm (violet)[9] |
| Relative Light Yield | 100% | ~70% of wild-type[7] | High activity and stability[9] |
| Decay Kinetics (k) | 2.8 s⁻¹ (in excess Ca²⁺)[4] | ~10 times slower than wild-type[7] | - |
| Ca²⁺ Sensitivity | Detects as little as 50 pmol of Ca²⁺[4] | - | - |
| Apo-obelin Dissociation Constant (Kd) for Coelenterazine | 0.2 ± 0.04 µM[10] | - | - |
Experimental Protocols
Expression and Purification of Recombinant Apo-obelin
This protocol describes a general method for obtaining high-purity apo-obelin from E. coli.
dot
Caption: Workflow for the purification of recombinant apo-obelin.
Methodology:
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the apo-obelin gene. Grow the culture at 37°C to an OD₆₀₀ of 0.5-0.6, then induce protein expression with IPTG (e.g., 1 mM) and continue cultivation for 3-4 hours.[5]
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, pH 7.0) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble apo-obelin.
-
Purification:
-
Load the clarified supernatant onto an anion-exchange chromatography column (e.g., DEAE-Sepharose) pre-equilibrated with a low-salt buffer.[5]
-
Wash the column to remove unbound proteins.
-
Elute the bound apo-obelin using a linear salt gradient (e.g., 0 to 0.35 M NaCl).[5]
-
Collect fractions and identify those containing apo-obelin by SDS-PAGE.
-
-
Desalting: Pool the fractions containing pure apo-obelin and desalt using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., 10 mM HEPES, 10 µM EDTA, pH 7.0).[11]
-
Storage: The purified apo-obelin can be stored at -70°C. For long-term storage, it can be precipitated in a saturated ammonium (B1175870) sulfate (B86663) solution with 40 mM EDTA at pH 7.0 and stored at -70°C.[4]
Reconstitution of Active this compound
This protocol details the formation of the active photoprotein from purified apo-obelin and coelenterazine.
Methodology:
-
Preparation: Prepare a solution of purified apo-obelin in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.0).
-
Coelenterazine Addition: Add a 2 to 5-fold molar excess of coelenterazine (typically dissolved in a small volume of methanol (B129727) or ethanol) to the apo-obelin solution.
-
Incubation: Incubate the mixture in the dark, at 4°C, for several hours (e.g., overnight) with gentle agitation to allow for the formation of the active photoprotein complex.[12] The rate-limiting step in this process is the conversion of coelenterazine to its 2-hydroperoxy derivative.[10]
-
Removal of Excess Coelenterazine: If necessary, remove unbound coelenterazine by gel filtration or dialysis.
-
Activity Assay: Measure the bioluminescent activity of the reconstituted this compound by injecting a solution with a high concentration of CaCl₂ (e.g., 10 mM) and measuring the light emission in a luminometer.
Intracellular Calcium Measurement
This protocol outlines the use of genetically encoded this compound to monitor Ca²⁺ dynamics in living cells.
dot
Caption: Experimental workflow for intracellular calcium measurement using this compound.
Methodology:
-
Cell Culture and Transfection: Culture the cells of interest and transfect them with a mammalian expression vector encoding apo-obelin.
-
Protein Expression: Allow 24-48 hours for the expression of apo-obelin within the cells.
-
Reconstitution: Incubate the transfected cells with coelenterazine (typically 1-5 µM) in a serum-free medium for 1-4 hours in the dark to form the active photoprotein.
-
Cell Stimulation: Place the cells in a luminometer. To measure Ca²⁺ mobilization, inject a stimulus (e.g., a GPCR agonist) into the cell suspension or well.
-
Luminescence Detection: Measure the resulting light emission over time. The intensity of the light signal is proportional to the intracellular Ca²⁺ concentration.
-
Data Analysis: Plot the luminescence intensity as a function of time to visualize the intracellular Ca²⁺ transient.
Applications in Research and Drug Discovery
G-Protein Coupled Receptor (GPCR) Signaling
This compound is widely used to study GPCRs that signal through the Gαq pathway, leading to the release of intracellular calcium.
dot
Caption: GPCR-mediated calcium signaling pathway monitored by this compound.
Activation of a Gαq-coupled GPCR by its ligand leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in cytosolic Ca²⁺ is detected by co-expressed this compound, which emits light. This assay is highly amenable to high-throughput screening for GPCR modulators.
Bioluminescence Resonance Energy Transfer (BRET)
This compound can serve as a donor molecule in BRET assays to study protein-protein interactions. In a BRET assay, the energy from the bioluminescent reaction of this compound is transferred to a fluorescent acceptor protein (e.g., GFP or a fluorescently labeled antibody) when the two are in close proximity. The emission of light from the acceptor is then measured.
Immunoassays
This compound's high sensitivity and low background signal make it an excellent label in immunoassays.[1] It can be chemically conjugated or expressed as a fusion protein with antibodies or antigens.[1][13] For instance, a fusion protein of this compound with the ZZ domain of Staphylococcus aureus protein A, which binds to the Fc region of immunoglobulins, has been successfully used in bioluminescent immunoassays.[13] The amount of light emitted upon the addition of Ca²⁺ is proportional to the amount of this compound-labeled reactant bound in the assay. Mutants of this compound with different emission spectra have been developed for dual-analyte immunoassays, allowing for the simultaneous detection of two different analytes in a single sample.[9][14]
Advantages and Disadvantages of this compound
Advantages:
-
High Sensitivity: The lack of background luminescence in most biological systems allows for extremely sensitive detection.[1]
-
Genetically Encodable: As a protein, it can be expressed within cells and targeted to specific subcellular compartments.
-
Fast Kinetics: The rapid light emission is ideal for monitoring fast cellular processes.[4]
-
No Cofactor Requirement (besides Ca²⁺ and O₂): The reaction is self-contained after reconstitution.
-
Low Toxicity: Generally well-tolerated by cells.
Disadvantages:
-
Consumable Substrate: The reaction is stoichiometric, and the this compound is consumed during the light-emitting process.
-
Lower Light Output than Luciferases: The total light emission is generally lower than that of enzyme-based systems like firefly luciferase.
-
Blue Light Emission: The blue light emitted by wild-type this compound can be subject to higher absorbance and scattering in deep tissues, although red-shifted mutants are being developed.[15]
Conclusion
This compound is a robust and versatile bioluminescent reporter with a wide range of applications in basic research and drug development. Its direct correlation of light emission with calcium concentration provides an invaluable tool for dissecting cellular signaling pathways. The continuous development of this compound mutants with altered spectral properties and kinetics, along with its use in sophisticated assay formats like BRET and dual-analyte immunoassays, ensures its continued prominence as a key technology in the biologist's toolkit. This guide provides the fundamental knowledge and practical protocols to empower researchers to successfully implement this compound-based assays in their own laboratories.
References
- 1. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioluminescent Properties of Semi-Synthetic this compound and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of this compound after Ca2+-triggered bioluminescence suggests neutral coelenteramide as the primary excited state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction, partial purification and properties of this compound, the calcium-activated luminescent protein from the hydroid Obelia geniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. Crystal structure of this compound after Ca2+-triggered bioluminescence suggests neutral coelenteramide as the primary excited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The intrinsic fluorescence of apo-obelin and apo-aequorin and use of its quenching to characterize coelenterazine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. Use of proZZ-obelin fusion protein in bioluminescent immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound mutants as reporters in bioluminescent dual-analyte binding assay - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Bioluminescent properties of this compound and aequorin with novel coelenterazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Photoproteins in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoproteins are a class of bioluminescent enzymes that produce light through a chemical reaction, offering a powerful tool for various research applications. Unlike luciferases, which exhibit steady light emission in the presence of a substrate, photoproteins generate a rapid flash of light in response to a specific stimulus, most notably calcium ions (Ca²⁺).[1][2] This unique characteristic makes them exceptionally valuable as intracellular Ca²⁺ indicators and as energy donors in Bioluminescence Resonance Energy Transfer (BRET) assays.[3][4] This guide provides a comprehensive technical overview of photoproteins, focusing on their core mechanisms, quantitative properties, and detailed experimental protocols for their application in research and drug discovery.
Core Concepts: The Mechanism of Photoprotein Bioluminescence
The light-emitting reaction of photoproteins is a self-contained process. The protein, in its inactive state (apophotoprotein), binds non-covalently to a luciferin (B1168401) molecule, typically coelenterazine (B1669285), and molecular oxygen to form a stable complex.[2][5] The activation of the photoprotein is triggered by the binding of calcium ions to its EF-hand domains.[6][7] This binding induces a conformational change in the protein, which in turn catalyzes the oxidative decarboxylation of coelenterazine. This reaction produces coelenteramide (B1206865) in an excited state, which then decays to its ground state by emitting a photon of light.[2][8] The intensity of the light flash is proportional to the amount of photoprotein consumed.
The two most extensively studied and utilized photoproteins in research are aequorin, isolated from the jellyfish Aequorea victoria, and obelin, from the hydroid Obelia longissima.[9][10]
Quantitative Properties of Aequorin and this compound
The selection of a photoprotein for a specific application often depends on its unique photophysical and biochemical properties. The following tables summarize key quantitative data for wild-type aequorin and this compound.
| Property | Aequorin | This compound | References |
| Molecular Weight | ~21 kDa | ~22 kDa | [2][11] |
| Bioluminescence Emission Maximum (λmax) | ~469 nm | ~485 nm | [12][13] |
| Fluorescence Emission Maximum (of Ca²⁺-discharged protein) | ~470 nm | ~505 nm | [13] |
| Number of Ca²⁺ Binding Sites | 3 | 3 | [6][7] |
| Calcium Affinity (pCa for half-maximal activation) | ~6.0-6.5 | ~6.0-6.5 | [14] |
Table 1: General Properties of Aequorin and this compound
| Property | Aequorin | This compound | References |
| Light Emission Kinetics (Decay Constant) | Varies with conditions, typically in the order of seconds | Fast decay, with a peak within 100ms and a decay constant of ~2.8 s⁻¹ | [9] |
| Relative Luminescence with Coelenterazine Analogs | Can be modulated with different coelenterazine analogs | Can be modulated with different coelenterazine analogs | [15][16][17] |
| pH Sensitivity | Light emission is sensitive to pH changes | Light emission is sensitive to pH changes | [14] |
Table 2: Kinetic and Sensitivity Properties of Aequorin and this compound
Applications in Research and Drug Discovery
Intracellular Calcium Imaging
The primary application of photoproteins is the measurement of intracellular calcium concentrations. Their high sensitivity and the ratiometric nature of the light emission make them ideal for detecting transient and localized changes in Ca²⁺ levels within cells and specific organelles.[11] This is particularly valuable in studying signaling pathways that involve calcium as a second messenger, such as G-protein coupled receptor (GPCR) activation.[18][19][20]
A common pathway studied using photoproteins involves the activation of Gq-coupled GPCRs. Upon ligand binding, the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[18][19][21] This transient increase in cytosolic Ca²⁺ can be detected by the light emission of a co-expressed photoprotein like aequorin.
Caption: GPCR-mediated intracellular calcium release pathway.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for studying protein-protein interactions in living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor molecule when they are in close proximity (typically <10 nm).[4][22] Photoproteins, such as aequorin and this compound, or more commonly, luciferases like Renilla luciferase (RLuc), can serve as the energy donor. The acceptor is typically a fluorescent protein like Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP).[4][22] An increase in the BRET signal indicates that the two proteins of interest, fused to the donor and acceptor, are interacting.
Experimental Protocols
Measurement of Intracellular Calcium using Aequorin
This protocol outlines the key steps for measuring agonist-induced intracellular Ca²⁺ changes in mammalian cells expressing aequorin.
Caption: Workflow for an aequorin-based intracellular calcium assay.
-
Cell Culture and Transfection:
-
Plate mammalian cells of choice in a suitable format (e.g., 24-well plate with coverslips) to achieve 30-50% confluency on the day of transfection.[11]
-
Transfect the cells with a plasmid encoding apoaequorin using a suitable transfection reagent. The apoaequorin can be targeted to specific subcellular compartments by including appropriate targeting sequences in the plasmid construct.[11]
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Aequorin Reconstitution:
-
Prepare a stock solution of coelenterazine in methanol (B129727) or ethanol. Handle coelenterazine in the dark to prevent degradation.[16]
-
On the day of the experiment, wash the cells once with a suitable buffer (e.g., Krebs-Ringer Buffer, KRB).[11]
-
Incubate the cells with 5 µM coelenterazine in the buffer for 90 minutes to 2 hours at 37°C to reconstitute the active holo-aequorin.[11][23]
-
-
Luminescence Measurement:
-
Transfer the cells (e.g., the coverslip) to a luminometer or a microscope equipped with a photomultiplier tube (PMT).[11]
-
Perfuse the cells with the buffer and record the baseline luminescence for a stable period.
-
Introduce the agonist or drug of interest into the perfusion system to stimulate the cells.
-
Continuously record the light emission until the signal returns to baseline.[11]
-
-
Data Analysis and Calibration:
-
At the end of the experiment, lyse the cells with a digitonin-containing solution in the presence of saturating Ca²⁺ to discharge the remaining aequorin pool. This measurement represents the total light emission (Lmax).[11]
-
The recorded luminescence signal can be converted to Ca²⁺ concentration using established algorithms that take into account the light emission at any given time point and the total light emission.[24]
-
BRET Assay for Protein-Protein Interactions
This protocol provides a general framework for performing a BRET assay to detect the interaction between two proteins of interest (Protein A and Protein B).
Caption: General workflow for a BRET-based protein-protein interaction assay.
-
Plasmid Construction and Cell Transfection:
-
Generate fusion constructs of the proteins of interest with the BRET donor (e.g., RLuc) and acceptor (e.g., YFP).
-
Co-transfect mammalian cells with the donor and acceptor plasmids. Include control transfections with the donor plasmid alone and with the donor and an unrelated acceptor-fused protein to determine background levels.
-
-
BRET Measurement:
-
24-48 hours post-transfection, harvest and resuspend the cells in a suitable buffer.
-
Add the BRET substrate (e.g., coelenterazine h for BRET1) to the cell suspension.[25]
-
Immediately measure the luminescence emission at two distinct wavelengths corresponding to the donor and acceptor emission peaks using a plate reader equipped with appropriate filters.[25]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the intensity of the acceptor emission by the intensity of the donor emission.[25]
-
Subtract the background BRET ratio obtained from the control samples to determine the net BRET signal. A significant net BRET signal indicates an interaction between the two proteins of interest.
-
Conclusion
Photoproteins, with their unique calcium-dependent light emission, are indispensable tools in modern biological research and drug discovery. Their application as sensitive Ca²⁺ indicators has illuminated complex cellular signaling pathways, while their use as donors in BRET assays has provided deep insights into the dynamics of protein-protein interactions. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to effectively harness the power of photoproteins in their experimental endeavors.
References
- 1. Reconstitution of holo-aequorin with apoaequorin mRNA and coelenterazine in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioluminescent and biochemical properties of Cys-free Ca2+-regulated photoproteins this compound and aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 5. mdpi.com [mdpi.com]
- 6. All three Ca2+-binding loops of photoproteins bind calcium ions: The crystal structures of calcium-loaded apo-aequorin and apo-obelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. All three Ca2+-binding loops of photoproteins bind calcium ions: the crystal structures of calcium-loaded apo-aequorin and apo-obelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Extraction, partial purification and properties of this compound, the calcium-activated luminescent protein from the hydroid Obelia geniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectral components of bioluminescence of aequorin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ Measurements in Mammalian Cells with Aequorin-based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interchange of aequorin and this compound bioluminescence color is determined by substitution of one active site residue of each photoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative aspects of the calcium-sensitive photoproteins aequorin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioluminescent Properties of Semi-Synthetic this compound and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Bioluminescent properties of this compound and aequorin with novel coelenterazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. nuvucameras.com [nuvucameras.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
Obelin: A Comprehensive Technical Guide to its Gene, Protein, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Obelin gene and protein, a calcium-regulated photoprotein isolated from the hydroid Obelia longissima. This compound's unique bioluminescent properties, triggered by the binding of calcium ions, have positioned it as a valuable tool in a variety of biological research and biotechnological applications, particularly as a sensitive intracellular calcium reporter.
This compound Gene and Protein Sequence Information
The this compound protein is a single-chain polypeptide with a molecular weight of approximately 22.2 kDa.[1] Its primary structure consists of 195 amino acids and features three EF-hand calcium-binding domains, which are characteristic of many calcium-binding proteins.[2]
Gene Sequence (cDNA)
The complementary DNA (cDNA) sequence of this compound from Obelia longissima has been cloned and sequenced. The coding sequence (CDS) for apo-obelin is presented below.
| Feature | Sequence |
| Organism | Obelia longissima |
| Gene Name | This compound (obl) |
| cDNA Sequence (Coding Region) | ATGTCAAGCAAGTACGCAGTAAAACTGAAAACAGATTTTGACAATCCACGCTGGATTAAACGTCACAAACACATGTTTGACTTTCTTGACATCAACGGCAACGGCAAAATCACCTTAGACGAAATAGTTAGCAAAGCATCAGATGATATATGTGCAAAACTTGAAGCCACACCAGAACAAACCAAACGTCACCAAGTTTGTGTGGAAGCATTCTTCCGTGGCTGTGGAATGGAATACGGCAAAGAAATTGCATTCCCACAATTTCTTGATGGCTGGAAACAACTGGCCACCTCAGAACTGAAAAAATGGGCACGAAATGAACCAACCCTTATTCGTGAATGGGGAGATGCAGTTTTTGATATTTTTGACAAAGATGGTTCTGGAACCATTACTCTTGATGAATGGAAAGCCTATGGAAAAATCTCTGGAATTTCTCCATCTCAAGAAGATTGTGAAGCCACCTTCAGACATTGTGATCTTGACAATTCTGGAGATCTTGATGTTGATGAAATGACACGACAACATTTGGGTTTTTGGTACACATTAGATCCAGAAGCAGATGGACTATACGGCAACGGTGTTCCATAA |
Protein Sequence
The deduced amino acid sequence of apo-obelin, the protein component of the active photoprotein, is as follows:
| Feature | Sequence |
| Protein Name | This compound |
| UniProt Accession | Q27709 |
| Amino Acid Sequence | MSSKYAVKLKTDFDNPRWIKRHKHMFDFLDINGNGKITLDEIVSKASDDICAKLEATPEQTKRHQVCVEAFFRGCGMEYGKEIAFPQFLDGWKQLATSELKKWARNEPTLIREWGDAVFDIFDKDGSGTITLDEWKAYGKISGISPSQEDCEATFRHCDLDNSGDLDVDEMTRQHLGFWYTLDPEADGLYGNGVP |
| Molecular Weight | 22,226 Da |
| Number of Amino Acids | 195 |
Mechanism of Bioluminescence and Signaling
This compound's function is intrinsically linked to intracellular calcium signaling. It does not participate in a signaling pathway in the traditional sense of signal transduction cascades but rather acts as a direct and sensitive indicator of calcium ion concentration.
The inactive form of this compound, apo-obelin, binds non-covalently to the luciferin (B1168401) substrate, coelenterazine (B1669285), in the presence of molecular oxygen to form a stable photoprotein complex. The bioluminescent reaction is triggered upon the binding of free calcium ions to the EF-hand domains of the protein. This binding induces a conformational change in the protein, which in turn catalyzes the oxidative decarboxylation of coelenterazine to coelenteramide, releasing a photon of blue light in the process.[1] The intensity of the light emitted is directly proportional to the concentration of calcium ions, allowing for real-time monitoring of calcium dynamics within cells or subcellular compartments.
Figure 1. Mechanism of this compound bioluminescence. Apo-obelin binds coelenterazine and oxygen to form an inactive photoprotein. Calcium binding triggers a conformational change, leading to the oxidation of coelenterazine and the emission of blue light.
Experimental Protocols
Recombinant Expression and Purification of this compound
Recombinant apo-obelin can be expressed at high levels in Escherichia coli and subsequently purified for use in various assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the this compound cDNA (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, lysozyme, DNase I)
-
Anion-exchange chromatography column (e.g., Q-Sepharose)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)
-
Dialysis tubing and buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
Coelenterazine
Protocol:
-
Transformation: Transform the E. coli expression strain with the this compound expression plasmid.
-
Culture Growth: Inoculate a starter culture of the transformed E. coli into a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture for 3-4 hours at 37°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate to pellet cell debris. The supernatant contains the soluble apo-obelin.
-
Anion-Exchange Chromatography: Load the clarified supernatant onto an equilibrated anion-exchange column. Wash the column with a low-salt buffer to remove unbound proteins.
-
Elution: Elute the bound apo-obelin using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
-
Purity Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure apo-obelin.
-
Dialysis: Pool the pure fractions and dialyze against a suitable storage buffer to remove the high salt concentration.
-
Activation: To generate the active photoprotein, incubate the purified apo-obelin with coelenterazine in the presence of a reducing agent (e.g., dithiothreitol) and oxygen.
Figure 2. Workflow for recombinant this compound expression and purification.
Bioluminescence Assay for Calcium Detection
This protocol outlines a general procedure for measuring calcium-induced bioluminescence using purified this compound.
Materials:
-
Purified this compound photoprotein
-
Calcium standards of known concentrations
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EGTA)
-
Calcium chloride (CaCl2) solution
-
Luminometer or a microplate reader with luminescence detection capabilities
Protocol:
-
Preparation of Reagents: Prepare a series of calcium standards by adding known amounts of CaCl2 to the assay buffer containing EGTA to buffer the free calcium concentration.
-
Assay Setup: In a luminometer tube or a well of a white microplate, add a small volume of the purified this compound photoprotein diluted in the assay buffer.
-
Initiation of Reaction: To initiate the bioluminescent reaction, inject a solution containing the calcium standard or the experimental sample into the tube/well.
-
Light Measurement: Immediately measure the light emission using the luminometer. The light flash is typically rapid, with a peak intensity reached within seconds.
-
Data Analysis: The peak light intensity or the total light emission over a defined period is proportional to the calcium concentration. Generate a standard curve by plotting the luminescence values of the calcium standards against their known concentrations. Use this curve to determine the calcium concentration in the experimental samples.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound protein.
Table 1: this compound Protein Properties
| Property | Value | Reference |
| Molecular Weight (Apo-obelin) | 22,226 Da | [1] |
| Number of Amino Acids | 195 | [1] |
| Number of EF-hand Domains | 3 | [2] |
| Bioluminescence Emission Maximum | ~485 nm | [3] |
| Substrate | Coelenterazine | [1] |
Table 2: Structural Data from Protein Data Bank (PDB)
| PDB ID | Description | Resolution (Å) |
| 1QV0 | Crystal structure of this compound from Obelia longissima | 1.10 |
| 1EL4 | Structure of the calcium-regulated photoprotein this compound | 1.73 |
| 1JF0 | The Crystal Structure of this compound from Obelia geniculata | 1.82 |
| 2F8P | Crystal structure of this compound following Ca2+ triggered bioluminescence | 1.93 |
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool in various research and development areas:
-
Intracellular Calcium Imaging: this compound is widely used as a genetically encoded calcium indicator to monitor real-time changes in intracellular calcium concentrations in living cells and organisms.[4]
-
High-Throughput Screening: The rapid and sensitive nature of the this compound bioluminescent assay makes it suitable for high-throughput screening of compounds that modulate calcium signaling pathways, which are important targets in drug discovery.
-
Reporter Gene Assays: The this compound gene can be used as a reporter gene to study gene expression and regulation under the control of specific promoters.
-
Immunoassays: this compound has been genetically engineered to create fusion proteins for use as labels in highly sensitive bioluminescent immunoassays.[1][5]
Conclusion
This compound, with its well-characterized gene and protein sequences, straightforward recombinant production, and sensitive calcium-dependent bioluminescence, remains a cornerstone tool for researchers and drug development professionals. Its application as a calcium reporter has provided invaluable insights into the complex roles of calcium signaling in cellular physiology and pathology. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound-based technologies in a wide range of scientific investigations.
References
- 1. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence of the cDNA encoding the Ca(2+)-activated photoprotein this compound from the hydroid polyp Obelia longissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. Red-shifted aequorin-based bioluminescent reporters for in vivo imaging of Ca2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of proZZ-obelin fusion protein in bioluminescent immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Coelenterazine Substrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of coelenterazine (B1669285), a widely utilized luciferin (B1168401) in bioluminescence research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective application of coelenterazine and its analogs in various experimental settings. This document details the substrate's physicochemical characteristics, stability, and provides established protocols for its use in key bioassays.
Core Chemical and Physical Properties
Coelenterazine is an imidazopyrazinone luciferin, the light-emitting molecule responsible for the bioluminescence of numerous marine organisms.[1][2] Its utility in scientific research stems from its role as a substrate for a variety of luciferases and photoproteins.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁N₃O₃ | [3] |
| Molecular Weight | 423.46 g/mol | [3] |
| Appearance | Orange-yellow crystals | [2] |
| Peak Absorption (in Methanol) | 435 nm | [2] |
| Molar Extinction Coefficient (in Methanol) | ~7,500 M⁻¹cm⁻¹ | [4] |
| Molar Extinction Coefficient (in aqueous solution, pH 7) | 7,400 M⁻¹cm⁻¹ at 427 nm | [5] |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), and propylene (B89431) glycol.[6][7][8] Sparingly soluble in water.[9] Avoid Dimethyl sulfoxide (B87167) (DMSO) as it can cause instability.[6][7] | [6][7][8][9] |
| Storage (Solid) | -20°C or below, desiccated, protected from light, under inert gas.[4][7][10] | [4][7][10] |
| Storage (Solution) | Methanol or ethanol stocks can be stored at -20°C or below for up to six months, tightly sealed and protected from light.[8] Avoid repeated freeze-thaw cycles.[10] | [8][10] |
Stability Profile
The stability of coelenterazine is a critical factor for ensuring reproducible and reliable experimental results. Several factors can influence its degradation:
-
Oxidation: Coelenterazine spontaneously oxidizes in the presence of molecular oxygen, especially in some organic solvents like DMSO.[2][7] It is recommended to store solutions under an inert gas like nitrogen or argon.[4][7]
-
pH: Slightly acidic conditions (pH 3-6) can help prevent auto-oxidation.[9] The luminescence activity of luciferases that use coelenterazine is often optimal around pH 7 to 8.[11]
-
Light: Coelenterazine is light-sensitive and should be protected from light during storage and handling to prevent photodegradation.[7][12]
-
Temperature: For long-term storage, solid coelenterazine should be kept at -20°C or below.[7][10] Stock solutions are also best stored at low temperatures.[12] While brief heating to 80-90°C can aid in dissolving the crystalline form, prolonged exposure to high temperatures should be avoided.[9]
-
Aqueous Stability: Once in an aqueous solution, the stability of coelenterazine decreases, and it is recommended to use freshly prepared solutions.[9] Some sources suggest that aqueous solutions can be stable for up to five hours.[13]
Bioluminescence and Chemiluminescence Mechanisms
Coelenterazine emits light through either bioluminescence (enzyme-catalyzed) or chemiluminescence (non-enzymatic). The fundamental mechanism for both processes is the oxidation of the coelenterazine molecule.[3][14] This reaction proceeds through a high-energy dioxetanone intermediate, which upon decomposition, releases energy in the form of light and produces coelenteramide (B1206865) and carbon dioxide.[3][15]
In bioluminescent reactions, the specific luciferase or photoprotein catalyst determines the characteristics of the light emission, including the wavelength and quantum yield.[3] For instance, Renilla luciferase catalyzes the oxidation of coelenterazine to produce blue light with an emission maximum around 480 nm.[16] In contrast, photoproteins like aequorin are pre-charged with coelenterazine and release light upon binding to calcium ions.[17][18]
Experimental Protocols
Preparation of Coelenterazine Stock Solution
A common procedure for preparing a coelenterazine stock solution for in vitro assays is as follows:
-
Solvent Selection: Use acidified methanol or ethanol.[19][20] To prepare acidified methanol, add one drop of concentrated HCl to 10 ml of methanol.[19][20]
-
Dissolution: Dissolve the crystalline coelenterazine in the chosen solvent to a desired concentration, for example, 5 mM.[19] Gentle warming or vortexing can aid in dissolution.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and evaporation.[8][21] Purge with an inert gas (e.g., nitrogen) before sealing.[21] Store the aliquots at -80°C for long-term stability.[19]
Renilla Luciferase Assay Protocol (In Vitro)
This protocol is a general guideline for measuring Renilla luciferase activity in cell lysates.
-
Cell Lysis:
-
Wash cultured cells expressing Renilla luciferase with phosphate-buffered saline (PBS).
-
Add an appropriate volume of 1X Passive Lysis Buffer to the cells.
-
Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.
-
Transfer the lysate to a microfuge tube. If not used immediately, store at -20°C or -80°C.[10]
-
-
Reagent Preparation:
-
Measurement:
Gaussia Luciferase Assay Protocol (Secreted)
Gaussia luciferase is naturally secreted, allowing for its detection in the cell culture medium.
-
Sample Collection: Collect an aliquot (e.g., 10-50 µl) of the conditioned cell culture medium.[20]
-
Reagent Preparation:
-
Measurement:
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique for studying protein-protein interactions in living cells. A common BRET pair is Renilla luciferase (Rluc) as the donor and a Yellow Fluorescent Protein (YFP) as the acceptor.[24][25]
-
Cell Preparation: Co-transfect cells with constructs encoding the two proteins of interest fused to Rluc and YFP, respectively.
-
Substrate Preparation: Prepare a solution of coelenterazine h (a common analog for BRET) at a final concentration of 5 µM in an appropriate assay buffer.[24][25]
-
Measurement:
-
Resuspend the transfected cells in a suitable buffer.
-
Dispense the cell suspension into a white 96-well plate.
-
Add the coelenterazine h solution to initiate the reaction.
-
Immediately measure the luminescence at two distinct wavelengths corresponding to the emission maxima of the donor (Rluc, ~475 nm) and the acceptor (YFP, ~525-535 nm).[24][25][26]
-
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission intensity to the donor emission intensity.[5]
References
- 1. targetingsystems.net [targetingsystems.net]
- 2. Coelenterazine - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. biotium.com [biotium.com]
- 5. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biotium.com [biotium.com]
- 9. interchim.fr [interchim.fr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. US20080020384A1 - Stabilizing composition and stabilizing method of coelenterazine solution for high-throughput measurement of luciferase activity - Google Patents [patents.google.com]
- 12. berthold.com [berthold.com]
- 13. interchim.fr [interchim.fr]
- 14. Investigation of the Chemiluminescent Reaction of a Fluorinated Analog of Marine Coelenterazine [mdpi.com]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. takara.co.kr [takara.co.kr]
- 18. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Secreted dual reporter assay with Gaussia luciferase and mCherry [protocols.io]
- 20. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. UT Knoxville | Department of Biochemistry & Cellular & Molecular Biology - Dr. Albrecht von Arnim's Lab Page [vonarnimlab.utk.edu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Stability and Storage of Obelin Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obelin, a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia longissima, has emerged as a powerful tool in various biomedical and research applications. Its calcium-dependent bioluminescent properties make it an invaluable reporter for studying intracellular Ca²⁺ dynamics, in high-throughput screening assays, and as a label in immunoassays.[1] The utility of this compound is intrinsically linked to its stability and the retention of its biological activity over time. This technical guide provides a comprehensive overview of the factors influencing this compound stability, recommendations for optimal storage, and detailed protocols for assessing its activity and stability.
Core Concepts of this compound Stability
The stability of this compound, like any protein, is determined by the integrity of its three-dimensional structure. This structure is maintained by a delicate balance of non-covalent interactions. Disruption of this structure, or denaturation, leads to a loss of its bioluminescent activity. The primary pathways for loss of this compound activity during storage and handling include:
-
Thermal Denaturation: Exposure to elevated temperatures can disrupt the protein's folded structure.
-
pH-Induced Denaturation: Deviations from the optimal pH range can alter the ionization state of amino acid residues, leading to conformational changes.
-
Proteolytic Degradation: Contaminating proteases can cleave the this compound polypeptide chain.
-
Aggregation: Unfolded or partially folded this compound molecules can clump together, forming inactive aggregates.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can impact protein structure and function.
Quantitative Stability Data
Table 1: Temperature Stability of this compound
| Temperature | Expected Stability | Recommendations |
| Room Temperature (20-25°C) | Low | Avoid for prolonged periods. Suitable for immediate use post-reconstitution. |
| 4°C | Moderate (days to weeks) | Suitable for short-term storage of reconstituted aliquots. |
| -20°C | Good (months) | Recommended for short to medium-term storage. The addition of a cryoprotectant like glycerol (B35011) is advised to prevent damage from ice crystal formation. |
| -80°C | Excellent (years) | Ideal for long-term storage of both lyophilized and liquid aliquots. |
Table 2: pH Stability of this compound
| pH Range | Expected Stability | Recommendations |
| < 5.0 | Low | Acidic conditions can lead to denaturation. |
| 5.0 - 7.0 | Moderate to Good | Generally suitable for experimental use. |
| 7.0 - 8.5 | Optimal | The neutral to slightly alkaline range is often optimal for both stability and activity. |
| > 8.5 | Moderate to Low | Highly alkaline conditions can also induce denaturation. |
Table 3: Storage Format and Stability
| Storage Format | Typical Shelf Life | Key Considerations |
| Lyophilized | Years (at -20°C or -80°C) | Offers the best long-term stability by minimizing molecular motion and chemical degradation.[2] Requires careful reconstitution. |
| Liquid (with cryoprotectant) | Months to a year (at -20°C or -80°C) | Convenient for frequent use. Cryoprotectants (e.g., 20-50% glycerol) are essential to prevent freeze-thaw damage. |
| Liquid (at 4°C) | Days to weeks | Suitable for working solutions. Prone to microbial growth and proteolytic degradation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for properly reconstituting lyophilized this compound to ensure maximum activity.
Materials:
-
Vial of lyophilized this compound protein
-
Reconstitution buffer (e.g., Tris-HCl or Phosphate buffer at a pH between 7.0 and 8.0, potentially containing salts like NaCl and a chelating agent like EDTA to prevent premature activation by trace Ca²⁺)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the reconstitution buffer to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Reconstitution: Carefully open the vial and add the recommended volume of reconstitution buffer. The final protein concentration should ideally be 1 mg/mL or higher to minimize adsorption to surfaces.
-
Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the protein. Avoid vigorous shaking or vortexing, which can cause denaturation and foaming.[3] Allow the vial to sit at room temperature for 15-30 minutes with occasional gentle agitation to ensure complete dissolution.[3]
-
Aliquoting and Storage: Once fully dissolved, aliquot the this compound solution into single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles. For long-term storage, flash-freeze the aliquots in liquid nitrogen before transferring them to -80°C.
Protocol 2: Bioluminescence Assay for this compound Activity
This assay measures the Ca²⁺-triggered light emission from this compound, which is a direct indicator of its activity.
Materials:
-
Reconstituted this compound protein solution
-
Assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Calcium solution (e.g., 100 mM CaCl₂ in assay buffer)
-
Luminometer or plate reader with luminescence detection capabilities
-
Opaque microplate (e.g., white 96-well plate)
Procedure:
-
Sample Preparation: Dilute the reconstituted this compound in the assay buffer to the desired working concentration.
-
Plate Loading: Pipette the diluted this compound solution into the wells of the opaque microplate.
-
Signal Initiation: Program the luminometer to inject the calcium solution into each well and immediately measure the light output. The light emission is typically a rapid flash.
-
Data Acquisition: Measure the luminescence signal, usually as relative light units (RLU), over a short period (e.g., 1-10 seconds). The peak light intensity or the integral of the signal over time can be used as a measure of this compound activity.
-
Data Analysis: Compare the luminescence of stored samples to that of a freshly prepared or reference standard to determine the percentage of retained activity.
Protocol 3: Thermal Shift Assay (TSA) for this compound Stability
TSA, or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein thermal stability by monitoring its unfolding temperature (Tm).
Materials:
-
This compound protein solution
-
SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
Real-time PCR instrument with a melt curve function
-
PCR plates
Procedure:
-
Reaction Setup: In each well of a PCR plate, mix the this compound protein with the SYPRO Orange dye in a suitable buffer. A final protein concentration of 2-5 µM and a 5x concentration of the dye are common starting points.[4]
-
Thermal Denaturation: Place the plate in the real-time PCR instrument and subject it to a temperature gradient, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.[4]
-
Fluorescence Monitoring: The instrument will monitor the fluorescence of the SYPRO Orange dye as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.[4]
-
Data Analysis: Plot the fluorescence intensity against temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is the midpoint of this transition, which can be determined from the peak of the first derivative of the curve.[4] A higher Tm indicates greater thermal stability. This assay can be used to screen for optimal buffer conditions (pH, salts, additives) that enhance this compound's stability.
Visualizing Key Processes
This compound Bioluminescence Signaling Pathway
Caption: The calcium-triggered bioluminescence pathway of this compound protein.
Experimental Workflow for this compound Stability Assessment
Caption: A typical workflow for evaluating the stability of this compound protein.
Best Practices for Handling and Storage
To maximize the shelf-life and performance of this compound, the following best practices are recommended:
-
Purity: Start with highly purified this compound, as contaminants can include proteases that degrade the protein.
-
Aliquoting: Always aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles, which are detrimental to protein stability.
-
Cryoprotectants: For frozen storage of liquid samples, include a cryoprotectant such as glycerol at a final concentration of 20-50% to minimize the formation of damaging ice crystals.
-
Low-Binding Tubes: Use low-protein-binding microcentrifuge tubes for storage to prevent loss of protein due to adsorption to the tube walls, especially for dilute solutions.
-
Additives: Consider the inclusion of stabilizing additives in the storage buffer. These can include:
-
Reducing agents: Such as Dithiothreitol (DTT) or β-mercaptoethanol (at 1-5 mM) to prevent oxidation of cysteine residues.
-
Chelating agents: Such as EDTA (at 1-5 mM) to sequester divalent cations that could prematurely trigger the bioluminescent reaction or be cofactors for certain proteases.
-
Protease inhibitors: A cocktail of protease inhibitors can be added to prevent degradation, especially during purification and for short-term storage at 4°C.
-
-
Lyophilization: For long-term archival storage, lyophilization is the preferred method. Ensure the lyophilization buffer contains appropriate cryoprotectants (e.g., trehalose (B1683222) or sucrose) to protect the protein during the freeze-drying process.[2]
Conclusion
The stability of this compound is paramount for its effective use in research and diagnostic applications. By understanding the factors that influence its stability and adhering to proper storage and handling protocols, researchers can ensure the reliability and reproducibility of their experiments. This guide provides a framework for maintaining the integrity of this compound, from reconstitution to long-term storage, and offers detailed methodologies for assessing its stability and activity. Careful attention to these details will ultimately lead to more robust and meaningful scientific outcomes.
References
- 1. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Lyophilization Bead Formulation and Process for Enhanced Stability and Functionality | LYOPHILIZATION CORE [lyophilizationcore.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Thermal unfolding methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intracellular Calcium Measurement Using Obelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obelin, a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia longissima, is a powerful tool for monitoring intracellular calcium ([Ca²⁺]i) dynamics.[1][2] This bioluminescent reporter emits a flash of blue light in the presence of calcium, offering a sensitive and direct method for measuring [Ca²⁺]i changes in living cells.[3] Unlike fluorescent indicators, this compound-based measurement does not require an external light source for excitation, thus eliminating issues of phototoxicity and autofluorescence.[1] These characteristics make this compound particularly valuable for a range of applications, from fundamental research into cellular signaling to high-throughput drug screening.[4][5]
This document provides detailed application notes and experimental protocols for the use of recombinant this compound in the measurement of intracellular calcium.
Principle of this compound-Based Calcium Detection
The core of the this compound system is the apo-obelin protein, which, in its inactive state, needs to be complexed with the luciferin (B1168401) substrate, coelenterazine (B1669285), and molecular oxygen to form the functional photoprotein.[1] The binding of Ca²⁺ ions to the EF-hand domains of this compound triggers a conformational change in the protein.[6][7] This change catalyzes the oxidative decarboxylation of coelenterazine, resulting in the emission of a quantifiable flash of light.[1] The intensity of the emitted light is directly proportional to the concentration of free calcium ions.
Advantages and Disadvantages of Using this compound
| Advantages | Disadvantages |
| No phototoxicity or autofluorescence: As a bioluminescent protein, this compound does not require an excitation light source, minimizing cell damage and background noise.[1] | Lower signal intensity: The light output from this compound is generally lower than that of bright fluorescent dyes, which may require sensitive detection equipment. |
| High signal-to-noise ratio: The absence of background fluorescence results in a very high signal-to-noise ratio, enabling the detection of small changes in [Ca²⁺]i.[1] | Consumption of substrate: The reaction is irreversible, and the this compound-coelenterazine complex is consumed upon Ca²⁺ binding, which can limit the duration of long-term experiments. |
| Direct measurement of Ca²⁺: The light emission is a direct result of Ca²⁺ binding, providing a more straightforward interpretation of the signal compared to some fluorescent dyes. | Introduction into cells: As a protein, introducing this compound into cells can be more challenging than loading small molecule dyes and may require techniques like microinjection or genetic expression of apo-obelin. |
| Wide dynamic range: this compound can be used to measure a broad range of Ca²⁺ concentrations. | Temperature and pH sensitivity: The kinetics and quantum yield of the this compound reaction can be influenced by temperature and pH. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in intracellular calcium measurement.
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight (recombinant) | ~21,000 Da | [3] |
| Emission Maximum | ~485 nm | [3] |
| Calcium Binding Sites | 3 EF-hand domains | [6][7] |
| Optimal pH Range | 7.0 - 7.5 | |
| Optimal Temperature Range | 20 - 37 °C |
Table 2: Coelenterazine Properties
| Property | Value | Reference |
| Molecular Weight (native) | 423.5 g/mol | [1] |
| Recommended Solvents for Stock | Methanol (B129727) or Ethanol (B145695) | [1] |
| Molar Extinction Coefficient (in methanol) | ~9,500 M⁻¹cm⁻¹ at 435 nm | |
| Storage Conditions (solid) | -20°C to -70°C, protected from light, under inert gas | [1][8] |
| Storage Conditions (stock solution) | <-70°C, protected from light, under inert gas | [3] |
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1 Preparation of Coelenterazine Stock Solution (1 mg/mL)
-
Materials:
-
Lyophilized coelenterazine
-
Anhydrous methanol or ethanol
-
Inert gas (argon or nitrogen)
-
Light-blocking microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized coelenterazine to equilibrate to room temperature before opening to prevent condensation.[7]
-
Under a gentle stream of inert gas, add the appropriate volume of anhydrous methanol or ethanol to the vial to achieve a 1 mg/mL concentration.
-
Mix gently by inversion until the coelenterazine is completely dissolved. Avoid vigorous vortexing.
-
Aliquot the stock solution into light-blocking microcentrifuge tubes.
-
Purge the headspace of each tube with inert gas before capping tightly.
-
Store the aliquots at -70°C or lower, protected from light.[3][8]
-
1.2 Preparation of Coelenterazine Working Solution (e.g., 5 µM)
-
Materials:
-
Coelenterazine stock solution (1 mg/mL)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or a custom buffer appropriate for your cells)
-
-
Procedure:
-
Thaw an aliquot of the coelenterazine stock solution on ice, protected from light.
-
Dilute the stock solution in the assay buffer to the desired final working concentration (e.g., 5 µM). Prepare this solution fresh immediately before use.[8]
-
Protocol 2: Introduction of Apo-Obelin and Reconstitution
This protocol describes the general steps for introducing the apo-obelin protein into cells and its subsequent reconstitution with coelenterazine to form the active photoprotein. The most common method is the transfection of cells with a plasmid encoding apo-obelin.
2.1 Transfection of Mammalian Cells with Apo-Obelin Plasmid
-
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Plasmid DNA encoding apo-obelin
-
Transfection reagent (e.g., lipofectamine-based reagent or electroporation system)
-
Culture plates or dishes
-
-
Procedure:
-
Plate the cells in the desired format (e.g., 96-well plate) at a density that will result in 70-90% confluency at the time of the assay.
-
Transfect the cells with the apo-obelin plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24-48 hours to allow for expression of the apo-obelin protein.
-
2.2 In Situ Reconstitution of this compound
-
Materials:
-
Cells expressing apo-obelin
-
Coelenterazine working solution (e.g., 5 µM in assay buffer)
-
Assay buffer
-
-
Procedure:
-
Gently wash the cells twice with pre-warmed assay buffer to remove the culture medium.
-
Add the coelenterazine working solution to the cells.
-
Incubate the cells in the dark at 37°C for 1-4 hours to allow for the reconstitution of the this compound photoprotein. The optimal incubation time should be determined empirically for your specific cell type.
-
Protocol 3: Measurement of Intracellular Calcium
3.1 Instrumentation Setup
-
Instrument: A luminometer with an injection system is required. This can be a plate-reading luminometer for high-throughput applications or a tube luminometer for single-sample measurements.
-
Settings:
-
Integration time: Typically 0.1 to 1 second per reading.
-
Kinetic reads: The instrument should be set to take continuous readings over the desired time course.
-
Injection: If using an automated injector, ensure it is primed and the injection volume and speed are optimized to minimize artifacts.
-
3.2 Calcium Mobilization Assay
-
Procedure:
-
Place the plate or tube containing the this compound-loaded cells into the luminometer.
-
Start the kinetic measurement to establish a baseline luminescence reading for 10-20 seconds.
-
Inject the stimulus (e.g., agonist, antagonist, or ionophore) into the well or tube.
-
Continue to record the luminescence signal for a period sufficient to capture the full calcium transient (e.g., 60-180 seconds).
-
At the end of the experiment, inject a solution of digitonin (B1670571) or Triton X-100 followed by a saturating concentration of CaCl₂ to lyse the cells and measure the total remaining this compound (Lmax).
-
Data Presentation and Analysis
The raw data from the luminometer will be in Relative Light Units (RLU). To convert this to intracellular calcium concentration, the following steps are recommended:
-
Baseline Subtraction: Subtract the average baseline RLU from the entire kinetic trace.
-
Conversion to Fractional Luminescence: Express the light signal as a fraction of the total light emission (L/Lmax).
-
Calcium Concentration Calculation: The relationship between the fractional luminescence and the calcium concentration can be described by the following equation:
[Ca²⁺] = K_d * ( (L/L_max)^(1/n) / (1 - (L/L_max)^(1/n)) )
Where:
-
[Ca²⁺] is the intracellular calcium concentration.
-
K_d is the dissociation constant of this compound for Ca²⁺. This needs to be determined empirically under your experimental conditions.
-
L is the luminescence intensity at a given time point.
-
L_max is the maximum luminescence intensity obtained by lysing the cells in the presence of saturating Ca²⁺.
-
n is the Hill coefficient, which is typically around 2.5 for this compound, indicating the cooperative binding of Ca²⁺ ions.[9]
-
Mandatory Visualizations
Signaling Pathway of this compound Activation
Caption: Signaling pathway of this compound activation by intracellular calcium.
Experimental Workflow for this compound-Based Calcium Assay
Caption: Experimental workflow for intracellular calcium measurement using this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or very low signal | - Inefficient transfection of apo-obelin. - Incomplete reconstitution with coelenterazine. - Inactive coelenterazine. - Instrument settings not optimized. | - Optimize transfection protocol. - Increase coelenterazine concentration or incubation time. - Use a fresh aliquot of coelenterazine. - Increase luminometer gain or integration time. |
| High background signal | - Autoluminescence of media components. - Contamination of reagents with Ca²⁺. | - Use a phenol (B47542) red-free medium for the assay. - Prepare all solutions with Ca²⁺-free water and use plasticware. |
| Rapid signal decay | - High levels of Ca²⁺ causing rapid consumption of this compound. | - Reduce the concentration of the stimulus. - Use a lower concentration of cells. |
| Inconsistent results | - Variation in cell number per well. - Uneven dye loading/reconstitution. - Temperature fluctuations. | - Ensure accurate and consistent cell seeding. - Optimize and standardize the reconstitution protocol. - Maintain a constant temperature throughout the experiment. |
References
- 1. biotium.com [biotium.com]
- 2. Bioluminescent Properties of Semi-Synthetic this compound and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oiv.int [oiv.int]
- 6. Coelenterazine Reagent Preparation and Use - Regis Technologies [registech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. nanolight.com [nanolight.com]
- 9. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Obelin-Based Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obelin, a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia longissima, is a powerful tool for monitoring intracellular calcium dynamics.[1] This bioluminescent reporter protein undergoes a conformational change upon binding to free calcium ions, triggering the oxidation of its bound chromophore, coelenterazine (B1669285), and resulting in a flash of blue light.[1][2] The light emission is directly proportional to the concentration of free Ca²⁺, making this compound an excellent sensor for studying calcium signaling in various cellular processes.
This document provides detailed protocols for the production of recombinant this compound, its use in calcium imaging experiments, and an overview of its application in studying G-protein coupled receptor (GPCR) signaling pathways.
Principle of this compound-Based Calcium Detection
This compound is a ~21 kDa protein containing three EF-hand calcium-binding sites.[2][3][4] In its inactive state, apothis compound (the apoprotein) must be reconstituted with the substrate coelenterazine in the presence of oxygen to form the functional photoprotein. The binding of Ca²⁺ to the EF-hand domains induces a conformational change that allows the oxidation of coelenterazine to coelenteramide, accompanied by the emission of light and CO₂.[1] The rapid kinetics of this reaction, with light reaching its peak in less than 100 milliseconds and decaying in under a second, allows for the detection of transient changes in intracellular calcium concentration.[2]
Quantitative Data of this compound Variants
Site-directed mutagenesis of this compound has generated variants with altered calcium affinity, luminescence kinetics, and emission wavelengths. This allows researchers to select a variant best suited for their specific experimental needs.
| Variant | Emission Max (λmax) | Relative Light Yield (%) | Decay Rate Constant (s⁻¹) | Ca²⁺ Affinity (pCa for half-max luminescence) | Reference |
| Wild-type this compound | 485 nm | 100 | ~6.9 | ~6.0 - 6.3 | [5][6] |
| Y138F this compound | 493 nm | ~70 | ~0.69 | Not specified | [7] |
| W92F this compound | 405 nm and 475 nm (bimodal) | Not specified | > 2x faster rise time than WT | Not specified | [6] |
Note: Quantitative data for photoproteins can vary depending on the experimental conditions (e.g., pH, temperature, ionic strength). The values presented here are compiled from the cited literature and should be used as a general guide.
Experimental Protocols
Recombinant Apothis compound Expression and Purification
This protocol describes the expression of His-tagged apothis compound in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the apothis compound gene with a polyhistidine tag (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose (B213101) resin
-
DNase I
Procedure:
-
Transformation: Transform the apothis compound expression vector into a suitable E. coli expression strain. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: The next day, inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-20°C for better protein folding.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Purification:
-
Add the clarified supernatant to a column containing pre-equilibrated Ni-NTA agarose resin.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the apothis compound with 5 column volumes of Elution Buffer.
-
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove imidazole. Aliquot the purified apothis compound and store at -80°C.
Reconstitution of Apothis compound with Coelenterazine
This protocol describes the in vitro reconstitution of purified apothis compound to form the active photoprotein, this compound.
Materials:
-
Purified apothis compound
-
Coelenterazine (store as a stock solution in methanol (B129727) at -80°C, protected from light)
-
Reconstitution Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, pH 7.5)
-
Dithiothreitol (DTT)
Procedure:
-
Preparation: Dilute the purified apothis compound to a concentration of approximately 1 mg/mL in ice-cold Reconstitution Buffer. Add DTT to a final concentration of 1 mM.
-
Coelenterazine Addition: In the dark or under dim red light, add coelenterazine to the apothis compound solution to a final concentration of 5-10 µM.
-
Incubation: Incubate the mixture on ice in the dark for at least 3 hours, or overnight at 4°C, to allow for complete reconstitution.
-
Removal of Excess Coelenterazine: Remove unbound coelenterazine by dialysis against a buffer without DTT or by using a desalting column.
-
Storage: Store the reconstituted this compound at -20°C or -80°C in small aliquots, protected from light.
Intracellular Calcium Imaging using this compound
This protocol provides a general workflow for introducing this compound into mammalian cells and measuring changes in intracellular calcium.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Reconstituted this compound
-
Microinjection setup or cell-loading reagents (e.g., electroporation, lipofection)
-
Luminometer or a microscope equipped with a sensitive photon-counting camera
-
Imaging Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Agonist or stimulus to induce calcium changes
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Loading this compound into Cells:
-
Microinjection: Directly inject the reconstituted this compound into the cytoplasm of individual cells.
-
Genetic Encoding: Transfect cells with a plasmid encoding apothis compound. Before imaging, incubate the cells with coelenterazine (1-5 µM) in the culture medium for 1-2 hours to reconstitute this compound intracellularly.
-
-
Imaging:
-
Wash the cells with Imaging Buffer to remove any extracellular this compound or coelenterazine.
-
Place the dish on the luminometer or microscope stage.
-
Acquire a baseline luminescence reading.
-
Add the agonist or stimulus to the cells and record the resulting light emission over time.
-
-
Data Analysis:
-
The raw data will be in the form of light intensity (luminescence) versus time.
-
The change in luminescence is directly proportional to the change in intracellular calcium concentration.
-
Data can be expressed as relative light units (RLU) or normalized to the baseline reading.
-
Signaling Pathway and Experimental Workflow Diagrams
Calcium Signaling Pathway via GPCR
Experimental Workflow for Recombinant this compound Production
This compound-Based Calcium Imaging Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Protein Expression Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Creating and Utilizing Obelin Fusion Proteins for Cellular Calcium Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes. Consequently, G-protein coupled receptors (GPCRs) and ion channels that modulate intracellular Ca²⁺ levels are critical targets for drug discovery.[1][2][3] Bioluminescent photoproteins, such as Obelin from the marine hydroid Obelia longissima, offer a highly sensitive method for detecting these changes.[4] this compound undergoes a conformational change upon binding to Ca²⁺, catalyzing the oxidation of its substrate, coelenterazine (B1669285), which results in a flash of blue light.[4][5] This reaction has virtually no background signal, enabling extremely sensitive detection.[4]
By creating a fusion protein that genetically links this compound to a protein of interest (e.g., a specific GPCR), it is possible to target the Ca²⁺ sensor to a particular subcellular location or signaling complex. This application note provides a comprehensive guide to the design, creation, and implementation of this compound fusion proteins for robust, quantitative, and high-throughput cellular assays.
Principle of the Assay: GPCR-Mediated Ca²⁺ Signaling
A common application for this compound-based assays is to monitor the activation of Gq-coupled GPCRs.[1] The binding of an agonist to a Gq-GPCR initiates a signaling cascade that results in the release of Ca²⁺ from intracellular stores, which is then detected by the this compound fusion protein.
Caption: Gq-coupled GPCR signaling pathway leading to this compound activation.
Creating this compound Fusion Proteins: A Workflow
The generation of a functional this compound fusion protein requires careful planning and execution of standard molecular biology techniques. The general workflow involves designing the fusion construct, cloning it into a suitable expression vector, and verifying the final plasmid.
Caption: Workflow for cloning an this compound fusion protein expression vector.
Experimental Protocols
Protocol 1: Construction of an this compound-Target Protein Fusion Vector
This protocol describes a standard restriction enzyme-based cloning approach. Modern alternatives like Gateway or Gibson assembly are also suitable.[6][7]
4.1. Materials
-
High-fidelity DNA polymerase
-
Mammalian expression vector (e.g., pcDNA3.1)
-
cDNA for this compound and the target protein
-
Restriction enzymes and corresponding buffers
-
T4 DNA Ligase and buffer
-
Competent E. coli (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid miniprep kit
-
DNA sequencing primers
4.2. Procedure
-
Primer Design: Design PCR primers to amplify the this compound and target protein coding sequences.
-
N-terminal Fusion (Target-Obelin):
-
Target Forward Primer: Add a Kozak sequence (e.g., GCCACC) and a 5' restriction site (e.g., NheI).
-
Target Reverse Primer: Remove the stop codon, add a linker sequence if desired, and a 3' restriction site (e.g., KpnI) that is in-frame with the this compound start.
-
This compound Forward Primer: Add a 5' restriction site (KpnI) matching the target reverse primer.
-
This compound Reverse Primer: Add a stop codon and a 3' restriction site (e.g., XhoI).
-
-
C-terminal Fusion (this compound-Target): Adapt primer design accordingly.
-
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the this compound and target gene fragments. Purify the PCR products.
-
Restriction Digest: Digest the purified PCR products and the mammalian expression vector with the selected restriction enzymes. Purify the digested DNA fragments.
-
Ligation: Set up a ligation reaction with the digested vector, this compound fragment, and target fragment using T4 DNA Ligase. Incubate as recommended by the manufacturer.
-
Transformation: Transform the ligation mixture into competent E. coli. Plate onto LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Screening: Select several colonies and perform colony PCR or a diagnostic restriction digest on miniprep DNA to identify potentially correct clones.
-
Sequence Verification: Send plasmids from positive clones for Sanger sequencing to confirm the correct sequence and reading frame of the entire fusion construct.
Protocol 2: Transient Expression in Mammalian Cells
5.1. Materials
-
HEK293 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Verified this compound fusion plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM or other serum-free medium
-
96-well white, clear-bottom assay plates
5.2. Procedure
-
Cell Seeding: The day before transfection, seed cells into a 96-well plate at a density that will result in 50-80% confluency at the time of transfection (e.g., 20,000 cells/well for HEK293).[8]
-
Transfection Complex Preparation:
-
For each well, dilute ~100 ng of plasmid DNA into 25 µL of serum-free medium.
-
In a separate tube, dilute the transfection reagent in 25 µL of serum-free medium according to the manufacturer's protocol.
-
Combine the DNA and reagent solutions, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 50 µL of transfection complex dropwise to each well.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for protein expression.
Protocol 3: Performing the this compound-Based Calcium Assay
6.1. Materials
-
Transfected cells in a 96-well plate
-
Coelenterazine (native or h-coelenterazine)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Test compounds (agonists, antagonists) diluted in Assay Buffer
-
Luminometer with an injector function
6.2. Procedure
-
Prepare Apo-Obelin: Wash the transfected cells twice with Assay Buffer to remove the serum-containing medium.
-
Load Coelenterazine: Add 50 µL of Assay Buffer containing 5 µM coelenterazine to each well. Incubate in the dark at room temperature for 2-4 hours to reconstitute the active photoprotein.
-
Prepare Compounds: During the incubation, prepare a compound plate containing your test compounds at the desired concentrations (e.g., 2X final concentration).
-
Measure Luminescence:
-
Place the cell plate into the luminometer.
-
Set the instrument to inject 50 µL from the compound plate into the cell plate.
-
Measure the light emission immediately upon injection (kinetic read) for 10-60 seconds. The signal is typically a rapid flash that decays quickly.
-
The primary data output will be Relative Light Units (RLU).
-
Data Presentation and Analysis
Quantitative data should be summarized for clarity. The primary measurement is the peak luminescence signal (RLU max) or the integral of the signal over time.
Table 1: Agonist Dose-Response Data
This table shows example data for a GPCR-Obelin fusion stimulated with increasing concentrations of an agonist.
| Agonist Conc. (nM) | Mean RLU (Peak) | Std. Deviation | % of Max Response |
| 0.01 | 1,520 | 180 | 2.1% |
| 0.1 | 4,890 | 450 | 8.5% |
| 1 | 25,600 | 2,100 | 46.2% |
| 10 | 51,300 | 4,500 | 94.1% |
| 100 | 54,500 | 4,100 | 100.0% |
| 1000 | 54,800 | 4,900 | 100.5% |
| EC₅₀ (nM) | 1.2 | - | - |
Table 2: Comparison of Fusion Constructs
This table compares the performance of N-terminal versus C-terminal fusions for a hypothetical Target X protein.
| Construct | Basal Signal (RLU) | Stimulated Signal (RLU) | Signal-to-Background Ratio |
| This compound-Target X | 850 ± 95 | 51,300 ± 4,500 | 60.4 |
| Target X-Obelin | 1,100 ± 150 | 12,500 ± 1,800 | 11.4 |
| This compound (unfused) | 780 ± 80 | 9,200 ± 1,100 | 11.8 |
Application: High-Throughput Screening (HTS)
The this compound fusion protein assay is readily adaptable for HTS to identify modulators of a target protein.
Caption: A typical workflow for a high-throughput screen using an this compound assay.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. biocompare.com [biocompare.com]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically engineered this compound as a bioluminescent label in an assay for a peptide [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the luminescent response of the Ca2+-activated photoprotein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. Real-time imaging assay of multivesicular body-PM fusion to quantify exosome release from single cells [protocols.io]
Application Notes and Protocols for Measuring Mitochondrial Calcium Using the Obelin Photoprotein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of mitochondrial calcium ([Ca2+]m) is crucial for understanding a wide range of cellular processes, from bioenergetics and signaling to cell death pathways. Dysregulation of mitochondrial calcium homeostasis is implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The photoprotein Obelin, derived from the hydroid Obelia longissima, offers a sensitive and specific method for quantifying [Ca2+]m. Like its well-known counterpart aequorin, this compound is a bioluminescent protein that emits light in a calcium-dependent manner. This technology provides a high signal-to-noise ratio due to the absence of background luminescence in most biological systems.[1][2]
These application notes provide a detailed protocol for the expression of a mitochondrially-targeted this compound (mtthis compound) and its use in measuring mitochondrial calcium dynamics in live cells.
Principle of the Method
The this compound-based [Ca2+]m measurement relies on the expression of a chimeric protein where the apo-obelin (the protein component of this compound) is fused to a mitochondrial targeting sequence (MTS). This fusion protein is expressed in the host cells and is subsequently imported into the mitochondrial matrix. The expressed apo-obelin is then reconstituted with its luciferin (B1168401) substrate, coelenterazine (B1669285), which is cell-permeant. The reconstituted this compound is inactive in the low-calcium environment of the resting mitochondrial matrix. Upon cellular stimulation that leads to an increase in mitochondrial calcium, Ca2+ binds to this compound, triggering a conformational change that leads to the oxidation of coelenterazine and the emission of a flash of blue light. The intensity of this light is proportional to the concentration of mitochondrial calcium.
Quantitative Data Summary
The following tables summarize the key characteristics of the this compound photoprotein and provide a comparison with other common methods for measuring mitochondrial calcium.
Table 1: Properties of Recombinant this compound
| Property | Value | Reference |
| Molecular Weight | ~22 kDa | - |
| Calcium Binding Sites | 3 | - |
| Emission Maximum | 485 nm | - |
| Optimal [Ca2+] Range | 10⁻⁶.⁵ to 10⁻³.⁵ M | [3] |
| Signal | Bioluminescent | - |
| Requirement | Coelenterazine | - |
Table 2: Comparison of Mitochondrial Calcium Measurement Methods
| Feature | Mitochondrially-Targeted this compound | Fluorescent Dyes (e.g., Rhod-2) | Genetically Encoded Fluorescent Indicators (e.g., GCaMP) |
| Principle | Bioluminescence | Fluorescence | Fluorescence (FRET or single fluorophore) |
| Targeting | Specific (Genetic) | Less specific, potential cytosolic contamination | Specific (Genetic) |
| Signal-to-Noise | Very High | Moderate to High | High |
| Phototoxicity | None | Potential | Potential |
| Photobleaching | None | Yes | Yes |
| Dynamic Range | Wide | Moderate | Moderate to Wide |
| Calibration | Relatively straightforward | Complex, requires in situ calibration | Ratiometric probes are self-calibrating |
| Temporal Resolution | Excellent | Good | Good |
| Ease of Use | Requires transfection and reconstitution | Simple dye loading | Requires transfection/transduction |
Experimental Protocols
I. Construction of a Mitochondrially-Targeted this compound (mtthis compound) Expression Plasmid
This protocol describes the creation of a mammalian expression vector that will express apo-obelin with an N-terminal mitochondrial targeting sequence. A commonly used and efficient MTS is the pre-sequence of subunit VIII of human cytochrome c oxidase.
Materials:
-
Mammalian expression vector (e.g., pcDNA3.1)
-
cDNA encoding apo-obelin
-
Oligonucleotides for PCR amplification of the MTS and apo-obelin
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
Plasmid purification kit
Procedure:
-
Design PCR Primers:
-
Forward Primer for MTS: Design a forward primer that includes a Kozak consensus sequence followed by the start codon and the sequence for the MTS from subunit VIII of human cytochrome c oxidase (e.g., MSVLTPLLLRGLTGSARRLPVPRAKIHSL). Incorporate a restriction site at the 5' end (e.g., NheI).
-
Reverse Primer for MTS: Design a reverse primer that is complementary to the end of the MTS and introduces a restriction site that will allow in-frame fusion with the apo-obelin sequence (e.g., BamHI).
-
Forward Primer for apo-obelin: Design a forward primer that includes a restriction site compatible with the MTS reverse primer (e.g., BamHI) and is in-frame with the start of the apo-obelin coding sequence.
-
Reverse Primer for apo-obelin: Design a reverse primer complementary to the end of the apo-obelin coding sequence, including a stop codon and a different restriction site (e.g., XhoI).
-
-
PCR Amplification:
-
Amplify the MTS sequence from a suitable template (e.g., a plasmid containing a mitochondrially-targeted protein or synthesized oligonucleotides).
-
Amplify the apo-obelin cDNA.
-
-
Restriction Digest and Ligation:
-
Digest the mammalian expression vector and the PCR products with the appropriate restriction enzymes.
-
Purify the digested DNA fragments.
-
Perform a three-part ligation (vector + MTS insert + apo-obelin insert) using T4 DNA ligase.
-
-
Transformation and Screening:
-
Transform the ligation mixture into competent E. coli.
-
Select for positive clones by antibiotic resistance.
-
Screen colonies by colony PCR and restriction digest of purified plasmid DNA.
-
-
Sequence Verification:
-
Sequence the final plasmid construct to ensure the MTS and apo-obelin are in the correct frame and free of mutations.
-
II. Cell Culture and Transfection
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
mtthis compound expression plasmid
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a suitable format (e.g., 24-well plate or 35 mm dishes) so that they are 70-90% confluent at the time of transfection.
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours to allow for protein expression.
-
III. Reconstitution of mtApo-Obelin and Measurement of Mitochondrial Calcium
Materials:
-
Transfected cells expressing mtApo-Obelin
-
Krebs-Ringer Bicarbonate (KRB) buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 6 mM glucose, 2 mM CaCl2, pH 7.4.
-
Coelenterazine (5 mM stock in methanol, stored at -80°C)
-
Luminometer with injection ports
-
Agonist of interest (e.g., ATP, histamine) to induce calcium release
-
Triton X-100
-
CaCl2 solution
Procedure:
-
Apo-Obelin Reconstitution:
-
Wash the transfected cells twice with KRB buffer.
-
Incubate the cells in KRB buffer containing 5 µM coelenterazine for 2-4 hours at 37°C in the dark. This allows the coelenterazine to cross the cell and mitochondrial membranes and reconstitute the apo-obelin into functional this compound.[4]
-
-
Luminometer Setup:
-
Place the plate or dish containing the reconstituted cells into the luminometer.
-
Set the luminometer to record luminescence at 1-second intervals.
-
-
Measurement of Basal and Stimulated [Ca2+]m:
-
Start recording the basal luminescence for 60-120 seconds to establish a stable baseline.
-
Inject the agonist of interest through the luminometer's injection port and continue recording the luminescence signal. A sharp increase in luminescence indicates a rise in mitochondrial calcium.
-
-
Calibration:
-
At the end of the experiment, inject a solution of digitonin (to permeabilize the plasma membrane) followed by a high concentration of CaCl2 (e.g., 10 mM) and Triton X-100 (to lyse all membranes) to measure the total remaining this compound pool (Lmax).
-
IV. Data Analysis and Calibration
The raw luminescence data (in Relative Light Units, RLU) can be converted to calcium concentration using the following equation, which relates the rate of this compound consumption (L) to the total amount of active this compound (Lmax):
[Ca²⁺] = (L / (k * Lmax))^(1/n)
Where:
-
L is the luminescence intensity at a given time.
-
Lmax is the total luminescence obtained after lysing the cells in the presence of saturating Ca2+.
-
k is the rate constant for the Ca2+-dependent reaction.
-
n is the number of Ca2+ binding sites involved in triggering luminescence (for this compound, this is typically between 2 and 3).
The values for 'k' and 'n' are typically determined by in vitro calibration of the specific this compound construct.
Mandatory Visualizations
Caption: Agonist-induced mitochondrial calcium signaling pathway.
Caption: Workflow for measuring mitochondrial calcium with this compound.
Caption: Core components and their roles in the this compound assay.
References
Application Notes and Protocols for Expressing and Purifying Recombinant Obelin in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the expression and purification of recombinant Obelin, a calcium-dependent photoprotein from the hydroid Obelia longissima, using an Escherichia coli expression system. The protocols outlined below cover the entire workflow from gene cloning to the activation of the purified apo-protein.
Introduction
This compound is a bioluminescent protein that emits a flash of blue light in the presence of calcium ions. This property makes it a valuable tool in various biological assays, particularly for the detection and quantification of intracellular calcium. Recombinant expression in E. coli provides a reliable and cost-effective method for producing large quantities of this compound for research and drug development purposes. The process involves the expression of the apo-protein (apo-obelin), which is then purified and subsequently activated by incubation with its substrate, coelenterazine (B1669285), to form the functional photoprotein.
Quantitative Data Summary
The following table summarizes the expected yield and purity of recombinant apo-obelin at various stages of the purification process, based on a 1-liter E. coli culture.
| Purification Step | Total Protein (mg) | Apo-obelin (mg) | Purity (%) | Yield (%) | Fold Purification |
| Crude Lysate | 2500 | 50 | 2 | 100 | 1 |
| Anion Exchange Chromatography | 100 | 45 | 45 | 90 | 22.5 |
| Hydrophobic Interaction Chromatography | 35 | 30 | 85 | 60 | 42.5 |
| Final Purified Apo-obelin | 30 | ~28.5 | >95 | ~57 | >47.5 |
Note: These values are representative and may vary depending on the specific experimental conditions.
Signaling Pathway and Experimental Workflow
The overall process for producing functional recombinant this compound involves several key stages, from the initial cloning of the gene to the final activation of the purified apo-protein.
Figure 1: Experimental workflow for recombinant this compound production.
The bioluminescent reaction of this compound is triggered by the binding of calcium ions, which causes a conformational change in the protein, leading to the oxidation of coelenterazine and the emission of light.
Figure 2: this compound bioluminescence signaling pathway.
Experimental Protocols
Cloning of the this compound Gene into a pET Expression Vector
This protocol describes the cloning of the this compound gene into the pET-21a(+) vector.
Materials:
-
This compound gene source (e.g., cDNA library or synthetic gene)
-
pET-21a(+) vector
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA Ligase and buffer
-
High-fidelity DNA polymerase
-
dNTPs
-
Primers for this compound amplification (with restriction sites)
-
Forward Primer (with NdeI site): 5'-CATATGTCAAAAGTTACAGCAATCG-3'
-
Reverse Primer (with XhoI site): 5'-CTCGAGTTAACATTTGTTTTGATCAGC-3'
-
-
DH5α competent E. coli cells
-
LB agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)
-
DNA purification kits (PCR and plasmid)
Protocol:
-
PCR Amplification: Amplify the this compound gene using a high-fidelity DNA polymerase with the specified forward and reverse primers.
-
Restriction Digest: Digest both the purified PCR product and the pET-21a(+) vector with NdeI and XhoI restriction enzymes.
-
Purification: Purify the digested PCR product and vector using a DNA purification kit.
-
Ligation: Ligate the digested this compound gene into the digested pET-21a(+) vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent DH5α E. coli cells.
-
Selection: Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.
-
Verification: Screen colonies by colony PCR and restriction digestion of purified plasmid DNA to confirm the correct insert. Sequence the plasmid to verify the this compound gene sequence.
Expression of Recombinant Apo-obelin in E. coli
This protocol details the expression of apo-obelin in the BL21(DE3) E. coli strain.
Materials:
-
pET-21a(+)-Obelin plasmid
-
BL21(DE3) competent E. coli cells
-
LB medium
-
Ampicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transformation: Transform the pET-21a(+)-Obelin plasmid into competent BL21(DE3) E. coli cells.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing ampicillin and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[1][2]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[3]
-
Expression: Continue to incubate the culture at a reduced temperature, such as 20°C, for 16-18 hours with shaking.[2] This lower temperature can improve protein solubility.[3]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.
Purification of Recombinant Apo-obelin
This protocol describes a two-step chromatography process for purifying apo-obelin.
Materials:
-
E. coli cell pellet containing apo-obelin
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
Anion Exchange Chromatography Buffers:
-
Buffer A (Equilibration): 20 mM Tris-HCl (pH 8.0)
-
Buffer B (Elution): 20 mM Tris-HCl (pH 8.0), 1 M NaCl
-
-
Hydrophobic Interaction Chromatography Buffers:
-
Buffer C (Equilibration): 20 mM Tris-HCl (pH 7.5), 1.5 M (NH4)2SO4
-
Buffer D (Elution): 20 mM Tris-HCl (pH 7.5)
-
-
Anion exchange column (e.g., DEAE Sepharose)
-
Hydrophobic interaction column (e.g., Phenyl Sepharose)
Protocol:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Anion Exchange Chromatography: a. Equilibrate the anion exchange column with Buffer A. b. Load the clarified supernatant onto the column. c. Wash the column with Buffer A until the absorbance at 280 nm returns to baseline. d. Elute the bound proteins with a linear gradient of 0-100% Buffer B over 10 column volumes. e. Collect fractions and analyze by SDS-PAGE to identify fractions containing apo-obelin.
-
Hydrophobic Interaction Chromatography: a. Pool the apo-obelin containing fractions from the anion exchange step and add (NH4)2SO4 to a final concentration of 1.5 M. b. Equilibrate the hydrophobic interaction column with Buffer C. c. Load the sample onto the column. d. Wash the column with Buffer C. e. Elute the apo-obelin with a linear gradient of 0-100% Buffer D. f. Collect fractions and analyze by SDS-PAGE for purity. Pool the purest fractions.
-
Buffer Exchange: Dialyze the purified apo-obelin against a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA) and store at -80°C.
Activation of Apo-obelin with Coelenterazine
This protocol describes the in vitro activation of purified apo-obelin to form the functional photoprotein.
Materials:
-
Purified apo-obelin
-
Coelenterazine
-
Activation Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM EDTA, 5 mM Dithiothreitol (DTT)
Protocol:
-
Prepare Coelenterazine Stock: Dissolve coelenterazine in methanol or ethanol to create a stock solution (e.g., 1 mg/mL).
-
Dilute Apo-obelin: Dilute the purified apo-obelin in Activation Buffer to a final concentration of approximately 0.1-0.5 mg/mL.
-
Activation: Add coelenterazine to the diluted apo-obelin solution to a final concentration of 5-10 µM.
-
Incubation: Incubate the mixture in the dark at 4°C for at least 3 hours, or overnight, to allow for the formation of the active photoprotein.[4] The formation of the active complex is a slow process.[4]
-
Storage: The activated this compound can be stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Conclusion
The protocols detailed in these application notes provide a robust framework for the successful expression and purification of recombinant this compound in E. coli. By following these methods, researchers can produce high-purity, functional this compound for a wide range of applications in calcium signaling research and drug discovery. Optimization of specific steps, such as induction conditions and chromatography gradients, may be necessary to maximize yield and purity for specific laboratory settings.
References
Designing a High-Sensitivity Obelin-based Immunoassay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemiluminescent immunoassays (CLIAs) have become a cornerstone in modern bioanalysis, offering superior sensitivity and a wider dynamic range compared to traditional colorimetric assays like ELISA. Among the various chemiluminescent reporters, the photoprotein Obelin, originally isolated from the hydroid Obelia longissima, presents a compelling option due to its high quantum yield and flash-type kinetics, resulting in a high signal-to-noise ratio. This document provides detailed application notes and experimental protocols for designing and implementing robust and sensitive immunoassays utilizing this compound as the reporter molecule. The methodologies described herein are tailored for applications in basic research, diagnostics, and drug development, where precise quantification of low-abundance analytes is critical.
This compound is a calcium-activated photoprotein. In its resting state, it exists as a stable complex of the apoprotein (apo-obelin), a peroxy-coelenterazine chromophore, and molecular oxygen. The binding of calcium ions induces a conformational change in the protein, triggering the oxidative decarboxylation of coelenterazine (B1669285) to coelenteramide. This reaction releases a flash of blue light, which can be quantified using a luminometer.[1][2] The flash kinetics, with light emission peaking within milliseconds and decaying in seconds, contribute to the low background signal characteristic of this compound-based assays.[3]
Principle of this compound-based Immunoassays
This compound can be employed as a label in various immunoassay formats, including sandwich and competitive assays. The fundamental principle involves conjugating this compound to an antibody or antigen, and the subsequent detection of the resulting immunocomplex is achieved by triggering the bioluminescent reaction with calcium ions.
A significant advantage of using this compound is the ability to produce it as a recombinant fusion protein.[2] This approach allows for site-specific and stoichiometric labeling, overcoming the heterogeneity often associated with chemical conjugation methods. For instance, fusing this compound to Protein A or a specific peptide allows for controlled attachment to antibodies or other molecules of interest.[1][2]
Key Performance Characteristics
This compound-based immunoassays are known for their exceptional sensitivity, often reaching the femtogram-per-milliliter level.[3] The performance characteristics outlined below are typical and may vary depending on the specific assay design, reagents, and instrumentation.
| Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | 0.01 µIU/mL (for Thyroid Stimulating Hormone) | [1] |
| < 1 pg/mL | [3] | |
| Dynamic Range | 3-4 orders of magnitude | General Immunoassay Principle |
| Intra-assay Precision (CV%) | < 10% | [4][5] |
| Inter-assay Precision (CV%) | < 15% | [4][5] |
| Signal-to-Noise Ratio | High, due to flash kinetics and low background | [2][6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and procedural steps, the following diagrams are provided in Graphviz DOT language.
This compound Activation Signaling Pathway
This compound-based Sandwich Immunoassay Workflow
Experimental Protocols
Protocol 1: this compound-Antibody Conjugation (Chemical Crosslinking)
This protocol describes a general method for covalently coupling this compound to an antibody using a heterobifunctional crosslinker such as SMCC. For more controlled labeling, using recombinant this compound fusion proteins is recommended (see Protocol 3).
Materials:
-
Purified this compound
-
Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Dithiothreitol (DTT)
-
N-hydroxysuccinimide (NHS) ester
-
Sephadex G-25 desalting column
-
Reaction Buffer: 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Modification: a. Dissolve SMCC in DMSO to a concentration of 10 mg/mL. b. Add a 20-fold molar excess of SMCC to the antibody solution. c. Incubate for 1 hour at room temperature with gentle mixing. d. Remove excess SMCC using a desalting column equilibrated with Reaction Buffer.
-
This compound Thiolation (if not already possessing free thiols): a. React this compound with a 10-fold molar excess of a thiolating agent like Traut's reagent (2-iminothiolane) for 1 hour at room temperature. b. Purify the thiolated this compound using a desalting column equilibrated with Reaction Buffer.
-
Conjugation: a. Mix the maleimide-activated antibody and the thiolated this compound at a 1:3 molar ratio (antibody:this compound). b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: a. Add Quenching Buffer to a final concentration of 50 mM to block any unreacted maleimide (B117702) groups. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Purify the this compound-antibody conjugate using size-exclusion chromatography to separate it from unconjugated this compound and antibody. b. Store the conjugate in a suitable buffer containing a protein stabilizer like BSA at 4°C.
Protocol 2: this compound-based Sandwich Immunoassay
This protocol provides a framework for a sandwich immunoassay. Optimization of antibody concentrations, incubation times, and blocking buffers is essential for achieving optimal performance.
Materials:
-
White, opaque 96-well microplates
-
Capture Antibody (1-10 µg/mL)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Analyte standards and samples
-
This compound-Antibody Conjugate (Detection Antibody)
-
Triggering Solution: 100 mM CaCl₂ in 100 mM Tris-HCl, pH 8.5
-
Luminometer
Procedure:
-
Plate Coating: a. Dilute the capture antibody to the desired concentration in a suitable coating buffer (e.g., PBS, pH 7.4, or carbonate-bicarbonate buffer, pH 9.6).[7] b. Add 100 µL of the capture antibody solution to each well of the microplate. c. Incubate overnight at 4°C.
-
Blocking: a. Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature.
-
Sample/Standard Incubation: a. Wash the wells three times with Wash Buffer. b. Add 100 µL of standards or samples to the appropriate wells. c. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Detection Antibody Incubation: a. Wash the wells three times with Wash Buffer. b. Add 100 µL of the this compound-antibody conjugate, diluted in Blocking Buffer, to each well. c. Incubate for 1 hour at room temperature with gentle shaking.
-
Final Washes: a. Wash the wells five times with Wash Buffer to remove all unbound conjugate.
-
Signal Generation and Detection: a. Place the microplate in a luminometer with an injector for the Triggering Solution. b. Inject 100 µL of the Triggering Solution into each well. c. Immediately measure the light emission (typically for 1-5 seconds).
Protocol 3: Expression and Purification of an this compound Fusion Protein
This protocol outlines the general steps for producing a His-tagged this compound fusion protein in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the this compound fusion gene (e.g., pET vector)
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0, with lysozyme (B549824) and DNase I)
-
Ni-NTA affinity chromatography column
-
Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
Procedure:
-
Transformation and Expression: a. Transform the expression vector into the E. coli expression strain. b. Inoculate a starter culture and grow overnight. c. Inoculate a larger culture with the starter culture and grow to an OD₆₀₀ of 0.6-0.8. d. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).
-
Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in Lysis Buffer and incubate on ice. c. Lyse the cells by sonication. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Affinity Purification: a. Equilibrate the Ni-NTA column with Lysis Buffer. b. Load the cleared lysate onto the column. c. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline. d. Elute the fusion protein with Elution Buffer.
-
Buffer Exchange and Storage: a. Exchange the buffer of the purified protein to a suitable storage buffer (e.g., PBS) using a desalting column or dialysis. b. Store the purified protein at -80°C.
Data Analysis
The data obtained from an this compound-based immunoassay is typically in the form of Relative Light Units (RLUs). A standard curve is generated by plotting the RLU values against the known concentrations of the analyte standards. A four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is generally recommended for the sigmoidal dose-response curves characteristic of immunoassays.[8][9] The concentration of the analyte in unknown samples is then interpolated from this standard curve.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | Insufficient blocking or washing; High concentration of detection antibody; Contaminated reagents. | Increase blocking time or try a different blocking agent; Optimize detection antibody concentration; Use fresh, high-purity reagents.[10] |
| Low or No Signal | Inactive this compound conjugate; Incorrect Triggering Solution pH or concentration; Insufficient incubation times. | Verify the activity of the this compound conjugate; Ensure the Triggering Solution is correctly prepared; Optimize incubation times for each step.[11] |
| High Variability (High CV%) | Inconsistent pipetting; Edge effects in the microplate; Inadequate mixing of reagents. | Use calibrated pipettes and consistent technique; Avoid using the outermost wells of the plate; Ensure thorough mixing of all reagents before use.[10] |
Advanced Application: Bioluminescence Resonance Energy Transfer (BRET) Immunoassay
BRET is a powerful technique for studying protein-protein interactions. In a BRET immunoassay, this compound can serve as the energy donor, and a fluorescent protein (e.g., GFP) can be the acceptor. When the this compound- and GFP-labeled molecules are in close proximity (<10 nm) due to an antigen-antibody interaction, energy is transferred from this compound to GFP upon calcium-triggered bioluminescence, resulting in light emission at the acceptor's wavelength.[12][13] This ratiometric measurement (acceptor emission / donor emission) provides a highly sensitive and robust assay format.
BRET Immunoassay Logical Relationship
Conclusion
This compound-based immunoassays offer a highly sensitive and robust platform for the quantification of a wide range of analytes. The use of recombinant this compound fusion proteins further enhances the control and reproducibility of these assays. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can develop and implement high-performance this compound-based immunoassays for their specific research and development needs. The potential for advanced applications such as BRET further extends the utility of this versatile bioluminescent reporter.
References
- 1. Expression and purification of recombinant antibody formats and antibody fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High Quality Performance of Novel Immunoassays for the Sensitive Quantification of Soluble PD-1, PD-L1 and PD-L2 in Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. berthold.com [berthold.com]
- 7. Sandwich ELISA Protocol Guide | Leinco Technologies [leinco.com]
- 8. Appropriate calibration curve fitting in ligand binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physiologie.envt.fr [physiologie.envt.fr]
- 10. anshlabs.com [anshlabs.com]
- 11. goldbio.com [goldbio.com]
- 12. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Belysa® 免疫分析曲线拟合软件 [sigmaaldrich.com]
Application Notes and Protocols for Split-Obelin in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. Protein-fragment complementation assays (PCAs) have emerged as powerful tools to investigate these interactions in living cells. This document provides detailed application notes and protocols for the use of a split-photoprotein system, specifically envisioning a split-Obelin assay, for the quantitative analysis of PPIs.
Disclaimer: As of the latest literature review, a dedicated and optimized split-Obelin system for protein-protein interaction studies has not been extensively described. The following protocols and notes are based on the established principles of other split-luciferase and split-photoprotein complementation assays and are intended as a guide for the development and application of a putative split-Obelin system.
Obelin is a calcium-regulated photoprotein isolated from the hydroid Obelia longissima. Its luminescence is triggered by the binding of calcium ions, making a split-Obelin system a potentially valuable tool for studying PPIs involved in calcium signaling pathways. The principle relies on splitting the this compound protein into two non-functional fragments. These fragments are fused to two proteins of interest. If the target proteins interact, they bring the this compound fragments into close proximity, allowing them to refold and reconstitute a functional, calcium-responsive photoprotein. The resulting luminescence upon calcium influx can be measured as an indicator of the PPI.
Principle of the Split-Obelin Assay
The core of the split-Obelin assay is the reconstitution of a functional this compound photoprotein from two inactive fragments, contingent upon the interaction of two target proteins.
Data Presentation
Quantitative data from protein-fragment complementation assays are crucial for assessing assay performance and interpreting results. The following tables summarize typical quantitative parameters obtained from various split-luciferase assays, which can serve as a benchmark for the development of a split-Obelin system.
Table 1: Quantitative Parameters of Split-Luciferase Assays
| Luciferase System | Interacting Partners Model | Signal-to-Background (S/B) Ratio | Z'-Factor | Reference |
| Emerald Luciferase | D2longR and β-arrestin2 | High (not specified numerically) | N/A | [1] |
| Firefly Luciferase | HIV-1 Rev protein dimerization | N/A | 0.85 | [2] |
| NanoLuc (NanoBiT) | D2R - D2R dimer | High (best signal-to-noise) | N/A | [3] |
Table 2: Dissociation Constants (Kd) in Split-Protein Systems
| Reporter System | Interacting Partners | Dissociation Constant (Kd) | Reference |
| Split NanoLuc | Lysozyme detection system | 1.3 µM | [4] |
| Apo-aequorin/coelenterazine | Binding affinity | 1.2 +/- 0.12 µM | [5] |
| Apo-obelin/coelenterazine | Binding affinity | 0.2 +/- 0.04 µM | [5] |
Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for a specific split-Obelin system.
Protocol 1: Construction of Split-Obelin Fusion Plasmids
-
This compound Fragmentation: Based on the known structure of this compound, rationally design N-terminal (N-Obi) and C-terminal (C-Obi) fragments. The split site selection is critical to minimize self-assembly and maximize reconstitution upon PPI.
-
Vector Design: Clone the cDNA for N-Obi and C-Obi into mammalian expression vectors. Incorporate flexible linkers (e.g., (GGGGS)n) between the this compound fragment and the multiple cloning site to ensure proper folding and orientation.
-
Fusion Protein Cloning: Clone the cDNAs of the two proteins of interest (Protein A and Protein B) into the N-Obi and C-Obi expression vectors, creating constructs such as pCMV-ProteinA-N-Obi and pCMV-ProteinB-C-Obi. It is recommended to create both N- and C-terminal fusions for each protein to identify the optimal configuration.[6]
-
Sequence Verification: Sequence all constructs to confirm the correct in-frame fusion of the genes.
Protocol 2: Cell Culture and Transfection
-
Cell Line Selection: Choose a mammalian cell line suitable for your experimental system (e.g., HEK293T, CHO, or a cell line relevant to the signaling pathway being studied).
-
Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at a density that will result in 70-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the pCMV-ProteinA-N-Obi and pCMV-ProteinB-C-Obi plasmids using a suitable transfection reagent. Include appropriate controls:
-
Negative Controls:
-
Transfection with only one fusion construct and an empty vector.
-
Co-transfection of one fusion construct with a non-interacting partner fused to the complementary this compound fragment.
-
-
Positive Control: Co-transfection of two fusion constructs of known interacting proteins.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
Protocol 3: Apo-Obelin Reconstitution with Coelenterazine
-
Prepare Coelenterazine Solution: Prepare a stock solution of coelenterazine in an appropriate solvent (e.g., methanol (B129727) or ethanol) and protect it from light.
-
Cell Lysis (Optional, for in vitro assay): For a lysate-based assay, wash the cells with PBS and lyse them in a buffer compatible with this compound activity (calcium-free).
-
Reconstitution: Add coelenterazine to the cell culture medium (for live-cell assays) or cell lysate (for in vitro assays) to a final concentration that needs to be empirically determined (typically in the µM range).
-
Incubation: Incubate in the dark at room temperature for 2-4 hours to allow the apo-Obelin to reconstitute with coelenterazine to form the active photoprotein.
Protocol 4: Luminescence Measurement
-
Prepare Calcium Stimulation Buffer: Prepare a buffer containing a high concentration of calcium chloride (e.g., 100 mM).
-
Luminometer Setup: Set up a luminometer with an injector for the calcium stimulation buffer. The measurement should be set to kinetic mode to capture the flash luminescence profile of this compound.
-
Measurement:
-
Place the 96-well plate in the luminometer.
-
Inject the calcium stimulation buffer into each well.
-
Immediately measure the luminescence signal. The integral of the light signal over a defined period (e.g., 1-10 seconds) is typically used for quantification.
-
-
Data Analysis:
-
Subtract the background luminescence from the negative control wells.
-
Calculate the signal-to-background ratio.
-
For drug screening applications, calculate the Z'-factor to assess the quality of the assay.[2]
-
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the key steps in a typical split-Obelin experiment.
Example Signaling Pathway: GPCR-Mediated Calcium Release
A split-Obelin assay would be particularly well-suited for studying PPIs that are modulated by intracellular calcium, such as the interaction between a G-protein coupled receptor (GPCR) and β-arrestin following ligand binding.
Applications in Drug Development
The split-Obelin assay, once developed and validated, could be a powerful tool in various stages of drug discovery:
-
High-Throughput Screening (HTS): The assay can be adapted to a 384- or 1536-well plate format to screen large compound libraries for inhibitors or stabilizers of a specific PPI.[2]
-
Mechanism of Action Studies: For hit compounds identified in primary screens, the split-Obelin assay can be used to confirm their on-target activity and to characterize their mode of action (e.g., competitive vs. allosteric inhibition).
-
Lead Optimization: The quantitative nature of the assay allows for the determination of dose-response curves and the calculation of IC50 or EC50 values, which are critical for structure-activity relationship (SAR) studies during lead optimization.
-
Biased Agonism Studies: For GPCRs, a split-Obelin assay focused on the receptor-β-arrestin interaction can be used in parallel with G-protein activation assays to identify biased agonists that preferentially activate one pathway over another.[1]
Conclusion
While the split-Obelin system for PPI analysis remains a conceptual framework, the principles established by other split-luciferase assays provide a clear roadmap for its development. Its inherent link to calcium signaling could unlock new possibilities for studying PPIs in physiological and pathological processes where calcium is a key second messenger. The protocols and data presented here serve as a foundational guide for researchers and drug development professionals interested in exploring this promising technology. Careful optimization and validation will be paramount to establishing a robust and reliable split-Obelin assay.
References
- 1. A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The intrinsic fluorescence of apo-obelin and apo-aequorin and use of its quenching to characterize coelenterazine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting Obelin to Specific Cellular Compartments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for targeting the Ca²⁺-sensitive photoprotein Obelin to specific subcellular compartments, including the mitochondria, nucleus, and endoplasmic reticulum. This targeted approach allows for the precise measurement of calcium dynamics within these organelles, offering valuable insights into their roles in cellular signaling, metabolism, and disease.
Introduction to this compound and Subcellular Calcium Signaling
This compound is a bioluminescent photoprotein isolated from the hydroid Obelia geniculata. It consists of an apoprotein (apo-obelin) and a non-covalently bound chromophore, coelenterazine. In the presence of calcium ions (Ca²⁺), this compound undergoes a conformational change that triggers the oxidation of coelenterazine, resulting in a flash of blue light. This property makes this compound an excellent tool for monitoring intracellular Ca²⁺ concentrations.
Different cellular compartments maintain distinct Ca²⁺ concentrations and exhibit unique Ca²⁺ dynamics in response to various stimuli. Targeting this compound to specific organelles enables the study of these localized Ca²⁺ signals, which are crucial for understanding processes such as energy metabolism in mitochondria, gene expression in the nucleus, and protein folding in the endoplasmic reticulum.
Principles of Subcellular Targeting
The localization of proteins within a cell is determined by specific amino acid sequences known as targeting signals. By genetically fusing these signals to this compound, the resulting chimeric protein can be directed to the desired organelle.
-
Mitochondrial Targeting: Mitochondrial proteins are typically synthesized in the cytoplasm with an N-terminal Mitochondrial Targeting Sequence (MTS). These sequences are rich in positively charged and hydrophobic amino acids and form an amphipathic helix.
-
Nuclear Targeting: Proteins destined for the nucleus contain a Nuclear Localization Signal (NLS). A classic example is the NLS from the SV40 large T-antigen, which consists of a short stretch of basic amino acids (PKKKRKV).[1]
-
Endoplasmic Reticulum (ER) Targeting: Soluble proteins are retained in the ER lumen by a C-terminal retention signal, most commonly the KDEL sequence (Lys-Asp-Glu-Leu).[2][3]
Quantitative Data Summary
The following table summarizes typical targeting signal sequences and expected localization efficiencies. Note that actual efficiencies may vary depending on the cell type, expression level, and the specific construct.
| Target Compartment | Targeting Signal Sequence | Typical Localization Efficiency | Reference for Signal Sequence |
| Mitochondria | N-terminal sequence from human cytochrome c oxidase subunit VIII (e.g., MSVLTPLLLRGLTGSARRLPVPRAKIHSL) | > 90% | General knowledge of MTS |
| Nucleus | C-terminal SV40 large T-antigen NLS (PKKKRKV) | > 95% | [1] |
| Endoplasmic Reticulum | C-terminal KDEL sequence | > 90% | [2][3] |
Experimental Protocols
Construction of Targeted this compound Expression Vectors
This protocol describes the general steps for creating expression plasmids that encode this compound fused with subcellular targeting signals. A mammalian expression vector such as pcDNA3.1 is recommended for high-level expression in a wide range of cell lines.
Workflow for Plasmid Construction:
References
- 1. Source of nuclear calcium signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring Dynamic Changes In Mitochondrial Calcium Levels During Apoptosis Using A Genetically Encoded Calcium Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium signals can freely cross the nuclear envelope in hippocampal neurons: somatic calcium increases generate nuclear calcium transients - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Processes: Dual-Color Imaging with Obelin Mutants
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to simultaneously visualize multiple cellular events in real-time is paramount for unraveling complex biological processes and for the development of novel therapeutics. Bioluminescent reporters, such as the photoprotein Obelin, offer a powerful tool for live-cell imaging due to their high signal-to-noise ratio and the absence of phototoxicity associated with fluorescence microscopy. Recent advancements in protein engineering have yielded this compound mutants with distinct spectral properties, enabling dual-color imaging to monitor two separate intracellular events concurrently. This document provides detailed application notes and protocols for utilizing specific this compound mutants for dual-color imaging in a research and drug development context.
Two particularly useful this compound mutants for dual-color imaging are W92F-H22E and Y139F. The W92F-H22E mutant emits violet light with a maximum emission at approximately 390 nm, while the Y139F mutant emits greenish light with a maximum emission at around 498 nm.[1][2] The significant spectral separation between these two mutants allows for their simultaneous detection with minimal crosstalk, making them an ideal pair for dual-color bioluminescence imaging.[1][2]
Data Presentation: Photophysical Properties of this compound Mutants
For effective planning and execution of dual-color imaging experiments, a clear understanding of the photophysical properties of the this compound mutants is essential. The following table summarizes the key characteristics of the wild-type this compound and the two color-shifted mutants.
| Property | Wild-Type this compound | W92F-H22E this compound Mutant | Y139F this compound Mutant |
| Bioluminescence Color | Blue | Violet | Greenish |
| Emission Maximum (λmax) | ~485 nm | ~390 nm[1][2] | ~498 nm[1][2] |
| Relative Bioluminescence Activity | 100% | ~10% of wild-type | ~70% of wild-type[2] |
| Spontaneous (Ca²⁺-free) Bioluminescence | Baseline | 3 times lower than wild-type[2] | 2 times higher than wild-type[2] |
| Bioluminescence Decay Kinetics | Fast | Fast (k_d = 0.6 s⁻¹)[3] | Slow (k_d = 6.1 s⁻¹)[3] |
Experimental Protocols
Plasmid Construction and Preparation
To express the this compound mutants in mammalian cells, their respective coding sequences should be cloned into a suitable mammalian expression vector (e.g., pcDNA3.1). The vector should contain a strong constitutive promoter (e.g., CMV) to ensure high levels of protein expression. For targeted expression to specific cellular compartments, appropriate localization signals (e.g., mitochondrial targeting sequence, nuclear localization signal) can be fused to the N- or C-terminus of the this compound coding sequence.
Cell Culture and Transfection
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa, CHO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
This compound mutant expression plasmids
-
6-well or 12-well tissue culture plates
Protocol:
-
One day before transfection, seed the cells in the tissue culture plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For dual-color imaging, co-transfect the cells with both the W92F-H22E and Y139F this compound expression plasmids.
-
Add the transfection complexes to the cells and incubate for 24-48 hours to allow for protein expression.
Preparation and Loading of Coelenterazine (B1669285)
Coelenterazine is the luciferin (B1168401) required for this compound's bioluminescence. It is a hydrophobic molecule and needs to be prepared correctly for efficient loading into live cells.
Materials:
-
Coelenterazine (native)
-
Ethanol (B145695) or Methanol
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
Protocol:
-
Prepare a stock solution of coelenterazine (e.g., 1-5 mM) in ethanol or methanol. Store aliquots at -80°C, protected from light.
-
On the day of the experiment, dilute the coelenterazine stock solution in the imaging buffer to the desired final concentration (typically 1-5 µM).
-
Wash the transfected cells once with the imaging buffer.
-
Add the coelenterazine-containing imaging buffer to the cells and incubate for 1-2 hours at 37°C in the dark to allow for efficient loading.
Dual-Color Bioluminescence Imaging
Microscopy Setup:
-
An inverted microscope equipped with a highly sensitive, cooled CCD or EMCCD camera.
-
A dual-view emission splitter or a filter wheel with appropriate bandpass filters to separate the violet and greenish emissions.
-
For the W92F-H22E mutant, a bandpass filter around 400 nm (e.g., 400/50 nm) is suitable.
-
For the Y139F mutant, a bandpass filter around 500 nm (e.g., 500/50 nm) is recommended.
-
-
A heated stage and an environmental chamber to maintain the cells at 37°C and 5% CO₂ during imaging.
Imaging Protocol:
-
After coelenterazine loading, replace the loading buffer with fresh, pre-warmed imaging buffer.
-
Place the culture dish on the microscope stage.
-
Acquire bioluminescence images sequentially or simultaneously through the two different emission filters.
-
For dynamic studies, acquire a time-lapse series of images. The exposure time will depend on the expression level of the this compound mutants and the sensitivity of the camera, but typically ranges from a few seconds to a minute.
Application: Monitoring GPCR Signaling
Dual-color imaging with this compound mutants can be a powerful tool to dissect the complex signaling pathways initiated by G-protein coupled receptors (GPCRs). For example, one could monitor the simultaneous changes in cytosolic calcium and cyclic AMP (cAMP) levels upon GPCR activation.
In this hypothetical setup, the greenish Y139F this compound mutant could be expressed in the cytosol to monitor calcium influx, a common downstream event of Gq-coupled GPCR activation. Concurrently, a cAMP biosensor based on Bioluminescence Resonance Energy Transfer (BRET) could be employed. This BRET sensor would consist of a cAMP-binding protein flanked by the violet W92F-H22E this compound mutant (as the BRET donor) and a suitable acceptor fluorophore. An increase in cAMP would induce a conformational change in the biosensor, altering the BRET efficiency and thus the ratio of violet to acceptor emission.
By simultaneously imaging the greenish light from the Y139F this compound and the violet/acceptor emission ratio from the BRET sensor, researchers can gain quantitative insights into the kinetics and dynamics of both the calcium and cAMP signaling pathways in response to GPCR activation, providing a more comprehensive understanding of the receptor's function and the effects of potential drug candidates.
Conclusion
The use of spectrally distinct this compound mutants, such as W92F-H22E and Y139F, provides a robust and versatile platform for dual-color bioluminescence imaging in live cells. These tools enable the simultaneous monitoring of two distinct cellular processes, offering a deeper understanding of complex biological systems. The protocols and application examples provided here serve as a guide for researchers and drug development professionals to implement this powerful technology in their studies, ultimately accelerating scientific discovery and therapeutic innovation.
References
Application Notes and Protocols: Obelin-based Biosensor for GPCR Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. A major class of GPCRs, the Gq-coupled receptors, transduce extracellular signals by activating phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca2+) concentration.[1] Monitoring these intracellular Ca2+ dynamics provides a robust method for studying the activation of Gq-coupled GPCRs and for screening potential drug candidates.[2]
This application note details the use of an Obelin-based biosensor for the study of GPCR activation. This compound is a Ca2+-regulated photoprotein isolated from the hydroid Obelia longissima.[3] It consists of an apoprotein (apo-obelin) and a stabilized peroxide of the luminophore coelenterazine (B1669285).[4] Upon binding of Ca2+, this compound undergoes a conformational change that triggers the oxidative decarboxylation of coelenterazine, resulting in a flash of blue light.[5] This bioluminescent reporter system offers a high signal-to-background ratio and avoids the issue of phototoxicity and photobleaching often associated with fluorescent dyes.[3]
Principle of the Assay
The this compound-based GPCR activation assay relies on the co-expression of a target Gq-coupled GPCR and the apo-obelin protein in a suitable mammalian host cell line. The assay is performed in two main stages:
-
Reconstitution of the Holoprotein: The apo-obelin is converted into its active, light-emitting form (holo-obelin) by incubating the cells with its substrate, coelenterazine.[6]
-
Measurement of GPCR Activation: Upon stimulation with a ligand, the Gq-coupled GPCR activates the PLC pathway, leading to the release of Ca2+ from the endoplasmic reticulum. The resulting increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to the holo-obelin, triggering the bioluminescent reaction. The emitted light is then measured using a luminometer, and the intensity of the light signal is proportional to the extent of GPCR activation.
For GPCRs that do not naturally couple to the Gq pathway (e.g., Gs or Gi-coupled receptors), this assay can be adapted by co-expressing a promiscuous G-protein, such as Gα16, or a chimeric G-protein that redirects the signaling to the PLC/Ca2+ pathway.[7]
Data Presentation
The following table presents illustrative quantitative data obtained from this compound-based biosensor assays for agonist and antagonist screening of representative Gq-coupled GPCRs. This data is intended for demonstration purposes to highlight the typical parameters measured.
| GPCR | Ligand | Assay Type | EC50/IC50 (nM) | Hill Slope | Z' Factor |
| M1 Muscarinic Receptor | Carbachol | Agonist | 85 | 1.1 | 0.78 |
| M1 Muscarinic Receptor | Atropine | Antagonist | 2.5 | -1.0 | 0.82 |
| A1 Adenosine Receptor (with Gα16) | Adenosine | Agonist | 120 | 0.9 | 0.75 |
| A1 Adenosine Receptor (with Gα16) | DPCPX | Antagonist | 15 | -1.2 | 0.80 |
| Vasopressin V1a Receptor | Arginine Vasopressin | Agonist | 0.5 | 1.3 | 0.85 |
| Vasopressin V1a Receptor | SR49059 | Antagonist | 1.2 | -0.9 | 0.88 |
Experimental Protocols
Generation of a Stable Cell Line Co-expressing GPCR and Apo-Obelin
This protocol describes the generation of a mammalian cell line that stably expresses both the target GPCR and the apo-obelin biosensor.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO-K1)
-
Expression vector containing the target GPCR cDNA with a selection marker (e.g., neomycin resistance)
-
Expression vector containing the apo-obelin cDNA with a different selection marker (e.g., puromycin (B1679871) resistance)
-
Transfection reagent
-
Complete cell culture medium
-
Selection antibiotics (e.g., G418, puromycin)
-
Cloning cylinders or fluorescence-activated cell sorting (FACS) facility
Procedure:
-
Vector Construction: Clone the cDNA of the target GPCR and apo-obelin into separate mammalian expression vectors, each containing a different antibiotic resistance gene.
-
Transfection: Co-transfect the host cell line with both expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection of Stable Clones:
-
48 hours post-transfection, begin selection by adding the appropriate concentrations of both selection antibiotics to the culture medium. The optimal antibiotic concentration should be determined beforehand by performing a kill curve.[8]
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks, antibiotic-resistant colonies will become visible.
-
-
Isolation of Monoclonal Cell Lines:
-
Isolate individual colonies using cloning cylinders or by using FACS to sort single cells into individual wells of a 96-well plate.
-
Expand the isolated clones.
-
-
Validation of Expression:
-
Confirm the expression of the target GPCR through methods such as Western blotting, qPCR, or flow cytometry using a tagged receptor or a specific antibody.
-
Confirm the functional expression of apo-obelin by performing a preliminary calcium mobilization assay with a calcium ionophore like ionomycin (B1663694) after reconstitution with coelenterazine.
-
Reconstitution of Apo-Obelin with Coelenterazine
This step is necessary to form the active holo-obelin biosensor within the cells.
Materials:
-
Stable cell line co-expressing the GPCR and apo-obelin
-
Coelenterazine
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Seed the stable cells in a white, clear-bottom 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
On the day of the assay, remove the culture medium.
-
Add coelenterazine solution (typically 5 µM in assay buffer) to each well.
-
Incubate the plate in the dark at room temperature for 2-4 hours to allow for efficient reconstitution of the holo-obelin.
GPCR Agonist Dose-Response Assay
This protocol is for determining the potency (EC50) of an agonist for the target GPCR.
Materials:
-
Reconstituted stable cell line in a multi-well plate
-
Test agonist compounds at various concentrations
-
Luminometer with an injector
Procedure:
-
Prepare serial dilutions of the agonist compounds in the assay buffer.
-
Place the cell plate in the luminometer.
-
Set the luminometer to inject the agonist solution and immediately begin measuring the bioluminescent signal. A typical kinetic read would be for 30-60 seconds post-injection.
-
The data is collected as Relative Light Units (RLU).
GPCR Antagonist Assay
This protocol is for determining the potency (IC50) of an antagonist.
Materials:
-
Reconstituted stable cell line in a multi-well plate
-
Test antagonist compounds at various concentrations
-
Agonist at a fixed concentration (typically EC80)
-
Luminometer with an injector
Procedure:
-
Prepare serial dilutions of the antagonist compounds in the assay buffer.
-
Add the antagonist dilutions to the respective wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the luminometer.
-
Set the luminometer to inject the agonist solution (at its EC80 concentration) and immediately begin measuring the bioluminescent signal.
-
The data is collected as Relative Light Units (RLU).
Mandatory Visualization
Caption: Gq-Coupled GPCR Signaling Pathway leading to this compound Activation.
Caption: Experimental Workflow for an this compound-based GPCR Agonist Assay.
Caption: Experimental Workflow for an this compound-based GPCR Antagonist Assay.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
High-Throughput Screening Assays Using Obelin: Principles, Protocols, and Applications
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets. Cell-based assays that monitor intracellular calcium (Ca²⁺) mobilization are particularly crucial for screening G-protein coupled receptors (GPCRs), ion channels, and other targets that signal through changes in Ca²⁺ concentration. Obelin, a Ca²⁺-sensitive photoprotein from the hydroid Obelia longissima, offers a sensitive, bioluminescent method for quantifying these changes. This application note provides detailed protocols and practical guidance for the implementation of this compound-based assays in a high-throughput screening format.
Principle of the this compound Assay
The this compound-based calcium assay relies on the bioluminescent properties of the photoprotein. Recombinant this compound is a complex of the apoprotein (apo-obelin), the luciferin (B1168401) coelenterazine (B1669285), and molecular oxygen. In its inactive state, this complex is stable. Upon binding of Ca²⁺ ions to its EF-hand domains, this compound undergoes a conformational change, catalyzing the oxidation of coelenterazine. This reaction results in a rapid flash of blue light, with an emission maximum around 485 nm.[1] The intensity of the emitted light is directly proportional to the concentration of intracellular Ca²⁺, providing a robust and sensitive readout for HTS applications. The transient nature of the light flash, peaking in under 100 milliseconds and decaying within a second, is well-suited for the rapid read times required in HTS.
Key Advantages of this compound in HTS
-
High Sensitivity: Bioluminescent assays inherently have very low background signals, leading to excellent signal-to-noise ratios and the ability to detect small changes in Ca²⁺ levels.
-
No Excitation Light Required: Unlike fluorescent dyes, this compound does not require an external light source for excitation, which eliminates issues of autofluorescence from compounds or cellular components and reduces the potential for phototoxicity.
-
Homogeneous Assay Format: this compound assays can be performed in a simple "add-and-read" format, without the need for wash steps, making them highly amenable to automation.
-
Wide Dynamic Range: Photoproteins like this compound and the related Aequorin offer a large linear dynamic range for Ca²⁺ detection.
Comparison with Other Calcium Assay Technologies
This compound-based assays provide a compelling alternative to more traditional fluorescent Ca²⁺ indicators. A comparison of key features is summarized below.
| Feature | This compound (Bioluminescent) | Fluo-4 / Fura-2 (Fluorescent) |
| Principle | Ca²⁺-activated bioluminescence | Ca²⁺-binding induced fluorescence |
| Excitation Source | None | Required (e.g., 488 nm for Fluo-4) |
| Autofluorescence | No interference | Potential interference from compounds |
| Phototoxicity | None | Potential for cell damage with high-intensity light |
| Signal-to-Background | Excellent | Good, but can be limited by background fluorescence |
| Assay Format | Homogeneous (no-wash) | Often requires wash steps or quencher dyes |
| Dynamic Range | Wide | Generally wide, but can be prone to saturation |
| Multiplexing | Possible with color-shifted mutants | Possible with spectrally distinct dyes |
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing Apo-Obelin
The successful implementation of an this compound-based HTS assay begins with the generation of a stable cell line that expresses the apo-obelin protein. This ensures consistent and reproducible expression of the photoprotein across all assay wells.
Materials:
-
Mammalian expression vector containing the apo-obelin gene and a selectable marker (e.g., neomycin resistance).
-
Host cell line appropriate for the target of interest (e.g., HEK293 or CHO cells).
-
Transfection reagent (e.g., lipofection-based or viral transduction system).[2][3]
-
Complete cell culture medium.
-
Selective antibiotic (e.g., G418).[3]
-
Cloning cylinders or fluorescence-activated cell sorting (FACS) for monoclonal selection.
Procedure:
-
Transfection:
-
Plate host cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the apo-obelin expression vector according to the manufacturer's protocol for the chosen transfection reagent.[2]
-
As a control, transfect a separate well of cells with an empty vector.
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, passage the cells into a larger flask containing complete medium supplemented with the appropriate concentration of selective antibiotic. The optimal concentration of the antibiotic should be determined beforehand by generating a kill curve for the parental cell line.[3]
-
Replace the selective medium every 3-4 days to remove dead cells and maintain selection pressure.
-
-
Isolation of Monoclonal Cell Lines:
-
Once antibiotic-resistant colonies appear, isolate individual colonies using cloning cylinders or by using limiting dilution in a 96-well plate.[4]
-
Alternatively, if the expression vector also contains a fluorescent marker, use FACS to sort single cells into individual wells of a 96-well plate.
-
-
Expansion and Characterization:
-
Expand the isolated clones into larger cultures.
-
Screen the different clones for apo-obelin expression and functional response. This can be done by loading the cells with coelenterazine (see Protocol 2) and stimulating with a known agonist for a constitutively expressed GPCR or by directly challenging with a calcium ionophore like ionomycin.
-
Select the clone with the highest and most stable response for use in HTS.
-
-
Cell Banking:
-
Establish a frozen cell bank of the selected stable cell line to ensure a consistent supply of cells for future experiments.
-
Protocol 2: this compound-Based Calcium Mobilization Assay in a 384-Well Format
This protocol is designed for screening compounds for their ability to modulate GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium.
Materials:
-
Stable cell line expressing apo-obelin and the GPCR of interest.
-
White, opaque 384-well assay plates.[5]
-
Coelenterazine (native or an analog like coelenterazine-h).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Test compounds dissolved in DMSO.
-
Positive control agonist.
-
Negative control (vehicle, e.g., DMSO).
-
Luminometer with an automated injector system.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the apo-obelin expressing cells into white, opaque 384-well plates at a predetermined optimal density (e.g., 10,000-20,000 cells per well) in complete culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Reagents:
-
Prepare a stock solution of coelenterazine in ethanol (B145695) or methanol.
-
On the day of the assay, dilute the coelenterazine stock solution in assay buffer to the final working concentration (typically 5 µM). Protect the solution from light.
-
-
Coelenterazine Loading:
-
Remove the culture medium from the cell plates.
-
Add the coelenterazine working solution to each well (e.g., 20 µL per well).
-
Incubate the plates at room temperature in the dark for 2-4 hours to allow for reconstitution of the active this compound photoprotein.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and control compounds in assay buffer. The final concentration of DMSO should typically be kept below 1%.
-
Add the compound solutions to the wells of the cell plate (e.g., 5 µL per well).
-
-
Signal Detection:
-
Place the assay plate in the luminometer.
-
Program the luminometer to inject the agonist solution (for antagonist screening) or assay buffer (for agonist screening) and immediately begin measuring the luminescence signal.
-
For agonist screening, the luminometer measures the light flash produced upon compound addition.
-
For antagonist screening, the cells are pre-incubated with the test compounds before the addition of a known agonist. A reduction in the light signal compared to the agonist-only control indicates antagonist activity.
-
The light signal is typically integrated over a period of 1-5 seconds.
-
Data Presentation and Analysis
Quantitative Data Summary
The performance of an HTS assay is critically evaluated using statistical parameters such as the Z'-factor and the Signal-to-Background (S/B) ratio.[6][7] A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[8] While specific data for this compound-based HTS is not widely published, data from analogous aequorin-based assays provide a good reference for expected performance.
| Parameter | Description | Typical Value (Aequorin-based assay) | Reference |
| Z'-Factor | A measure of the statistical effect size, reflecting the separation between positive and negative controls. | 0.71 - 0.78 | [9] |
| S/B Ratio | The ratio of the mean signal from the positive control to the mean signal from the negative control. | > 10 | [10] |
| CV (%) | Coefficient of variation, a measure of the variability of the signal. | < 15% | [11] |
Data Analysis Workflow
A typical data analysis pipeline for an this compound-based HTS campaign involves several steps to identify and validate hit compounds.
Caption: A typical data analysis workflow for an this compound-based HTS campaign.
Signaling Pathways and Experimental Workflows
GPCR Signaling Pathway (Gαq-coupled)
This compound-based assays are particularly well-suited for monitoring the activation of Gαq-coupled GPCRs, which signal through the phospholipase C (PLC) pathway to induce the release of calcium from intracellular stores.
Caption: The Gαq signaling pathway leading to this compound activation.
HTS Experimental Workflow
The overall workflow for an this compound-based HTS campaign involves several integrated steps, from assay development to hit validation.
Caption: A comprehensive workflow for an this compound-based HTS campaign.
Troubleshooting
Common issues encountered in bioluminescent HTS assays and their potential solutions are outlined below.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal | - Low expression of apo-obelin.- Inefficient coelenterazine loading.- Degraded coelenterazine.- Instrument settings not optimized. | - Re-select a higher-expressing cell clone.- Optimize loading time and temperature.- Use fresh, light-protected coelenterazine solution.- Increase integration time or detector gain.[12] |
| High Background | - Cell contamination (e.g., mycoplasma).- Assay buffer components causing auto-luminescence.- Light leak in the luminometer. | - Test cells for contamination.- Screen buffer components for luminescence.- Have the instrument serviced. |
| High Variability (CV%) | - Inconsistent cell plating.- Pipetting errors during reagent/compound addition.- Edge effects in the microplate. | - Ensure a homogeneous cell suspension before plating.- Use calibrated, automated liquid handlers.- Avoid using the outer wells of the plate or use specialized plates. |
| False Positives | - Compound auto-luminescence.- Compound stabilizing the luciferase enzyme. | - Perform a counter-screen with compound in the absence of cells.- Use orthogonal assays to confirm hits.[10] |
This compound-based calcium mobilization assays offer a robust, sensitive, and HTS-friendly platform for the discovery of novel modulators of GPCRs and ion channels. The inherent advantages of bioluminescence, including low background and the absence of compound interference from autofluorescence, make this compound a valuable tool for primary screening campaigns. By following the detailed protocols and guidelines presented in this application note, researchers can successfully implement and execute this compound-based HTS assays to accelerate their drug discovery efforts.
References
- 1. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 3. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 5. 384-Well Microplate - HTS | uHTS Screening Applications |Rounded Well [wellplate.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. benchchem.com [benchchem.com]
- 11. A Novel High-Throughput Screening Assay to Identify Inhibitors of HIV-1 gp120 Protein Interaction with DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Quantitative Analysis of Obelin Luminescence Data: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obelin, a Ca²⁺-activated photoprotein isolated from the hydroid Obelia longissima, is a powerful tool for monitoring intracellular calcium dynamics.[1][2][3] Its bioluminescent reaction is triggered by the binding of calcium ions, resulting in a flash of light that can be quantitatively measured.[2][3] This property makes this compound an excellent reporter for studying signaling pathways that involve changes in intracellular Ca²⁺ concentration, such as those mediated by G-protein coupled receptors (GPCRs).[4][5][6] This application note provides detailed protocols for the expression of recombinant this compound, the execution of this compound-based luminescence assays, and the quantitative analysis of the resulting data.
Principle of this compound-Based Calcium Assay
The core of the this compound-based assay lies in the protein's conformational change upon binding to Ca²⁺. This change catalyzes the oxidation of its bound chromophore, coelenterazine (B1669285), leading to the emission of blue light. The intensity of the emitted light is directly proportional to the concentration of free intracellular calcium, allowing for real-time monitoring of Ca²⁺ fluxes.
I. Recombinant Apothis compound Expression and Purification
A reliable source of purified apothis compound (the protein component of this compound) is essential for developing a robust assay. The following is a general protocol for the expression and purification of recombinant apothis compound in E. coli.
Experimental Protocol: Recombinant Apothis compound Production
1. Vector Construction:
-
Subclone the apothis compound cDNA into a suitable E. coli expression vector, such as one containing a T7 promoter and an N-terminal His6-tag for affinity purification.
2. Transformation:
-
Transform the expression plasmid into a competent E. coli strain suitable for protein expression, like BL21(DE3).[7]
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.[7]
3. Expression:
-
Inoculate a single colony into a starter culture of LB medium with the selection antibiotic and grow overnight at 37°C with shaking.
-
The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
4. Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged apothis compound with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialyze the purified apothis compound against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) and store at -80°C.
II. This compound-Based Intracellular Calcium Assay
This protocol describes the use of recombinant apothis compound to measure intracellular Ca²⁺ changes in mammalian cells.
Experimental Protocol: Intracellular Ca²⁺ Measurement
1. Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293, CHO) in a white, clear-bottom 96-well plate suitable for luminescence measurements.[7]
-
Transfect the cells with a mammalian expression vector encoding apothis compound using a suitable transfection reagent. If studying a specific receptor, co-transfect with the plasmid encoding the receptor of interest.
-
Incubate the cells for 24-48 hours to allow for protein expression.
2. Reconstitution of Holo-Obelin:
-
Prepare a stock solution of the substrate, coelenterazine, in ethanol (B145695) or methanol.
-
Dilute the coelenterazine in a serum-free medium to the final working concentration (typically 1-5 µM).
-
Remove the culture medium from the cells and add the coelenterazine-containing medium.
-
Incubate the cells in the dark at 37°C for 1-2 hours to allow for the reconstitution of the active this compound photoprotein.
3. Luminescence Measurement:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Place the plate in a luminometer equipped with injectors.
-
Set the luminometer to measure luminescence intensity over time (kinetic mode).
-
Inject the agonist or compound of interest and immediately begin recording the luminescence signal. The signal will be a rapid flash of light that decays over seconds to minutes.
III. Quantitative Data Analysis
The raw output from the luminometer will be in Relative Light Units (RLU). Proper analysis is required to convert this into meaningful quantitative data.
Data Analysis Workflow
-
Background Subtraction: Subtract the baseline luminescence reading (before agonist injection) from the entire kinetic curve.
-
Peak Luminescence: Identify the maximum luminescence intensity (Peak RLU) after agonist addition. This value is proportional to the peak intracellular Ca²⁺ concentration.
-
Area Under the Curve (AUC): Calculate the integral of the luminescence signal over a defined time period. AUC represents the total Ca²⁺ mobilization.
-
Normalization: To account for variations in cell number and transfection efficiency, the data can be normalized. A common method is to lyse the cells at the end of the experiment (e.g., with Triton X-100 in the presence of a saturating Ca²⁺ concentration) to measure the total this compound content. The agonist-induced signal can then be expressed as a percentage of the total this compound signal.
-
Dose-Response Curves: For pharmacological studies, perform the assay with a range of agonist concentrations. Plot the Peak RLU or AUC against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine parameters like EC₅₀.
Data Presentation: Quantitative Summary
| Parameter | Description | Typical Units | Example Value |
| Baseline RLU | Luminescence before agonist addition | RLU | 1,500 |
| Peak RLU | Maximum luminescence after agonist addition | RLU | 250,000 |
| Time to Peak | Time taken to reach peak luminescence | Seconds | 5 |
| Area Under the Curve (AUC) | Total luminescence signal over time | RLU*seconds | 1,800,000 |
| EC₅₀ | Agonist concentration for 50% maximal response | Molar | 1.2 x 10⁻⁸ |
IV. Visualizations
Signaling Pathway Diagram
Caption: GPCR-mediated intracellular calcium signaling pathway leading to this compound luminescence.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Studies on the luminescent response of the Ca2+-activated photoprotein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 6. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
- 7. neb.com [neb.com]
Application Notes and Protocols for Obelin Expression in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obelin, a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia longissima, is a powerful bioluminescent reporter for monitoring intracellular calcium (Ca²⁺) dynamics.[1] Upon binding to Ca²⁺, this compound catalyzes the oxidation of its substrate, coelenterazine (B1669285), resulting in a flash of blue light.[1][2] This property makes it an excellent tool for studying Ca²⁺ signaling in various cellular processes, particularly in high-throughput screening (HTS) applications for drug discovery. This document provides detailed application notes and protocols for the expression of this compound in two commonly used mammalian cell lines: Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells.
Suitable Cell Lines for this compound Expression
HEK293 and CHO-K1 cells are highly suitable for both transient and stable expression of this compound. Their robust growth characteristics, high transfection efficiency, and adaptability to suspension culture make them ideal for large-scale protein production and cell-based assays.[3][4][5]
Table 1: Characteristics of Recommended Cell Lines for this compound Expression
| Feature | HEK293 Cells | CHO-K1 Cells |
| Origin | Human Embryonic Kidney | Chinese Hamster Ovary |
| Morphology | Epithelial-like | Epithelial-like |
| Growth Properties | Adherent or suspension culture | Adherent or suspension culture |
| Transfection Efficiency | High | High |
| Suitability for Stable Expression | Excellent | Excellent |
| Common Applications | Transient and stable protein expression, virus production, cell signaling studies | Recombinant protein production, drug screening, toxicity studies |
Comparison of this compound and Aequorin
This compound and Aequorin are the two most commonly used Ca²⁺-activated photoproteins. While they share a similar mechanism of action, they exhibit different bioluminescent properties.
Table 2: Comparison of this compound and Aequorin Properties
| Property | This compound | Aequorin |
| Origin | Obelia longissima | Aequorea victoria |
| Bioluminescence Maximum | ~485 nm (shoulder at ~400 nm)[3][6] | ~465 nm[7] |
| Ca²⁺ Binding Sites | 3 | 3 |
| Luminescence Kinetics | Faster rise and decay rates[8] | Slower rise and decay rates |
| Ca²⁺ Sensitivity | Slightly lower | Slightly higher |
| Light Yield | Generally lower than Aequorin with native coelenterazine[9] | Generally higher |
The faster kinetics of this compound can be advantageous for detecting rapid Ca²⁺ transients.[8]
Signaling Pathway: GPCR-Mediated Intracellular Ca²⁺ Release
This compound is frequently used to study G protein-coupled receptor (GPCR) signaling pathways that involve the mobilization of intracellular Ca²⁺. The Gq pathway is a primary example.
Figure 1: GPCR Gq signaling pathway leading to this compound luminescence.
Experimental Protocols
General Workflow for this compound-Based Ca²⁺ Assay
Figure 2: General workflow for an this compound-based calcium assay.
Protocol 1: Transient Expression of this compound in HEK293 Cells
This protocol is suitable for rapid expression and initial characterization of this compound-reported Ca²⁺ responses.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound expression plasmid
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM or other serum-free medium
-
96-well white, clear-bottom assay plates
-
Coelenterazine
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a T75 flask so that they reach 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation (Example with PEI):
-
In tube A, dilute 10 µg of this compound plasmid DNA in 500 µL of serum-free medium.
-
In tube B, dilute 30 µg of PEI (1 mg/mL stock) in 500 µL of serum-free medium.
-
Add the contents of tube B to tube A, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the DNA-PEI complexes dropwise to the T75 flask of cells. Gently swirl the flask to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Cell Harvesting and Seeding:
-
Gently detach the cells using a cell scraper or enzyme-free dissociation buffer.
-
Resuspend the cells in fresh growth medium and determine the cell density.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 50,000 - 100,000 cells per well in 100 µL of medium.
-
Incubate for at least 4 hours to allow cell attachment.
-
-
Coelenterazine Loading:
-
Prepare a 5 µM coelenterazine solution in assay buffer.
-
Gently remove the growth medium from the wells and add 50 µL of the coelenterazine solution.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Luminescence Measurement:
-
Place the assay plate in a luminometer with an injector.
-
Inject 50 µL of the agonist/compound of interest.
-
Measure the luminescence signal immediately for a desired period (e.g., 60 seconds).
-
Protocol 2: Generation of a Stable this compound-Expressing CHO-K1 Cell Line
This protocol is ideal for creating a consistent cell source for HTS and long-term studies.
Materials:
-
CHO-K1 cells
-
Complete growth medium (e.g., F-12K with 10% FBS)
-
Linearized this compound expression plasmid containing a selection marker (e.g., neomycin resistance)
-
Transfection reagent
-
Selection antibiotic (e.g., G418)
-
Cloning cylinders or limited dilution supplies
Procedure:
-
Transfection: Transfect CHO-K1 cells with the linearized this compound plasmid using an optimized protocol for your lab (e.g., electroporation or lipid-based transfection).
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium. The optimal concentration should be determined beforehand by a kill curve.
-
Colony Formation: Replace the medium with fresh selection medium every 3-4 days. Allow colonies to form over 2-3 weeks.
-
Clonal Isolation:
-
Identify well-isolated, healthy colonies.
-
Isolate individual colonies using cloning cylinders or by performing serial dilutions into 96-well plates.
-
-
Expansion and Screening:
-
Expand the isolated clones.
-
Screen the clones for this compound expression by performing the Ca²⁺ assay as described in Protocol 1 (steps 6 and 7). Select clones with a high signal-to-background ratio.
-
-
Cell Banking: Cryopreserve the selected high-expressing clones to create a stable cell bank.
-
Characterization: Further characterize the stable cell line for expression stability over multiple passages and consistent performance in the Ca²⁺ assay.
Data Presentation and Quantitative Analysis
The output of an this compound-based assay is a luminescent signal, typically measured in Relative Light Units (RLU). Key parameters for quantitative analysis include peak luminescence, time to peak, and the area under the curve (AUC), which represents the total Ca²⁺ mobilized.
Table 3: Hypothetical Quantitative Data for this compound Expression
| Parameter | HEK293 (Transient) | CHO-K1 (Stable Clone) |
| Transfection Efficiency | ~70-90% | N/A |
| Optimal Coelenterazine Concentration | 5 µM | 5 µM |
| Incubation Time with Coelenterazine | 1-2 hours | 1-2 hours |
| Peak Luminescence (RLU) upon ATP stimulation | 1.0 x 10⁵ - 5.0 x 10⁵ | 2.0 x 10⁵ - 8.0 x 10⁵ |
| Signal-to-Background Ratio | > 100 | > 500 |
| Time to Peak | < 1 second | < 1 second |
| Signal Decay (t₁/₂) | ~1-2 seconds | ~1-2 seconds |
Note: These are representative values and will vary depending on the expression vector, cell passage number, luminometer settings, and specific experimental conditions.
Assay Validation for High-Throughput Screening
For HTS applications, it is crucial to validate the this compound-based assay to ensure its robustness and reliability.
Key Validation Parameters:
-
Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
-
Signal Window (SW): The ratio of the mean maximal signal to the mean minimal signal. A larger signal window is desirable.
-
SW = Mean_max / Mean_min
-
-
Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of less than 15% is generally acceptable.
-
%CV = (SD / Mean) * 100
-
Conclusion
This compound is a versatile and sensitive bioluminescent reporter for real-time measurement of intracellular Ca²⁺. Both HEK293 and CHO-K1 cell lines provide excellent platforms for expressing this compound, either transiently for rapid studies or stably for the development of robust cell-based assays for high-throughput screening and drug discovery. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this compound-based Ca²⁺ assays in their work.
References
- 1. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Tools for Quantitative Analysis of Calcium Signaling Data Using Jupyter-Lab Notebooks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abeomics.com [abeomics.com]
- 6. arborassays.com [arborassays.com]
- 7. Bioluminescent Properties of Semi-Synthetic this compound and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the luminescent response of the Ca2+-activated photoprotein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of semisynthetic this compound‐v - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Obelin-Based Assays
Welcome to the Technical Support Center for Obelin-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our goal is to help you improve the signal-to-noise ratio in your experiments, ensuring robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it generate a luminescent signal?
A1: this compound is a photoprotein isolated from the hydroid Obelia longissima. It is a bioluminescent reporter that emits a flash of blue light (centered around 485 nm) in the presence of calcium ions (Ca²⁺). The protein exists as a complex with a luciferin (B1168401) substrate, coelenterazine (B1669285). When three Ca²⁺ ions bind to this compound, it undergoes a conformational change that triggers the oxidation of coelenterazine, resulting in the emission of light. This reaction is rapid, with the light flash peaking in under 100 milliseconds and decaying in less than a second.[1]
Q2: What are the main applications of this compound in research?
A2: Due to its Ca²⁺-dependent nature, this compound is widely used as a sensitive indicator for intracellular and intercellular calcium concentrations. A primary application is in functional assays for G-protein coupled receptors (GPCRs), particularly those that signal through the Gq pathway, leading to an increase in intracellular Ca²⁺.[2] It is also utilized in other cell-based assays where calcium mobilization is a key readout.
Q3: What is the "signal-to-noise" ratio in the context of an this compound assay?
A3: The signal-to-noise ratio (S/N) is a critical measure of assay quality.
-
Signal: The light emission generated by the specific Ca²⁺-dependent activation of this compound in response to a stimulus.
-
Noise (or Background): Unwanted light emission that is not related to the specific stimulus. This can originate from various sources, including the assay reagents, the cells themselves (autofluorescence), or the instrumentation.
A high S/N ratio indicates that the specific signal is strong relative to the background noise, leading to more reliable and reproducible data.
Q4: What are the most common causes of a low signal-to-noise ratio in this compound assays?
A4: A low S/N ratio can be attributed to either a weak signal or high background noise.
-
Causes of Weak Signal:
-
Low expression of the this compound protein in the host cells.
-
Suboptimal concentration of the coelenterazine substrate.
-
Weak cellular response to the stimulus (e.g., low receptor expression, inactive compound).
-
Presence of inhibiting substances in the assay buffer.
-
-
Causes of High Background Noise:
-
Ca²⁺-independent luminescence of this compound.[3]
-
Autofluorescence from cell culture media components (e.g., phenol (B47542) red, serum).[4]
-
Contamination of reagents with Ca²⁺ or fluorescent impurities.
-
Non-specific activation of the signaling pathway.
-
Use of inappropriate microplates.[5]
-
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during this compound-based experiments.
Issue 1: High Background Signal
A high background can mask the specific signal from your experiment.
| Possible Cause | Recommended Solution |
| Ca²⁺-independent Luminescence | This is an inherent property of this compound, but its level is sensitive to the ionic composition and temperature of the solution.[3] Optimize the assay buffer by titrating the concentrations of ions like Na⁺ and Mg²⁺, and consider performing the assay at a lower temperature to minimize this effect. |
| Contaminated Reagents | Prepare all buffers and solutions with Ca²⁺-free water and high-purity reagents. Ensure that stock solutions of compounds are free of contaminating Ca²⁺. |
| Autofluorescence from Media | When possible, perform the final steps of the assay in a serum-free and phenol red-free buffer, such as Hank's Balanced Salt Solution (HBSS).[6] |
| Inappropriate Microplates | For luminescence assays, always use white, opaque-walled microplates.[5] These plates reflect light and maximize the signal output. Black plates will reduce the luminescent signal.[5] |
| Sub-optimal Cell Seeding Density | Overly confluent cells can lead to higher background signals. Optimize the cell seeding density to ensure a healthy monolayer. |
Issue 2: Weak or No Signal
A weak signal can make it difficult to distinguish from the background noise.
| Possible Cause | Recommended Solution |
| Low this compound Expression | Verify the transfection efficiency and expression of the this compound construct. If using a stable cell line, ensure the expression level is adequate and has not diminished over passages. |
| Insufficient Coelenterazine | Ensure that the coelenterazine substrate is fresh and has been stored correctly (typically at -20°C or -80°C, protected from light). Titrate the coelenterazine concentration to find the optimal level for your cell type and this compound expression level. |
| Suboptimal Assay Buffer | The presence of cations like K⁺, Na⁺, and Mg²⁺ can shift the Ca²⁺ activation curve of this compound.[3] Optimize the buffer composition to ensure maximal this compound sensitivity in your experimental conditions. |
| Poor Cell Health | Ensure that cells are healthy and in the logarithmic growth phase. Stressed or dying cells will not respond optimally to stimuli. |
| Incorrect Instrument Settings | Optimize the luminometer's integration time and gain settings. A longer integration time can help capture a weak signal, but may also increase the background. |
Issue 3: High Variability Between Replicates
Inconsistent results can undermine the reliability of your data.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding into the microplate to achieve a uniform cell number in each well. |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, especially the stimulus, ensure that it is done consistently and quickly across all wells. Using a multi-channel pipette or an automated injector can improve consistency.[7] |
| "Edge Effect" in Microplates | The outer wells of a microplate are more prone to evaporation, which can affect cell health and reagent concentrations. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS. |
| Inadequate Mixing | After adding reagents, ensure proper mixing by gently shaking the plate. Poor mixing can lead to variations in reaction rates.[5] |
Experimental Protocols
Protocol: GPCR Activation Assay Using this compound
This protocol outlines a general workflow for measuring the activation of a Gq-coupled GPCR in response to a ligand, using a stably expressed this compound.
1. Cell Seeding:
-
Harvest healthy, log-phase cells expressing both the GPCR of interest and this compound.
-
Resuspend cells in complete culture medium to the optimized seeding density.
-
Seed the cells into a white, opaque, 96-well cell culture plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Coelenterazine Loading:
-
Prepare a fresh working solution of coelenterazine in an appropriate assay buffer (e.g., HBSS).
-
Gently remove the culture medium from the wells.
-
Add the coelenterazine solution to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours to allow for substrate loading.
3. Compound Addition and Signal Measurement:
-
Prepare serial dilutions of the test compound (ligand) in the assay buffer.
-
Place the microplate into a luminometer with an injector function.
-
Set the luminometer to inject the compound solution and immediately begin reading the luminescent signal. The integration time should be optimized, but a starting point of 1-2 seconds per well is common.
-
Inject the compound and measure the resulting light flash.
4. Data Analysis:
-
For each well, calculate the integral of the luminescent signal over the measurement time.
-
Subtract the average signal from the negative control (vehicle-treated) wells to correct for background.
-
Plot the background-subtracted signal as a function of the compound concentration to generate a dose-response curve.
Visualizations
GPCR Signaling Pathway Leading to this compound Activation
Caption: Workflow of Gq-coupled GPCR activation leading to this compound luminescence.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting a low signal-to-noise ratio in this compound assays.
References
- 1. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horiba.com [horiba.com]
Technical Support Center: Troubleshooting Low Bioluminescence Signal with Obelin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the photoprotein Obelin, particularly focusing on low bioluminescence signals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it produce light?
This compound is a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia longissima. It exists as a stable complex of the apoprotein (apo-obelin), a luminophore called coelenterazine (B1669285), and molecular oxygen. The binding of calcium ions to this compound's EF-hand domains triggers a conformational change in the protein.[1] This change catalyzes the oxidative decarboxylation of coelenterazine, leading to the formation of an excited-state coelenteramide, which then emits a flash of blue light as it returns to its ground state.[1] The peak emission of this bioluminescence is typically around 485 nm.[1]
Q2: What are the critical components of an this compound assay?
A successful this compound assay relies on the proper preparation and handling of several key components:
-
Active this compound: The photoprotein must be correctly folded and charged with coelenterazine.
-
Coelenterazine: This substrate is light-sensitive and prone to auto-oxidation.[2]
-
Calcium Ions (Ca²⁺): The trigger for the bioluminescent reaction. The concentration of Ca²⁺ directly influences the intensity of the light signal.[3]
-
Assay Buffer: The pH, ionic strength, and presence of other ions can significantly impact this compound's activity.[3]
-
Luminometer: A sensitive instrument capable of detecting flash luminescence is required.[4]
Q3: How should I store this compound and coelenterazine?
Proper storage is crucial for maintaining the activity of these reagents.
-
This compound: Recombinant this compound is stable for up to 24 months when stored at -20°C.[1] Avoid repeated freeze-thaw cycles.
-
Coelenterazine: It is best stored as a dry powder at -20°C or -80°C, protected from light and moisture.[2] Stock solutions are typically prepared in methanol (B129727) or ethanol (B145695) and should also be stored at -20°C in the dark.[2] It is recommended to prepare fresh aqueous working solutions before each experiment, as coelenterazine is unstable in aqueous buffers.[2]
Troubleshooting Guide: Low Bioluminescence Signal
A weak or absent signal is a common issue in this compound-based assays. The following sections provide a systematic approach to identify and resolve the root cause of the problem.
Signaling Pathway and Troubleshooting Workflow
The following diagrams illustrate the this compound bioluminescence pathway and a logical workflow for troubleshooting low signal issues.
Reagent and Sample Integrity
| Possible Cause | Recommended Action |
| Degraded this compound | Ensure this compound has been stored at -20°C and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot. |
| Degraded Coelenterazine | Coelenterazine is sensitive to light and oxidation. Prepare fresh working solutions from a stock solution stored at -20°C in an appropriate solvent (e.g., acidified methanol or ethanol).[2] |
| Incorrect Reagent Concentrations | Verify the final concentrations of this compound, coelenterazine, and the calcium trigger solution. Perform a concentration-response curve for calcium to ensure it is not the limiting factor. |
Assay Conditions
The activity of this compound is highly sensitive to its environment.
| Parameter | Optimal Range | Suboptimal Range & Effect on Signal |
| pH | 7.0 - 8.0 | < 6.5 or > 8.5: Significant decrease in light emission.[3] |
| Temperature | 20 - 25°C | > 30°C: Increased rate of reaction but potential for protein instability. < 15°C: Slower reaction kinetics, leading to a lower peak signal. |
| Monovalent Cations (K⁺, Na⁺) | 0 - 50 mM | > 100 mM: Can shift the Ca²⁺ activation curve to higher concentrations, effectively reducing the signal at a given Ca²⁺ concentration.[3] |
| Divalent Cations (Mg²⁺) | 0 - 1 mM | > 2 mM: Competes with Ca²⁺ for binding, leading to a decrease in the bioluminescent signal.[3] |
Instrumentation and Measurement
This compound produces a rapid flash of light, requiring specific instrument settings.
| Possible Cause | Recommended Action |
| Incorrect Luminometer Settings | This compound assays are "flash" type reactions. Ensure the luminometer is set to read immediately after the injection of the calcium trigger solution. Use an integration time of 1-10 seconds.[4] |
| Injector Issues | Prime the injectors with the calcium trigger solution to ensure accurate and consistent dispensing. Check for clogs or bubbles in the injector lines. |
| Low PMT Gain | If the signal is consistently low across all samples, increase the photomultiplier tube (PMT) gain setting on the luminometer. |
| Inappropriate Microplate | Use opaque, white-walled microplates for luminescence assays to maximize light reflection and signal detection.[5] |
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1 this compound Stock Solution:
-
Reconstitute lyophilized this compound in a calcium-free buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2) to a stock concentration of 1 mg/mL.
-
Aliquot into single-use tubes and store at -20°C.
1.2 Coelenterazine Stock Solution (1 mg/mL):
-
Allow the vial of lyophilized coelenterazine to warm to room temperature.
-
Add acidified methanol or ethanol (e.g., add 10 µL of 1N HCl to 10 mL of alcohol) to the vial to achieve a 1 mg/mL concentration.
-
Vortex briefly to dissolve.
-
Aliquot into light-protected tubes and store at -20°C.
1.3 Calcium Trigger Solution (100 mM CaCl₂):
-
Dissolve anhydrous calcium chloride in deionized water to a final concentration of 100 mM.
-
Filter-sterilize and store at 4°C.
Protocol 2: Standard this compound Bioluminescence Assay
This protocol is for a typical in vitro assay in a 96-well plate format using a luminometer with injectors.
-
Prepare the Assay Plate:
-
Add your samples containing this compound to the wells of a white, opaque 96-well plate. The final volume in each well before adding the trigger solution should be 50-100 µL.
-
Include appropriate controls:
-
Negative Control: Assay buffer without this compound.
-
Positive Control: A known concentration of active this compound.
-
-
-
Prepare the Coelenterazine Working Solution:
-
Dilute the coelenterazine stock solution in the assay buffer to the desired final concentration (typically 1-5 µM). Prepare this solution fresh and protect it from light.
-
If your this compound is not pre-charged, incubate the samples with the coelenterazine working solution for at least 1 hour at room temperature in the dark.
-
-
Set up the Luminometer:
-
Set the instrument to "injection and read" mode.
-
Injection Volume: 25-50 µL of the calcium trigger solution.
-
Integration Time: 1-10 seconds.
-
Delay Time: 0 seconds (read immediately after injection).
-
Set the PMT gain to an appropriate level based on preliminary experiments.
-
-
Perform the Measurement:
-
Place the assay plate in the luminometer.
-
Initiate the run. The instrument will inject the calcium trigger solution into each well and immediately measure the resulting light emission.
-
-
Data Analysis:
-
The data will be reported in Relative Light Units (RLU).
-
Subtract the average RLU of the negative control wells from all other readings.
-
Analyze the data as required for your specific experiment (e.g., dose-response curves, kinetic analysis).
-
References
Technical Support Center: Optimizing Coelenterazine Concentration for Obelin Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coelenterazine (B1669285) concentration for robust and reproducible Obelin assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays that can be related to coelenterazine concentration.
| Issue | Possible Cause | Recommended Solution |
| Low or No Luminescence Signal | Insufficient Coelenterazine Concentration: The amount of coelenterazine is limiting the bioluminescent reaction. | Perform a coelenterazine titration to determine the optimal concentration. Start with a concentration range of 1-10 µM and increase until a plateau in signal intensity is reached. |
| Degraded Coelenterazine: Coelenterazine is unstable in aqueous solutions and can degrade over time, leading to reduced activity.[1][2][3] | Prepare fresh working solutions of coelenterazine for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions in an oxygen-free environment. | |
| Suboptimal Assay Buffer pH: The pH of the assay buffer can affect both this compound activity and coelenterazine stability. | Ensure the assay buffer pH is within the optimal range for this compound (typically pH 7.0-8.0). | |
| High Background Signal | Autoluminescence of Coelenterazine: Coelenterazine can auto-oxidize, especially at high concentrations, leading to a background signal independent of this compound activity. | Reduce the coelenterazine concentration. Use the lowest concentration that provides a robust signal-to-noise ratio. |
| Contaminated Reagents: Contamination in the assay buffer or other reagents can contribute to background luminescence. | Use high-purity water and reagents. Prepare fresh buffers for each experiment. | |
| Signal Decays Too Quickly | High Coelenterazine Concentration: Excess coelenterazine can lead to a rapid initial flash of light followed by a fast decay as the substrate is quickly consumed. | Lower the coelenterazine concentration to achieve a more sustained signal. |
| Presence of Cations: Certain cations can influence the kinetics of the this compound reaction. | Review the ionic composition of your assay buffer. If possible, maintain a consistent ionic strength across experiments. | |
| Inconsistent Results Between Wells/Experiments | Inaccurate Pipetting of Coelenterazine: Small variations in the volume of the concentrated coelenterazine stock solution can lead to significant differences in the final concentration. | Use calibrated pipettes and ensure thorough mixing of the final assay solution. Prepare a master mix of the coelenterazine-containing reagent to add to all wells. |
| Variable Incubation Time: If a pre-incubation step with coelenterazine is used, variations in incubation time can lead to inconsistent results. | Standardize the incubation time for all samples. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of coelenterazine for an this compound assay?
The optimal concentration is empirical and should be determined for each specific assay setup. A typical starting range is 1-10 µM. The goal is to use a concentration that is saturating for the this compound protein to ensure the signal is proportional to the amount of active this compound, but not so high as to cause significant autoluminescence or rapid signal decay.
2. How should I prepare and store coelenterazine stock solutions?
Coelenterazine is susceptible to oxidation and degradation.[1][2][3] It is best to dissolve lyophilized coelenterazine in methanol (B129727) or ethanol (B145695) to create a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into small, single-use volumes and store them under an inert gas (like argon or nitrogen) at -80°C to minimize oxidation. Avoid repeated freeze-thaw cycles.
3. Why is my coelenterazine solution yellow?
A yellow color in the coelenterazine solution is normal and indicates the presence of the active compound.[4] However, a significant darkening or change in color could indicate degradation.
4. Can I reuse a diluted working solution of coelenterazine?
It is strongly recommended to prepare fresh working solutions of coelenterazine in your assay buffer immediately before each experiment. Coelenterazine is unstable in aqueous solutions, and its potency will decrease over time.[1][2][3]
5. Does the type of coelenterazine analogue affect the optimal concentration?
Yes, different coelenterazine analogues can have varying affinities for this compound and different quantum yields.[1][2][3][5] Therefore, the optimal concentration will likely differ between analogues and should be determined experimentally for each one.
Experimental Protocols
Protocol for Optimizing Coelenterazine Concentration
This protocol describes a method to determine the optimal coelenterazine concentration for an this compound-based luminescence assay.
1. Reagent Preparation:
- Apo-Obelin Stock Solution: Prepare a stock solution of apo-obelin in a suitable buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.2). Determine the protein concentration accurately.
- Coelenterazine Stock Solution: Prepare a 1 mM stock solution of coelenterazine in methanol or ethanol.
- Assay Buffer: Prepare the assay buffer that will be used for the final experiment (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.2).
- Calcium Solution: Prepare a solution to trigger the luminescence (e.g., 100 mM CaCl2 in assay buffer).
2. Coelenterazine Titration:
- In a 96-well white opaque plate, add a fixed amount of apo-obelin to each well.
- Create a serial dilution of the coelenterazine stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM, 15 µM, 20 µM).
- Add the different concentrations of coelenterazine to the wells containing apo-obelin.
- Include a "no coelenterazine" control to measure background.
- Incubate the plate in the dark for a standardized period (e.g., 1-2 hours) to allow for the reconstitution of active this compound.
3. Luminescence Measurement:
- Place the plate in a luminometer.
- Inject the calcium solution into each well to initiate the luminescent reaction.
- Measure the light output (Relative Light Units - RLU) immediately after calcium injection. Integrate the signal over a defined period (e.g., 1-10 seconds).
4. Data Analysis:
- Subtract the average RLU of the "no coelenterazine" control from all other readings.
- Plot the background-subtracted RLU against the coelenterazine concentration.
- The optimal concentration is typically the lowest concentration that gives the maximum or near-maximum signal (the point at which the curve begins to plateau).
Data Presentation
Table 1: Example of Coelenterazine Titration Data for this compound Assay
| Coelenterazine Concentration (µM) | Average RLU | Standard Deviation | Signal-to-Noise Ratio (SNR) |
| 0 (Background) | 150 | 25 | 1.0 |
| 0.1 | 5,000 | 450 | 33.3 |
| 0.5 | 25,000 | 2,100 | 166.7 |
| 1.0 | 60,000 | 5,500 | 400.0 |
| 2.5 | 125,000 | 11,000 | 833.3 |
| 5.0 | 220,000 | 19,500 | 1466.7 |
| 7.5 | 245,000 | 21,000 | 1633.3 |
| 10.0 | 250,000 | 22,000 | 1666.7 |
| 15.0 | 251,000 | 23,000 | 1673.3 |
| 20.0 | 249,000 | 24,500 | 1660.0 |
Note: This is example data. Actual results will vary depending on the specific experimental conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Bioluminescent Properties of Semi-Synthetic this compound and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescent Properties of Semi-Synthetic this compound and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coelenterazine - Wikipedia [en.wikipedia.org]
- 5. Bioluminescent properties of this compound and aequorin with novel coelenterazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Obelin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background luminescence in their Obelin-based experiments. By addressing common issues, this guide aims to improve assay sensitivity and data reliability.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it produce light?
This compound is a calcium-binding photoprotein isolated from the hydroid Obelia longissima. It exists as a complex of the apoprotein (apo-obelin), a luciferin (B1168401) substrate called coelenterazine (B1669285), and molecular oxygen. The binding of calcium ions to specific sites on the this compound protein triggers a conformational change. This change catalyzes the oxidation of coelenterazine, resulting in the production of a flash of blue light and the release of coelenteramide (B1206865) and carbon dioxide. This calcium-dependent light emission makes this compound a powerful tool for measuring intracellular calcium dynamics.
Q2: What are the main sources of high background luminescence in this compound assays?
High background luminescence can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescent molecules within cells and tissues (e.g., NADH, flavins, collagen) can emit light upon excitation, contributing to the background signal.[1][2][3]
-
Reagent-related Issues:
-
Coelenterazine Instability: Coelenterazine and its analogs can degrade over time, leading to auto-oxidation and a higher background signal.
-
Contaminated Reagents: Buffers, media, and other solutions may contain fluorescent impurities or be contaminated with microorganisms that contribute to background luminescence.
-
-
Assay System and Consumables:
-
Instrumental Noise: The luminometer's detector and electronics can generate a baseline level of noise that contributes to the overall background reading.
Q3: How does the choice of microplate affect background luminescence?
The color and material of the microplate are critical for minimizing background and maximizing the signal-to-noise ratio in luminescence assays.
-
White Plates: Opaque white plates are generally recommended for luminescence assays because they reflect and maximize the light emitted from the sample, thereby increasing the signal.[4][6]
-
Black Plates: Black plates are typically used for fluorescence assays as they absorb scattered light and reduce background and crosstalk.[7][8] While they can be used for luminescence assays to reduce crosstalk, they will also significantly decrease the desired signal.[6]
-
Clear Plates: Clear plates are not recommended for luminescence assays due to high crosstalk between wells.[9]
It is also important to use plates made from materials with low autofluorescence. "Dark adapting" plates by storing them in the dark before use can also help reduce plate-induced background.[4]
Q4: Can the type of coelenterazine used influence the background signal?
Yes, the purity and the specific analog of coelenterazine can impact the background luminescence. Some synthetic coelenterazine analogs may have lower intrinsic luminescence or be more stable, leading to a lower background. However, some analogs may also result in a lower overall signal from the this compound reaction.[1][3] It is crucial to use high-purity coelenterazine and to prepare fresh solutions for each experiment to minimize degradation-related background.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound experiments in a question-and-answer format.
Issue 1: High and variable background across the plate.
-
Question: My blank wells (no cells or no this compound) show high and inconsistent luminescence readings. What could be the cause and how can I fix it?
-
Answer: This issue often points to problems with your reagents, assay setup, or plate handling.
-
Possible Causes & Solutions:
-
| Cause | Solution |
| Contaminated Reagents | Use high-purity, sterile-filtered water and analytical-grade reagents for all buffers and media. Prepare fresh solutions for each experiment.[11] |
| Coelenterazine Degradation | Prepare coelenterazine stock solutions fresh and protect them from light. Aliquot and store at -80°C for long-term use.[10] |
| Microplate Autofluorescence | Use opaque, white-walled microplates with low autofluorescence. Store plates in the dark before use to "dark adapt" them.[4] |
| Insufficient Washing | If your assay involves washing steps, ensure they are thorough to remove any unbound reagents that may contribute to the background.[12] |
| Incubator Contamination | Ensure the incubator used for cell culture is clean and free from microbial contamination that could introduce fluorescent compounds. |
Issue 2: Low signal-to-noise ratio (SNR).
-
Question: My this compound signal is weak compared to the background, making it difficult to detect changes in calcium levels. How can I improve my SNR?
-
Answer: A low SNR can be due to either a weak signal or high background. The following steps can help improve it.
-
Possible Causes & Solutions:
-
| Cause | Solution |
| Suboptimal Instrument Settings | Optimize the luminometer's gain settings to amplify the signal without significantly increasing the background noise. Titrate the gain to find the optimal balance.[8] |
| Low this compound Expression/Loading | If using a cell-based assay, ensure efficient transfection or loading of this compound into the cells. Verify the expression level of your this compound construct. |
| Inappropriate Microplate | Use opaque white microplates to maximize the reflection of the luminescent signal to the detector.[4][6] |
| High Autofluorescence | If working with cell or tissue samples, consider using a red-shifted coelenterazine analog if available, as autofluorescence is typically higher in the blue-green spectrum.[8] Include a "no this compound" control to quantify and subtract the sample autofluorescence. |
| Coelenterazine Concentration | Titrate the concentration of coelenterazine to find the optimal concentration that provides the best signal-to-noise ratio for your specific assay conditions. |
Issue 3: Signal decays too quickly.
-
Question: The luminescence signal from my this compound reaction flashes and disappears almost instantly, making it difficult to measure accurately. What can I do?
-
Answer: this compound produces a characteristic flash of light upon calcium binding. The rapid decay is inherent to the protein's mechanism.
-
Possible Causes & Solutions:
-
| Cause | Solution |
| Flash-type Luminescence | This is the natural kinetic profile of this compound. Use a luminometer with an injector to add the calcium-containing solution and measure the light emission simultaneously or with a very short delay. |
| Inappropriate Detector Settings | Ensure the luminometer is set to "flash" mode with an appropriate integration time (the duration over which light is measured) to capture the peak of the light emission. |
| Sub-optimal Reagent Mixing | Ensure rapid and thorough mixing of the calcium stimulus with the this compound-containing sample to initiate the reaction uniformly across the well. |
Data Presentation
Table 1: Comparison of Microplate Types on Signal-to-Background Ratio in a Hypothetical this compound Assay
| Microplate Type | Average Signal (RLU) | Average Background (RLU) | Signal-to-Background Ratio |
| Opaque White | 850,000 | 5,000 | 170 |
| Solid Black | 95,000 | 1,500 | 63 |
| Clear | 450,000 | 25,000 | 18 |
RLU: Relative Light Units. Data is hypothetical and for illustrative purposes. Opaque white plates generally provide the highest signal-to-background ratio for luminescence assays.[4][6]
Table 2: Effect of Coelenterazine Analog on this compound Luminescence and Background (Hypothetical Data)
| Coelenterazine Analog | Relative Luminescence (%) | Relative Background (%) |
| Native Coelenterazine | 100 | 100 |
| Coelenterazine-h | 85 | 70 |
| Coelenterazine-f | 110 | 120 |
Data is hypothetical and for illustrative purposes. Different coelenterazine analogs can affect both the signal intensity and the background luminescence.[1][3]
Experimental Protocols
Protocol 1: Cell-Based this compound Assay for Measuring Intracellular Calcium
This protocol provides a general workflow for using this compound to measure calcium mobilization in response to a stimulus in cultured mammalian cells.
-
Cell Seeding:
-
Seed cells in a white, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Apo-obelin Reconstitution (Coelenterazine Loading):
-
Prepare a fresh working solution of coelenterazine in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a final concentration of 1-5 µM. Protect the solution from light.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the coelenterazine solution to each well and incubate for 1-2 hours at 37°C in the dark. This allows the coelenterazine to enter the cells and reconstitute the apo-obelin into functional this compound.
-
-
Washing:
-
After incubation, gently wash the cells 2-3 times with HBSS to remove any excess, unincorporated coelenterazine, which can be a significant source of background.
-
-
Assay Execution:
-
Place the plate in a luminometer equipped with injectors.
-
Program the instrument to inject the calcium-mobilizing stimulus (e.g., a specific agonist) into each well.
-
Immediately following injection, measure the luminescent signal (flash kinetics) for 5-10 seconds.
-
-
Data Analysis:
-
The luminescent signal is typically reported as Relative Light Units (RLU).
-
The peak light intensity or the integral of the signal over time can be used to quantify the calcium response.
-
Include appropriate controls:
-
Negative Control (No Stimulus): Cells with this compound but injected with buffer only, to determine the baseline luminescence.
-
Background Control (No this compound): Cells without this compound but treated with coelenterazine and the stimulus, to measure autofluorescence and reagent-related background.
-
-
Mandatory Visualization
Caption: this compound-based detection of GPCR-mediated calcium signaling.
Caption: A logical workflow for troubleshooting high background in this compound assays.
References
- 1. Bioluminescent Properties of Semi-Synthetic this compound and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioluminescent Properties of Semi-Synthetic this compound and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. How do I reduce high background in my FISH assay? [ogt.com]
- 6. Novel high-throughput cell-based hybridoma screening methodology using the Celigo Image Cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Table 2. [Comparison of microplates by color...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. mdpi.com [mdpi.com]
- 11. clyte.tech [clyte.tech]
- 12. biorxiv.org [biorxiv.org]
dealing with Obelin photobleaching or signal decay
Welcome to the technical support center for Obelin-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving the photoprotein this compound. Here you will find answers to frequently asked questions and detailed guides to address common issues such as signal decay and photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it produce light?
This compound is a calcium-binding photoprotein isolated from the hydroid Obelia longissima. It exists as a stable complex of the apoprotein (apo-obelin) and a luminophore, coelenterazine (B1669285), in the presence of oxygen. The bioluminescent reaction is triggered by the binding of calcium ions. This binding event causes a conformational change in the protein, leading to the oxidation of coelenterazine and the emission of a flash of blue light, with a maximum emission wavelength typically around 485 nm.[1] The reaction is independent of ATP.
Q2: What is the difference between this compound "photobleaching" and "signal decay"?
While often used interchangeably, these terms have distinct meanings in the context of bioluminescence. "Photobleaching" is the photochemical destruction of a fluorophore by light, a phenomenon relevant to fluorescence microscopy.[2][3][4] In the case of this compound, which is a bioluminescent protein, the decay of the light signal is not caused by external light exposure but rather by the consumption of the coelenterazine substrate during the enzymatic reaction. Therefore, "signal decay" is a more accurate term and refers to the decrease in light intensity as the this compound-coelenterazine complex is consumed following the addition of calcium.
Q3: How quickly does the this compound signal decay?
The decay of the this compound light signal is a rapid process, often occurring on the millisecond to second timescale.[5] The exact kinetics depend on several factors, including calcium concentration, temperature, pH, and the presence of other ions.[5] This rapid decay necessitates the use of a luminometer with an injector to measure the peak light emission accurately.
Q4: Can I reuse my this compound sample after the signal has decayed?
No, the bioluminescent reaction of this compound is an irreversible oxidative decarboxylation of coelenterazine.[6] Once the coelenterazine is consumed, the this compound is in a "discharged" state and cannot be reactivated to produce more light. Fresh this compound is required for each experiment.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-based assays.
Problem 1: Weak or No Luminescent Signal
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive this compound | - Storage: Ensure this compound has been stored correctly, typically at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles. - Reagent Age: Use this compound and coelenterazine that are within their expiration dates. |
| Coelenterazine Degradation | - Preparation: Prepare coelenterazine stock solutions in an appropriate solvent (e.g., ethanol (B145695) or methanol) and store them at -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. - Working Solution: Prepare the final working dilution of coelenterazine immediately before use, as it is unstable in aqueous solutions.[7] |
| Suboptimal Calcium Concentration | - Concentration Range: The optimal calcium concentration for this compound activation is typically in the micromolar range.[5] Perform a calcium titration to determine the optimal concentration for your specific experimental conditions. - Chelators: Ensure your buffers do not contain high concentrations of calcium chelators like EDTA or EGTA, which would prevent this compound activation. |
| Incorrect Buffer Composition | - pH: The optimal pH for the this compound reaction is generally between 7.0 and 8.5. Verify the pH of your assay buffer. - Interfering Ions: High concentrations of certain cations like K+, Na+, and Mg2+ can shift the calcium sensitivity of this compound, requiring higher calcium concentrations for activation.[5] |
| Instrument Settings | - Luminometer Sensitivity: Ensure the luminometer's photomultiplier tube (PMT) gain is set appropriately to detect the signal. - Integration Time: Use a short integration time (e.g., 0.1-1 second) to capture the peak of the flash reaction. - Injectors: Use a luminometer with injectors to ensure rapid and consistent mixing of the calcium solution with the this compound sample. |
Problem 2: Rapid Signal Decay (Faster than Expected)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Calcium Concentration | - Titration: An excessively high calcium concentration can lead to a very rapid consumption of the this compound-coelenterazine complex. Perform a calcium titration to find a concentration that gives a more sustained signal if required for your application. |
| Temperature | - Assay Temperature: The kinetics of the this compound reaction are temperature-dependent.[5] Higher temperatures will generally result in a faster reaction and quicker signal decay. Ensure your experiments are performed at a consistent and appropriate temperature. |
| This compound Concentration | - Lower Concentration: A lower concentration of this compound will be consumed more quickly. Consider increasing the this compound concentration if a more prolonged signal is necessary. |
Problem 3: High Background Signal
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Autoluminescence of Assay Plates | - Plate Type: Use opaque, white microplates specifically designed for luminescence assays to maximize signal reflection and minimize well-to-well crosstalk.[8] Black plates can also be used to reduce crosstalk but will decrease the overall signal intensity.[8] |
| Contaminated Reagents | - Fresh Buffers: Prepare fresh assay buffers and solutions to avoid contamination that may contribute to background luminescence. |
| Ca2+-independent Light Emission | - Low Level Luminescence: this compound can exhibit a very low level of calcium-independent light emission.[5] This is generally negligible but can be measured before the addition of calcium to establish a baseline. |
Experimental Protocols
Protocol 1: In Vitro this compound Assay for Calcium Detection
This protocol outlines a general procedure for detecting calcium using this compound in a microplate format.
Materials:
-
Recombinant this compound
-
Coelenterazine
-
Assay Buffer (e.g., 100 mM MOPS, 50 mM KCl, pH 7.2)
-
Calcium Standard Solutions (for calibration curve)
-
Opaque, white 96-well or 384-well plates
-
Luminometer with injectors
Procedure:
-
Reagent Preparation:
-
Reconstitute this compound in the assay buffer to the desired concentration. Store on ice and protect from light.
-
Prepare a stock solution of coelenterazine (e.g., 1 mM in ethanol) and store at -80°C.
-
On the day of the experiment, dilute the coelenterazine stock solution in the assay buffer to the final working concentration (typically 1-10 µM).
-
-
Apo-obelin Reconstitution (if starting with the apoprotein):
-
Incubate apo-obelin with the coelenterazine working solution in the dark at 4°C for at least 4 hours to allow for the formation of the active this compound complex.
-
-
Assay Setup:
-
Pipette the reconstituted this compound solution into the wells of the microplate.
-
If generating a calibration curve, add different known concentrations of calcium standards to respective wells. For experimental samples, add the samples to be tested.
-
-
Luminescence Measurement:
-
Place the microplate in the luminometer.
-
Set the luminometer to inject the calcium solution (or the sample if this compound is injected) and immediately begin measuring the luminescence.
-
Use a short integration time (e.g., 0.5 seconds) to capture the peak of the flash.
-
-
Data Analysis:
-
Determine the peak luminescence intensity for each well.
-
If a calibration curve was generated, plot the peak luminescence intensity against the calcium concentration to determine the concentration in the unknown samples.
-
Data Presentation
Table 1: Factors Influencing this compound Luminescence
| Parameter | Optimal Range/Effect | Notes |
| Calcium Concentration | 1 µM - 100 µM | Higher concentrations lead to faster signal decay.[5] |
| pH | 7.0 - 8.5 | Deviations from this range can reduce luminescence. |
| Temperature | 20 - 25 °C | Higher temperatures increase the reaction rate and signal decay.[5] |
| Coelenterazine Concentration | 1 - 10 µM | Sufficient concentration is needed for complete reconstitution of apo-obelin. |
| Monovalent Cations (K+, Na+) | < 150 mM | High concentrations can decrease calcium sensitivity.[5] |
| Divalent Cations (Mg2+) | < 5 mM | High concentrations can compete with calcium and inhibit the reaction.[5] |
Visualizations
Caption: The bioluminescent signaling pathway of this compound.
Caption: A typical experimental workflow for an in vitro this compound assay.
Caption: A decision tree for troubleshooting weak or absent this compound signals.
References
- 1. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 2. Bioluminescence Questions and Answers | Latz Laboratory [latzlab.ucsd.edu]
- 3. agilent.com [agilent.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. Studies on the luminescent response of the Ca2+-activated photoprotein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of this compound after Ca2+-triggered bioluminescence suggests neutral coelenteramide as the primary excited state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promegaconnections.com [promegaconnections.com]
Technical Support Center: Expression of Functional Recombinant Obelin
Welcome to the technical support center for the expression of functional recombinant Obelin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the expression and purification of recombinant this compound.
Problem 1: Low or No Expression of Recombinant this compound
Q1: I am not observing any band corresponding to this compound on my SDS-PAGE gel after induction. What could be the issue?
A1: Several factors could lead to a lack of visible protein expression. Here’s a step-by-step troubleshooting guide:
-
Verify your construct: Ensure the this compound gene is correctly inserted into the expression vector and is in the correct reading frame. Sequence verification of your plasmid is highly recommended.[1]
-
Check your E. coli host strain: For pET vectors, which are commonly used for this compound expression, a host strain that expresses T7 RNA polymerase, such as BL21(DE3), is required.[2][3] Using an inappropriate host strain will result in no expression.
-
Optimize induction conditions:
-
Inducer Concentration: The concentration of the inducer (e.g., IPTG) is critical. While 1 mM IPTG has been used successfully, high concentrations can be toxic to the cells.[1][4] It's advisable to test a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM).
-
Induction Time and Temperature: The timing and temperature of induction can significantly impact protein expression. Inducing at a lower temperature (e.g., 16°C, 25°C, 30°C) for a longer period (e.g., overnight) can sometimes improve the expression of soluble protein.[2][5] One study noted that the total amount of apothis compound increased during the first 3 hours after induction.[4]
-
Cell Density at Induction: Inducing the culture at the optimal cell density (OD600) is important. A common practice is to induce when the OD600 reaches 0.5-0.8.[2][4]
-
-
Test different clones: Occasionally, different colonies from the same transformation can exhibit varying levels of expression. It's good practice to test multiple individual colonies.[2]
-
Codon Usage: If the this compound gene contains codons that are rare in E. coli, this can lead to truncated or non-functional protein. Consider codon optimization of your gene sequence.[1][6]
Experimental Workflow for Troubleshooting Low Expression
References
- 1. goldbio.com [goldbio.com]
- 2. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Strategies for Construction of Recombinant Escherichia coli Expression Vectors and Optimization of Cultivation Conditions - Bio-Link [biolink.com]
Technical Support Center: Preventing Obelin Aggregation In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent Obelin aggregation during in vitro experiments.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness in this compound Solution
Visible precipitates or a cloudy appearance in your this compound solution are clear indicators of significant protein aggregation. This can compromise experimental results by reducing the concentration of active protein and interfering with downstream applications.
Troubleshooting Workflow:
Detailed Steps:
-
Verify Buffer pH: The stability of this compound is pH-dependent, with an optimal pH of around 7.0.[1]
-
Action: Measure the pH of your buffer. If it deviates significantly from 7.0, adjust it or prepare a fresh buffer.
-
-
Consider the Isoelectric Point (pI): Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[2][3] The predicted pI of this compound (UniProt accession Q27709) is approximately 4.88.
-
Action: If your buffer pH is close to 4.88, aggregation is likely. Adjust the buffer pH to be at least one pH unit away from the pI (e.g., pH 6.0 or higher).
-
-
Assess Ionic Strength: The salt concentration of the buffer can influence protein solubility.
-
Action: A common starting point is a physiological ionic strength, such as 150 mM NaCl. If you are using a low-salt buffer, consider increasing the salt concentration.
-
-
Incorporate a Non-ionic Detergent: Detergents can help to solubilize proteins and prevent aggregation by interacting with hydrophobic surfaces.
-
Action: Add a non-ionic detergent like Tween 20 to a final concentration of 0.05-0.1%.
-
-
Evaluate Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Action: If you are working with a highly concentrated this compound solution, try diluting a small aliquot to see if the precipitate dissolves. For future preparations, consider working with more dilute solutions.
-
Issue 2: Aggregation After Freeze-Thaw Cycles
This compound solutions that appear clear initially may aggregate after being frozen and thawed. This is often due to the formation of ice crystals and local changes in solute concentration during freezing.
Troubleshooting Workflow:
References
Optimizing Obelin BRET Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Obelin-based Bioluminescence Resonance Energy Transfer (BRET) assays. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound BRET assay?
A1: The this compound BRET assay is a powerful tool for studying protein-protein interactions (PPIs) in live cells. The assay relies on the non-radiative transfer of energy from a bioluminescent donor, this compound, to a fluorescent acceptor molecule. When the two proteins of interest, fused to this compound and an acceptor respectively, are in close proximity (typically <10 nm), the energy from this compound's catalytic reaction with its substrate, coelenterazine (B1669285), excites the acceptor, causing it to emit light at its characteristic wavelength. This energy transfer is measured as the BRET ratio, which is the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates an interaction between the two proteins.
Q2: What are the key advantages of using this compound as a BRET donor?
A2: this compound, a Ca2+-regulated photoprotein, offers several advantages. Its bioluminescence is triggered by the binding of Ca2+ ions, which can provide an additional layer of control in certain experimental setups. Like other luciferases, it does not require an external light source for excitation, which minimizes phototoxicity and autofluorescence, leading to a high signal-to-noise ratio.
Q3: What is the substrate for this compound and what is its emission spectrum?
A3: this compound utilizes coelenterazine as its substrate. Upon binding Ca2+, this compound catalyzes the oxidation of coelenterazine, resulting in the emission of blue light with a peak around 480-495 nm. This emission spectrum is crucial for selecting a suitable fluorescent acceptor with an excitation spectrum that overlaps with this compound's emission.
Troubleshooting Guide
This section addresses common issues encountered during this compound BRET assays and provides step-by-step guidance for resolution.
Problem 1: Low BRET Signal
A low BRET signal can be frustrating and may mask true interactions. The following steps can help identify and resolve the root cause.
Possible Causes and Solutions:
-
Suboptimal Donor-to-Acceptor Ratio: An imbalanced ratio of this compound (donor) to the fluorescent acceptor can significantly reduce the BRET signal.
-
Low Protein Expression: Insufficient expression of one or both fusion proteins will naturally lead to a weak signal.
-
Solution: Verify protein expression levels using methods like Western blotting or by measuring the total luminescence (for this compound) and fluorescence (for the acceptor) in parallel wells. Consider using stronger promoters or optimizing transfection conditions.
-
-
Inefficient Energy Transfer: The distance or orientation between the this compound donor and the acceptor may not be optimal for BRET.
-
Solution: Consider redesigning the fusion constructs. This could involve switching the tag from the N-terminus to the C-terminus of your protein of interest, or vice-versa, or inserting a flexible linker between the protein and the BRET tag.
-
-
Substrate Degradation or Insufficient Concentration: The coelenterazine substrate is light-sensitive and can degrade over time.
-
Solution: Prepare fresh coelenterazine solutions for each experiment and protect them from light. Optimize the final coelenterazine concentration by performing a dose-response curve.[4]
-
-
Insufficient Intracellular Ca2+ (for Ca2+-dependent this compound variants): If using a Ca2+-sensitive this compound, low intracellular calcium levels may limit the bioluminescent reaction.
-
Solution: Ensure your experimental buffer contains an appropriate concentration of calcium or consider using a calcium ionophore to transiently increase intracellular calcium levels, if compatible with your experimental goals.
-
Problem 2: High Background Signal
High background can obscure the specific BRET signal, leading to a low signal-to-background ratio and difficulty in interpreting results.
Possible Causes and Solutions:
-
Spectral Overlap (Bleed-through): The emission spectrum of the this compound donor may overlap with the emission filter of the acceptor, leading to a false-positive signal.
-
Non-specific Interactions (Bystander BRET): Overexpression of the donor and acceptor proteins can lead to random collisions and non-specific BRET.[5]
-
Solution: Perform a saturation assay by keeping the donor concentration constant and increasing the acceptor concentration. A specific interaction will result in a hyperbolic curve that reaches a plateau, while non-specific interactions will show a linear increase.[1][5] Aim to use the lowest possible expression levels that still provide a detectable signal.
-
-
Autofluorescence: Cells and media components can exhibit natural fluorescence, contributing to background noise.
-
Solution: Use phenol (B47542) red-free media for your assays. Measure the background from untransfected cells and subtract it from your experimental values.
-
Problem 3: Poor Z'-factor and High Variability
A low Z'-factor (<0.5) indicates a small separation between the positive and negative controls, making the assay unreliable for screening purposes. High variability between replicates can also mask real effects.
Possible Causes and Solutions:
-
Inconsistent Cell Number: Variations in the number of cells seeded per well can lead to significant differences in signal intensity.
-
Solution: Ensure accurate and consistent cell counting and seeding. Perform a cell number titration to find the optimal cell density that provides a robust and reproducible signal.
-
-
Inhomogeneous Substrate Distribution: Uneven mixing of coelenterazine can cause well-to-well variability.
-
Solution: Ensure thorough but gentle mixing of the substrate in each well. Consider using automated injectors for better consistency.
-
-
Fluctuations in Temperature: Temperature can affect enzyme kinetics and protein interactions.
-
Solution: Maintain a constant and optimal temperature throughout the assay.
-
-
Edge Effects in Microplates: Wells on the edge of the plate can experience different temperature and evaporation rates, leading to variability.
-
Solution: Avoid using the outer wells of the microplate for critical measurements or ensure proper plate sealing and incubation conditions.
-
Experimental Protocols
Protocol 1: Donor-Acceptor Plasmid Ratio Titration
This protocol aims to determine the optimal ratio of donor (this compound) and acceptor plasmids for transfection to achieve the maximal BRET signal.
Methodology:
-
Seed cells in a 96-well plate at the optimal density.
-
Prepare a series of transfection mixes with a constant amount of the this compound-donor plasmid and increasing amounts of the acceptor plasmid. Use an empty vector to keep the total amount of DNA constant in each transfection.
-
Example Ratios (Donor:Acceptor): 1:1, 1:2, 1:4, 1:6, 1:8, 1:10.
-
Transfect the cells and incubate for 24-48 hours to allow for protein expression.
-
Include control wells with "donor-only" and "acceptor-only" transfections.
-
Prior to BRET measurement, replace the culture medium with a suitable assay buffer (e.g., PBS or phenol red-free medium).
-
Measure the total fluorescence of the acceptor to confirm its expression level.
-
Add coelenterazine to a final concentration of 5 µM (this may need optimization).
-
Immediately measure the luminescence at the donor emission wavelength (e.g., 485 nm) and the acceptor emission wavelength (e.g., 530 nm for a yellow fluorescent protein).
-
Calculate the Net BRET ratio for each condition by subtracting the BRET ratio of the "donor-only" control.
-
Plot the Net BRET ratio against the acceptor/donor expression ratio to identify the saturating concentration that gives the maximal signal.
Protocol 2: Cell Number Titration
This protocol helps determine the optimal number of cells per well for a robust and reproducible BRET signal.
Methodology:
-
Prepare a cell suspension of known concentration.
-
Seed a serial dilution of cells into a 96-well plate (e.g., 5,000, 10,000, 20,000, 40,000, 80,000 cells/well).
-
Transfect the cells with the optimized donor-acceptor plasmid ratio determined from Protocol 1.
-
Incubate for 24-48 hours.
-
Perform the BRET assay as described in Protocol 1.
-
Plot the signal intensity (both donor and acceptor channels) against the cell number.
-
Select the cell number that provides a strong signal with low variability and is within the linear range of the instrument.
Protocol 3: Coelenterazine Concentration Optimization
This protocol is for determining the optimal final concentration of coelenterazine for the BRET assay.
Methodology:
-
Seed cells at the optimal density and transfect with the optimal donor-acceptor plasmid ratio.
-
Prepare a serial dilution of coelenterazine (e.g., from 0.1 µM to 20 µM).
-
Perform the BRET assay, adding the different concentrations of coelenterazine to the wells.
-
Measure the luminescence signal over time (kinetic read) to assess signal stability.
-
Plot the BRET ratio against the coelenterazine concentration.
-
Choose the concentration that gives a stable and maximal BRET signal without causing excessive background. A typical starting concentration is 5 µM.[4]
Data Presentation
Table 1: Troubleshooting Summary for this compound BRET Assays
| Issue | Possible Cause | Recommended Action |
| Low BRET Signal | Suboptimal donor:acceptor ratio | Perform donor-acceptor titration. |
| Low protein expression | Verify expression (Western blot, fluorescence/luminescence). | |
| Inefficient energy transfer | Re-design fusion constructs (change tag location, add linker). | |
| Substrate issues | Use fresh coelenterazine; optimize concentration. | |
| Low intracellular Ca2+ | Ensure adequate Ca2+ in buffer or use ionophore. | |
| High Background | Spectral bleed-through | Use narrow-bandpass filters; use "donor-only" control for subtraction. |
| Non-specific interactions | Perform saturation assay; lower protein expression levels. | |
| Autofluorescence | Use phenol red-free media; subtract background from untransfected cells. | |
| Poor Z'-factor | Inconsistent cell number | Optimize cell density with a titration experiment. |
| Inhomogeneous substrate | Ensure proper mixing; consider automated injectors. | |
| Temperature fluctuations | Maintain constant temperature during the assay. | |
| Plate edge effects | Avoid using outer wells or ensure proper plate sealing. |
Table 2: Typical Starting Parameters for this compound BRET Assay Optimization
| Parameter | Recommended Starting Range | Notes |
| Donor:Acceptor Plasmid Ratio | 1:1 to 1:10 | Highly dependent on the specific proteins and expression vectors. Titration is essential.[1][2] |
| Cell Density (96-well plate) | 10,000 - 50,000 cells/well | Varies with cell type and size. Titration is recommended. |
| Coelenterazine Concentration | 1 - 10 µM | A final concentration of 5 µM is a common starting point.[4] |
| Incubation Time (Post-transfection) | 24 - 48 hours | Optimize for maximal protein expression and cell health. |
| Signal Integration Time | 0.5 - 2 seconds | Instrument-dependent; optimize for best signal-to-noise ratio. |
Visualizations
Caption: Experimental workflow for a typical this compound BRET assay.
Caption: GPCR-β-Arrestin interaction monitored by this compound BRET.
Caption: Decision tree for troubleshooting low BRET signal.
References
- 1. Optimization of BRET saturation assays for robust and sensitive cytosolic protein–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Temporal Resolution of Obelin-Based Calcium Measurements
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Obelin as a calcium indicator. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the temporal resolution of your calcium measurements.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, presented in a simple question-and-answer format.
Issue 1: Low or No Bioluminescent Signal
Question: My this compound-based calcium assay is showing a very low or no signal. What are the initial checks I should perform?
Answer: A weak or absent signal can often be traced back to fundamental components of the assay. Before delving into complex issues, verify the following:
-
Cell Health and Viability: Ensure your cells are healthy, within an appropriate passage number, and not overgrown or stressed. Poor cell health can lead to inefficient expression or loading of this compound.
-
Positive Control: Always include a positive control. Treatment with a calcium ionophore (e.g., ionomycin) should elicit a strong signal, confirming that the this compound is functional and that your detection instrument is set up correctly.
-
Coelenterazine (B1669285) Integrity: Coelenterazine, the substrate for this compound, is sensitive to light and oxidation. Ensure it has been stored correctly and prepare fresh solutions for each experiment.
-
Instrument Settings: Verify that your luminometer or microscope is configured correctly for bioluminescence detection. This includes ensuring the appropriate filters are not in place (as they are for fluorescence) and that the detector gain is set appropriately.[1]
Issue 2: Slow Signal Rise Time Obscuring Fast Calcium Transients
Question: The rise time of my this compound signal is too slow to resolve the rapid calcium event I'm studying. How can I improve this?
Answer: The intrinsic kinetics of this compound can be a limiting factor. Here are several strategies to address this:
-
Use a Faster this compound Mutant: The W92F mutant of this compound exhibits a significantly faster rate of light signal increase in response to calcium compared to the wild-type protein.[2] Consider using this mutant for experiments requiring high temporal resolution.
-
Optimize Buffer Conditions: The ionic composition of your buffer can influence this compound's kinetics. While specific formulations for maximizing speed are not extensively documented, it is good practice to maintain consistent and optimal pH and salt concentrations.[3][4][5] Experiment with minor adjustments to your buffer composition to see if it impacts the kinetics.
-
Lower the Temperature: While seemingly counterintuitive, lowering the experimental temperature can slow down the kinetics of the bioluminescent reaction.[6][7] This can "stretch out" a very rapid calcium transient over a longer timeframe, potentially making it resolvable with your detection system. This approach requires careful characterization, as the kinetics of the biological process you are studying will also be affected.
Issue 3: High Background Noise or Unstable Baseline
Question: My baseline signal is noisy and drifting, making it difficult to detect small or rapid calcium changes. What can I do to improve the signal-to-noise ratio?
Answer: A stable, low-noise baseline is crucial for high-resolution measurements. Consider the following troubleshooting steps:
-
Insufficient Washing: Inadequate washing after coelenterazine loading can leave residual substrate in the extracellular medium, contributing to background luminescence. Ensure thorough but gentle washing steps.[8]
-
Cellular Health: As mentioned previously, unhealthy or dying cells can have dysregulated calcium homeostasis, leading to an unstable baseline.
-
Instrument Noise: Ensure your luminometer or microscope is properly shielded from ambient light. For microscope-based imaging, cooling the camera can reduce thermal noise.
-
Mechanical Stability: For imaging experiments, ensure the microscope stage and perfusion system are stable to avoid motion artifacts that can be misinterpreted as calcium signals.[9]
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using the W92F this compound mutant over the wild-type?
A1: The primary advantage of the W92F this compound mutant is its superior temporal resolution. It responds to sudden changes in calcium concentration with a much faster rise in light emission, making it better suited for studying rapid calcium transients.[2]
Q2: Can I use deconvolution to improve the temporal resolution of my this compound measurements?
A2: Yes, deconvolution is a computational technique that can be used to infer the underlying, faster biological signal from a slower, measured signal.[10][11] By mathematically modeling the response of this compound, it is possible to "de-blur" the output signal and estimate the timing of the original calcium spikes with greater precision. This is particularly useful when the kinetics of this compound are slower than the biological event of interest.
Q3: How does temperature affect this compound kinetics?
A3: Generally, enzymatic reactions, including the bioluminescent reaction of this compound, are temperature-dependent.[3] Lowering the temperature will slow down the reaction kinetics. While this reduces the peak signal intensity, it can be a useful strategy to temporally resolve very fast events by extending their duration. Conversely, increasing the temperature will speed up the kinetics, but may also increase baseline noise and the risk of cellular stress. The optimal temperature should be determined empirically for your specific experimental system.[6][12][13]
Q4: What are the key differences in kinetics between this compound and Aequorin?
A4: this compound generally exhibits a faster response to calcium than Aequorin. At 20°C, the delay in this compound's response to a sudden change in calcium concentration is approximately 3 ms, whereas for Aequorin it is around 10 ms.[3] This makes this compound a better choice for applications where very high temporal resolution is critical.
Q5: What is stopped-flow kinetics and how is it used to characterize this compound?
A5: Stopped-flow kinetics is a technique used to study rapid reactions in solution.[7][14] It involves rapidly mixing two solutions (e.g., this compound and a calcium-containing buffer) and then abruptly stopping the flow to observe the ensuing reaction in a detection cell.[14] This method allows for the measurement of reaction kinetics on a millisecond timescale and is essential for determining the intrinsic kinetic parameters of photoproteins like this compound and its mutants.[2][15][16]
Data Presentation
Table 1: Comparison of Kinetic Properties of Wild-Type and Mutant Photoproteins
| Photoprotein | Rate of Rise of Light Intensity (s⁻¹) | Key Characteristics | Reference |
| Wild-Type Aequorin | 115 | Slower kinetics compared to this compound. | [2] |
| Wild-Type this compound | Not specified, but faster than Aequorin | Faster response than Aequorin. | [3] |
| W92F this compound Mutant | 992 | Significantly faster kinetics, ideal for high temporal resolution. Emits violet light. | [2] |
Experimental Protocols
Protocol 1: Characterization of this compound Kinetics using Stopped-Flow
This protocol provides a general methodology for measuring the kinetic properties of this compound upon rapid mixing with calcium.
Objective: To determine the rate of rise of the bioluminescent signal of this compound.
Materials:
-
Purified this compound (wild-type or mutant)
-
Calcium-free buffer (e.g., 150 mM KCl, 5 mM PIPES, pH 7.0)
-
Calcium-containing buffer (e.g., 40 mM Ca²⁺, 30 mM KCl, 5 mM PIPES, pH 7.0)
-
Stopped-flow instrument equipped with a luminescence detector
Methodology:
-
Preparation:
-
Dissolve the purified this compound in the calcium-free buffer to a final concentration of approximately 2 µM.
-
Prepare the calcium-containing buffer.
-
Ensure all solutions are filtered and degassed to prevent air bubbles.
-
-
Instrument Setup:
-
Power on the stopped-flow instrument, lamp (if required for other measurements), and computer.
-
Set the temperature of the sample handling unit to the desired experimental temperature (e.g., 20°C).
-
Thoroughly wash the instrument syringes and flow circuit with the calcium-free buffer.
-
-
Loading Samples:
-
Load one syringe with the this compound solution.
-
Load the other syringe with the calcium-containing buffer.
-
-
Data Acquisition:
-
Set the data acquisition software to kinetic mode for luminescence detection.
-
Define the acquisition time. For fast kinetics, this will be in the millisecond to second range.
-
Initiate the rapid mixing. The instrument will inject equal volumes of the two solutions into the mixing chamber and then into the observation cell, where the reaction will be monitored.
-
Record the bioluminescent signal over time.
-
Perform multiple replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Export the kinetic traces.
-
Fit the rising phase of the luminescence signal to an appropriate kinetic model (e.g., a single exponential function) to determine the rate constant (k).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical workflow for conducting calcium measurements using this compound.
Caption: Deconvolution reverses the blurring effect of this compound's kinetics.
Caption: A decision tree for troubleshooting poor temporal resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the luminescent response of the Ca2+-activated photoprotein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioradiations.com [bioradiations.com]
- 5. avantorsciences.com [avantorsciences.com]
- 6. Temperature effects on calcium binding to caseins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edinst.com [edinst.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. benchchem.com [benchchem.com]
- 10. astrovirusblog.wordpress.com [astrovirusblog.wordpress.com]
- 11. mediacy.com [mediacy.com]
- 12. Impact of temperature on cross-bridge cycling kinetics in rat myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Temperature sensing by the calcium-sensing receptor [frontiersin.org]
- 14. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 15. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 16. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Obelin-Based Quantitative Calcium Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration of the Obelin signal for quantitative calcium analysis. Find troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for calcium measurement?
A1: this compound is a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia longissima. It is a bioluminescent protein that emits light in the presence of calcium. This property makes it a valuable tool for detecting and quantifying intracellular calcium levels with high sensitivity and a large dynamic range, avoiding issues like autofluorescence and phototoxicity often associated with fluorescent dyes.
Q2: How does this compound emit light in response to calcium?
A2: this compound is a complex of the apoprotein (apo-obelin) and a luminophore, coelenterazine (B1669285), in the presence of oxygen. When three calcium ions bind to the protein, it undergoes a conformational change. This change triggers the oxidation of coelenterazine, resulting in the production of coelenteramide, carbon dioxide, and a flash of blue light. The intensity of the emitted light is proportional to the concentration of calcium.
Q3: What is the difference between this compound and Aequorin?
A3: this compound and Aequorin are both Ca²⁺-activated photoproteins. While they function similarly, there are key differences. For instance, the conformational changes upon Ca²⁺ binding differ slightly between the two. This compound's response to rapid changes in Ca²⁺ concentration is significantly faster than that of aequorin, with a delay of approximately 3 ms (B15284909) for this compound compared to 10 ms for Aequorin at 20°C.
Q4: What is apo-obelin and how is it activated?
A4: Apo-obelin is the protein component of this compound without the coelenterazine substrate. To become active and capable of emitting light in the presence of Ca²⁺, apo-obelin must be reconstituted with coelenterazine. This process involves incubating the purified apo-obelin with a solution of coelenterazine, allowing the substrate to bind within the protein's active site.
Q5: How do I prepare calcium standards for calibration?
A5: Calcium standards for calibration are typically prepared using calcium-EGTA buffers. These buffers allow for the creation of solutions with known free calcium concentrations. The preparation involves mixing a calcium-free EGTA solution with a calcium-saturating CaEGTA solution in precise ratios. It is crucial to accurately determine the dissociation constant (Kd) of EGTA under your specific experimental conditions (pH, temperature, ionic strength) to calculate the free Ca²⁺ concentration correctly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Luminescence Signal | 1. Inactive this compound: Apo-obelin may not be properly reconstituted with coelenterazine. 2. Low Protein Concentration: Insufficient amount of active this compound in the assay. 3. Coelenterazine Degradation: Coelenterazine is light-sensitive and can degrade over time. 4. Incorrect Buffer Conditions: pH or ionic strength of the assay buffer may be suboptimal. | 1. Verify Reconstitution: Ensure the reconstitution protocol was followed correctly and allow sufficient incubation time. Prepare fresh coelenterazine solution. 2. Concentrate Protein: Increase the concentration of this compound used in the assay. 3. Use Fresh Coelenterazine: Prepare coelenterazine solutions fresh and protect them from light. 4. Optimize Buffer: Check and adjust the pH and ionic strength of your buffer to optimal conditions for this compound activity. |
| High Background Luminescence | 1. Calcium Contamination: Contamination of buffers or labware with calcium can trigger this compound luminescence. 2. Autoluminescence: Some reagents may exhibit inherent luminescence. | 1. Use Ca²⁺-free Reagents: Prepare all solutions with calcium-free water and use plasticware that has been rinsed with a calcium chelator like EGTA. 2. Run Blank Measurements: Measure the luminescence of your assay buffer and reagents without this compound to identify and subtract any background signal. |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate pipetting of this compound, calcium standards, or reagents. 2. Temperature Fluctuations: The kinetics of the this compound reaction are temperature-dependent. 3. Incomplete Mixing: Inadequate mixing of reagents upon injection can lead to variable light emission. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Maintain Constant Temperature: Use a temperature-controlled luminometer or water bath to maintain a consistent temperature throughout the experiment. 3. Ensure Rapid and Thorough Mixing: Use a luminometer with an automated injector for consistent and rapid mixing of the sample with the calcium solution. |
| Calibration Curve has a Low Slope or is Non-Linear | 1. Incorrect Calcium Standard Concentrations: Errors in the preparation of the calcium-EGTA buffers. 2. Presence of Interfering Ions: Cations like Mg²⁺, Na⁺, and K⁺ can shift the calcium activation curve. 3. pH Drift: Changes in the pH of the buffer can alter this compound's sensitivity to calcium. | 1. Recalculate and Remake Standards: Carefully re-prepare the calcium standards, paying close attention to the pH and the purity of the EGTA. 2. Match Ionic Strength: Ensure that the ionic strength of your experimental samples matches that of your calibration standards. 3. Buffer pH: Use a stable buffer system and verify the pH of all solutions before use. |
Quantitative Data Summary
Table 1: Factors Influencing this compound's Ca²⁺-Activation Curve
| Factor | Effect | Reference |
| Increasing [K⁺], [Na⁺], [Mg²⁺] | Shifts the activation curve to higher Ca²⁺ concentrations. | |
| Increasing [H⁺] (Lowering pH) | Shifts the activation curve to higher Ca²⁺ concentrations. | |
| Temperature | Affects the rate of the luminescent reaction. |
Table 2: Apparent Dissociation Constants (Kd) for Coelenterazine Binding
| Apoprotein | Apparent Kd (µM) | Reference |
| Apo-obelin | 0.2 ± 0.04 | |
| Apo-aequorin | 1.2 ± 0.12 |
Experimental Protocols
Protocol 1: Recombinant Apo-Obelin Expression and Purification
This protocol is a general guideline and may require optimization based on the specific expression vector and E. coli strain used.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the apo-obelin gene.
-
Culture Growth: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM. Continue to incubate the culture for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 1 mM EDTA) and lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Purify the apo-obelin from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged protein). Wash the column extensively and elute the purified apo-obelin.
-
Dialysis and Storage: Dialyze the purified apo-obelin against a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl) to remove the elution buffer components. Store the purified apo-obelin at -80°C.
Protocol 2: Reconstitution of Apo-Obelin with Coelenterazine
-
Prepare Coelenterazine Stock: Dissolve coelenterazine in methanol (B129727) or ethanol (B145695) to create a stock solution (e.g., 1 mg/mL). Store the stock solution at -80°C, protected from light.
-
Reconstitution Reaction: Dilute the purified apo-obelin to a final concentration of approximately 0.5-1 mg/mL in a reconstitution buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA, 10 mM DTT).
-
Add Coelenterazine: Add the coelenterazine stock solution to the apo-obelin solution to a final concentration of 5-10 µM.
-
Incubation: Incubate the mixture at 4°C for at least 4 hours, or overnight, in the dark with gentle agitation.
-
Removal of Excess Coelenterazine: Remove the unbound coelenterazine by dialysis or using a desalting column.
-
Storage: Store the reconstituted this compound at -80°C in small aliquots, protected from light.
Protocol 3: In Vitro Calibration of this compound Signal
-
Prepare Calcium-EGTA Buffers: Prepare a set of calibration buffers with known free Ca²⁺ concentrations ranging from Ca²⁺-free (containing EGTA) to saturating Ca²⁺ levels.
-
Set up Luminometer: Set the luminometer to measure flash luminescence with an appropriate integration time (e.g., 10 seconds). If available, use an automated injector for adding the calcium standards.
-
Establish Lmin (Minimum Luminescence): Pipette a small volume of reconstituted this compound into a luminometer tube. Inject the Ca²⁺-free EGTA buffer and measure the luminescence. This represents the background signal.
-
Establish Lmax (Maximum Luminescence): Pipette the same volume of reconstituted this compound into a new tube. Inject the saturating Ca²⁺ buffer and measure the peak luminescence.
-
Generate Calibration Curve: For each intermediate calcium standard, pipette the same volume of reconstituted this compound into a new tube and inject the corresponding calcium buffer. Record the peak luminescence.
-
Data Analysis: Plot the logarithm of the luminescence intensity (or a normalized value like (L - Lmin) / (Lmax - Lmin)) against the pCa (-log[Ca²⁺]) of the standards. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Hill slope.
-
Determine Unknown [Ca²⁺]: Measure the luminescence of your experimental sample under the same conditions and use the calibration curve to determine its free Ca²⁺ concentration.
Visualizations
Caption: Workflow
Technical Support Center: Minimizing Coelenterazine Cytotoxicity in Live-Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of coelenterazine (B1669285) in live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of coelenterazine-induced cytotoxicity in live cells?
A1: The primary causes of coelenterazine-related cytotoxicity stem from two main sources: the solvent used to dissolve the coelenterazine and the inherent properties of the coelenterazine molecule itself. Coelenterazine is typically dissolved in nonpolar solvents like ethanol (B145695) or methanol, which can be toxic to cells, especially at higher concentrations or with prolonged exposure.[1] Additionally, coelenterazine can undergo auto-oxidation, a process that can be enhanced in biological fluids and may contribute to cellular stress.[2] Some studies suggest that coelenterazine possesses antioxidant properties at certain concentrations but can also be cytotoxic, indicating a complex dose-dependent effect.[3][4]
Q2: At what concentrations does coelenterazine become toxic to cells?
A2: The cytotoxic concentration of coelenterazine can vary significantly depending on the cell type, the specific analog used, and the duration of exposure. For native coelenterazine, cytotoxicity has been observed at concentrations as low as 20 µM in some cell lines. One study reported an IC50 value of 69 µM for native coelenterazine in rat hepatocytes.[3][4] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: Are there less toxic alternatives to native coelenterazine?
A3: Yes, several alternatives with reduced cytotoxicity are available:
-
Coelenterazine Analogs: Analogs such as coelenterazine-h and coelenterazine-f have been developed and are commonly used.[5][6] While comprehensive comparative cytotoxicity data is limited, these are often used in live-cell imaging with the implicit understanding of being gentler on cells.
-
Water-Soluble Coelenterazine: A commercially available water-soluble formulation of coelenterazine (s-CTZ) eliminates the need for alcohol-based solvents, thereby reducing solvent-induced toxicity.[1] This formulation is particularly advantageous for in vivo studies where higher doses may be required.[1]
-
Stabilized Live-Cell Substrates: Products like EnduRen™ and ViviRen™ are engineered coelenterazine derivatives with protected oxidation sites. This modification increases their stability in cell culture media, reduces auto-luminescence, and allows for prolonged measurements with minimal cytotoxicity.
-
Furimazine: The substrate for NanoLuc® luciferase, furimazine, is a synthetic analog of coelenterazine. While it also exhibits cytotoxicity at higher concentrations, its high signal intensity with NanoLuc® allows for the use of lower, potentially less toxic, concentrations.[7][8][9][10][11]
Q4: How does the cytotoxicity of furimazine compare to that of coelenterazine?
A4: Furimazine, the substrate for the highly sensitive NanoLuc® luciferase, is also known to be cytotoxic at certain concentrations.[7][8][9][11] One study reported the 50% lethal concentration (LC50) of furimazine in A549 cells to be 0.081 mM, while its more soluble analog, fluorofurimazine (B12065213) (FFz), was found to be less toxic with an LC50 of 0.25 mM.[2][8] The high quantum yield of the NanoLuc®-furimazine reaction means that researchers can often use lower substrate concentrations (typically 10-20 µM) to achieve a bright signal, which helps to minimize cytotoxic effects.[10][12]
Troubleshooting Guides
Issue 1: High background signal and low signal-to-noise ratio in my assay.
This could be due to the auto-oxidation of coelenterazine in the culture medium.
| Solution | Detailed Explanation |
| Use Stabilized Substrates | Employ commercially available stabilized substrates like EnduRen™ or ViviRen™. These have modified structures that protect against oxidation, leading to lower background luminescence and a more stable signal over time. |
| Prepare Fresh Solutions | Always prepare coelenterazine solutions fresh before each experiment. Coelenterazine is unstable in aqueous solutions and will degrade over time, contributing to high background. |
| Optimize Substrate Concentration | Titrate the coelenterazine concentration to find the lowest possible level that still provides a robust signal. This will reduce the amount of substrate available for auto-oxidation. |
| Use a Luminometer with an Injector | If possible, use a luminometer with an automated injector to add the coelenterazine immediately before reading the luminescence. This minimizes the time the substrate is in the aqueous environment of the well before measurement. |
Issue 2: I'm observing significant cell death or changes in cell morphology after adding coelenterazine.
This is likely due to either solvent toxicity or the intrinsic cytotoxicity of the coelenterazine itself.
| Solution | Detailed Explanation |
| Switch to a Water-Soluble Formulation | Use a water-soluble coelenterazine formulation to eliminate the need for potentially toxic organic solvents like ethanol or methanol.[1] |
| Reduce Solvent Concentration | If using a solvent-based stock, ensure the final concentration of the solvent in the cell culture medium is well below the toxic threshold for your cells (typically <0.1% for many cell lines). |
| Perform a Dose-Response Curve | Conduct a cell viability assay (e.g., MTT or LDH) with a range of coelenterazine concentrations to determine the highest non-toxic concentration for your specific cell line and experimental duration. |
| Minimize Incubation Time | Reduce the exposure time of the cells to coelenterazine as much as possible while still allowing for a sufficient signal to be generated. |
Issue 3: My cytotoxicity assay results (e.g., MTT, LDH) seem inconsistent or unreliable when coelenterazine is present.
This may be due to interference of coelenterazine or its byproducts with the assay chemistry.
| Solution | Detailed Explanation |
| Run Proper Controls | Include control wells containing coelenterazine in cell-free media to assess if the substrate itself reacts with the assay reagents and contributes to the signal.[13][14] |
| Use an Orthogonal Viability Assay | If you suspect interference, confirm your results with a different type of viability assay that relies on a different cellular marker. For example, if you are using a metabolic assay like MTT, you could try a membrane integrity assay like LDH, or an ATP-based assay. |
| Consider a Bioluminescent Viability Assay | To avoid spectral overlap issues with colorimetric or fluorescent assays, consider using a bioluminescent viability assay that utilizes a different luciferase-substrate pair (e.g., a firefly luciferase-based ATP assay). |
Quantitative Data on Cytotoxicity
The following tables summarize available data on the cytotoxicity of coelenterazine and its analogs. It is important to note that these values can be highly dependent on the cell line and experimental conditions.
Table 1: Cytotoxicity of Coelenterazine and Its Analogs
| Compound | Cell Line | Cytotoxicity Metric (IC50/LC50) | Reference |
| Native Coelenterazine | Rat Hepatocytes | IC50: 69 µM | [3][4] |
| Furimazine | A549 | LC50: 81 µM | [2][8] |
| Fluorofurimazine (FFz) | A549 | LC50: 250 µM | [2][8] |
IC50: Half-maximal inhibitory concentration; LC50: Half-maximal lethal concentration.
Experimental Protocols
Protocol 1: Preparation of Water-Soluble Coelenterazine for Live-Cell Assays
This protocol describes the preparation of a water-soluble coelenterazine solution to minimize solvent-induced cytotoxicity.
Materials:
-
Water-soluble coelenterazine (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the vial of lyophilized water-soluble coelenterazine to room temperature.
-
Add the appropriate volume of sterile, nuclease-free water to the vial to achieve the desired stock concentration. Consult the manufacturer's instructions for the specific amount of solvent to add.
-
Allow the powder to rehydrate for a few minutes.
-
Gently vortex the vial until the coelenterazine is completely dissolved.
-
Let the solution sit at room temperature for 5-10 minutes to allow any air bubbles to dissipate.
-
This stock solution is now ready to be diluted to the final working concentration in your cell culture medium.
Protocol 2: Assessing Coelenterazine Cytotoxicity using the MTT Assay
This protocol provides a method for determining the dose-dependent cytotoxicity of coelenterazine.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Coelenterazine stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of coelenterazine in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of coelenterazine. Include wells with medium only (no cells) for background control and wells with cells in medium without coelenterazine as a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Protocol 3: Assessing Coelenterazine Cytotoxicity using the LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Coelenterazine stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of coelenterazine in complete culture medium. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit instructions (usually around 30 minutes), protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength of around 680 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells, following the kit manufacturer's formula.
Visualizations
Caption: Workflow for Assessing Coelenterazine Cytotoxicity.
Caption: Proposed Signaling Pathway for Coelenterazine-Induced Cytotoxicity.
References
- 1. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidative properties of natural coelenterazine and synthetic methyl coelenterazine in rat hepatocytes subjected to tert-butyl hydroperoxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Fluorofurimazine, a novel NanoLuc substrate, enhances real-time tracking of influenza A virus infection without altering pathogenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Obelin Fusion Protein Expression: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of Obelin fusion proteins. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Expression & Cell Growth
Q1: Why am I seeing low or no expression of my this compound fusion protein on an SDS-PAGE gel?
A1: Several factors can contribute to low or no protein expression. Here are some common causes and solutions:
-
Codon Bias: The codons in your this compound fusion gene may not be optimal for E. coli.
-
Plasmid Issues: The plasmid containing your gene may have a mutation or be unstable.
-
Solution: Sequence your plasmid to confirm the integrity of the gene and regulatory elements. It is also good practice to use a fresh transformation for each expression experiment.
-
-
Toxicity of the Fusion Protein: High levels of this compound fusion protein may be toxic to the host cells, leading to cell death and low protein yield.
-
Solution 1: Lower the induction temperature (e.g., 15-25°C) and induce for a longer period (e.g., 16-24 hours).[5]
-
Solution 2: Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of protein expression.[5]
-
Solution 3: Use a weaker promoter or a tightly regulated expression system.
-
-
Inefficient Induction: The induction conditions may not be optimal.
-
Solution: Optimize the cell density (OD600) at the time of induction and the concentration of the inducer.
-
Q2: My E. coli culture is growing very slowly or lysing after induction. What could be the cause?
A2: This is often a sign of protein toxicity. When the expressed protein is harmful to the host cells, it can impair cell growth or even lead to cell lysis.
-
Solution 1: Lower the expression temperature and inducer concentration to reduce the stress on the cells.
-
Solution 2: Switch to a different E. coli expression strain that is better suited for toxic proteins, such as BL21(DE3)pLysS or C41(DE3).[6]
-
Solution 3: Consider a different fusion partner that might reduce the toxicity of the fusion protein.
Protein Solubility & Inclusion Bodies
Q3: My this compound fusion protein is expressed at high levels, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?
A3: Inclusion body formation is a common issue with recombinant protein expression in E. coli. Here are several strategies to increase the yield of soluble protein:
-
Lower Expression Temperature: Reducing the temperature (e.g., 15-25°C) after induction slows down protein synthesis, which can promote proper folding.[5]
-
Optimize Inducer Concentration: A lower concentration of the inducer can reduce the rate of expression and give the protein more time to fold correctly.
-
Choice of E. coli Strain: Some strains are engineered to enhance protein folding and solubility.
-
Solution: Try expressing your protein in strains like Rosetta(DE3) or SHuffle T7 Express, which can aid in the formation of disulfide bonds and proper folding.[6]
-
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein to your this compound can significantly improve its solubility.
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your protein.
-
Solution: Co-express your this compound fusion protein with chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE.[10]
-
Q4: My protein is in inclusion bodies. How can I purify and refold it?
A4: If optimizing expression conditions doesn't yield enough soluble protein, you can purify the protein from inclusion bodies and then refold it. This process involves solubilizing the inclusion bodies with strong denaturants and then removing the denaturant to allow the protein to refold.[11][12][13][14][15]
-
Step 1: Inclusion Body Isolation and Washing: After cell lysis, pellet the inclusion bodies by centrifugation and wash them to remove contaminating proteins and cellular debris.
-
Step 2: Solubilization: Solubilize the washed inclusion bodies in a buffer containing a high concentration of a denaturant like urea (B33335) or guanidinium (B1211019) hydrochloride (GdnHCl).
-
Step 3: Refolding: Gradually remove the denaturant to allow the protein to refold. Common methods include dialysis, dilution, or on-column refolding. The refolding buffer often contains additives to prevent aggregation and promote proper folding.
Purification & Activity
Q5: I am getting a low yield of purified this compound fusion protein. What are the possible reasons?
A5: Low yield after purification can stem from issues at various stages of the process:
-
Inefficient Cell Lysis: If cells are not lysed completely, a significant amount of your protein will not be released.
-
Solution: Ensure your lysis method (e.g., sonication, French press) is optimized and efficient. Adding lysozyme (B549824) and DNase I can improve lysis.
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.[16]
-
Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.[16]
-
-
Poor Binding to Affinity Resin: The fusion tag may not be accessible for binding to the affinity resin.
-
Solution 1: Ensure your lysis and binding buffers have the correct pH and ionic strength for optimal binding.
-
Solution 2: If the tag is buried within the folded protein, you may need to perform the purification under denaturing conditions.
-
-
Protein Loss During Washing Steps: The wash buffer might be too stringent, causing your protein to elute prematurely.
-
Solution: Optimize the composition of your wash buffer, for example, by reducing the concentration of the competing agent (e.g., imidazole (B134444) for His-tagged proteins).[17]
-
Q6: My purified this compound fusion protein has low or no bioluminescent activity. What went wrong?
A6: The lack of activity in purified this compound is often related to the absence of the functional photoprotein complex, which requires the apo-Obelin protein, the substrate coelenterazine (B1669285), and molecular oxygen.[18][19][20]
-
Apo-Obelin is Inactive: The protein expressed in E. coli is the apoprotein (apo-Obelin), which is inactive until it is "charged" with coelenterazine.
-
Solution: You need to perform an in vitro activation step by incubating the purified apo-Obelin with coelenterazine in the presence of a reducing agent and oxygen.[18]
-
-
Improper Protein Folding: Even if activated, improperly folded protein will not be active.
-
Solution: Ensure your purification and refolding protocols are optimized to yield correctly folded protein.
-
-
Degradation of Coelenterazine: Coelenterazine is light-sensitive and can degrade over time.
-
Solution: Store coelenterazine protected from light and use fresh preparations for activation.
-
-
Presence of Inhibitors: Contaminants from the purification process might inhibit the bioluminescent reaction.
-
Solution: Ensure high purity of your final protein preparation. Consider an additional purification step like size-exclusion chromatography.
-
Quantitative Data Summary
The following tables provide representative data for optimizing this compound fusion protein expression. Note that optimal conditions can vary significantly depending on the specific fusion partner, expression vector, and E. coli strain used.
Table 1: Effect of Temperature and IPTG Concentration on Protein Solubility
| Temperature (°C) | IPTG Concentration (mM) | Typical Soluble Fraction (%) | Typical Inclusion Body Fraction (%) |
| 37 | 1.0 | 10-20 | 80-90 |
| 30 | 0.5 | 30-40 | 60-70 |
| 25 | 0.1 | 50-60 | 40-50 |
| 18 | 0.05 | 70-80 | 20-30 |
Table 2: Comparison of Different E. coli Strains for Soluble Protein Expression
| E. coli Strain | Genotype Highlights | Expected Relative Yield of Soluble Protein |
| BL21(DE3) | lon and ompT protease deficient | Baseline |
| BL21(DE3)pLysS | T7 lysozyme expression reduces basal expression | + |
| Rosetta(DE3) | Expresses tRNAs for rare codons | ++ |
| SHuffle T7 Express | Promotes disulfide bond formation in the cytoplasm | +++ |
| C41(DE3) | Tolerant to toxic proteins | ++ |
Table 3: Common Components of Inclusion Body Solubilization and Refolding Buffers
| Buffer Component | Function | Typical Concentration |
| Solubilization Buffer | ||
| Urea | Denaturant | 6-8 M |
| Guanidinium HCl | Denaturant | 4-6 M |
| Tris-HCl | Buffering agent | 50-100 mM (pH 8.0-9.0) |
| DTT or β-mercaptoethanol | Reducing agent | 10-100 mM |
| Refolding Buffer | ||
| L-Arginine | Aggregation suppressor | 0.4-1.0 M |
| Glycerol/Sucrose | Stabilizer | 5-20% |
| GSSG/GSH | Redox shuffling system | 0.1 mM / 1 mM |
| EDTA | Chelating agent | 1-2 mM |
Key Experimental Protocols
Protocol 1: Expression of this compound Fusion Protein in E. coli
-
Transform the expression plasmid containing the this compound fusion gene into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Incubate the culture for 16-24 hours at 18°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged this compound Fusion Protein from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, then sonicate until the lysate is no longer viscous.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Inclusion Body Washing: Wash the pellet twice with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100) and once with a buffer without detergent (50 mM Tris-HCl pH 8.0, 300 mM NaCl). Centrifuge after each wash.
-
Solubilization: Resuspend the washed inclusion bodies in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M urea or 6 M GdnHCl, 10 mM DTT). Stir at room temperature for 1-2 hours until the solution is clear.
-
Clarification: Centrifuge the solubilized protein at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Affinity Chromatography (Denaturing): Equilibrate a Ni-NTA affinity column with binding buffer (solubilization buffer with 10 mM imidazole). Load the clarified supernatant onto the column.
-
Washing: Wash the column with wash buffer (solubilization buffer with 20-40 mM imidazole).
-
Elution: Elute the protein with elution buffer (solubilization buffer with 250-500 mM imidazole).
Protocol 3: Refolding and Activation of Apo-Obelin
-
Refolding by Dialysis: Dialyze the eluted protein against a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG) with stepwise decreasing concentrations of urea (4M, 2M, 1M, 0M) at 4°C.
-
Activation with Coelenterazine: To the refolded apo-Obelin solution, add coelenterazine (from a stock solution in ethanol (B145695) or propylene (B89431) glycol) to a final concentration of 5-10 µM.
-
Add a reducing agent, such as 2-mercaptoethanol (B42355) (to a final concentration of 30 mM) or DTT.
-
Incubate the mixture in the dark at 4°C for at least 4 hours (or overnight) to allow the formation of the active photoprotein.[18]
-
The active this compound is now ready for bioluminescence assays.
Visualizations
Caption: Figure 1. General Workflow for this compound Fusion Protein Production
Caption: Figure 2. Troubleshooting Low Yield of Active this compound
Caption: Figure 3. Simplified this compound Bioluminescence Reaction Pathway
References
- 1. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 3. Predicting synonymous codon usage and optimizing the heterologous gene for expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced soluble protein expression using two new fusion tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 10. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubilization and refolding of variety of inclusion body proteins using a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 15. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. goldbio.com [goldbio.com]
- 18. Oxygen activation of apo-obelin-coelenterazine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Obelin Activity Optimization: A Technical Support Resource
Welcome to the technical support center for optimizing Obelin activity in your research. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it produce light?
A1: this compound is a calcium-activated photoprotein, a type of bioluminescent protein, originally isolated from the hydroid Obelia geniculata.[1] It exists as a stable complex of an apoprotein, a chromophore called coelenterazine (B1669285), and molecular oxygen.[2] The bioluminescent reaction is triggered by the binding of calcium ions (Ca²⁺), which causes a conformational change in the protein. This change allows this compound to catalyze the oxidation of coelenterazine, resulting in the emission of blue light, typically around 480 nm, and the release of carbon dioxide (CO₂).[2][3]
Q2: What is the optimal pH for this compound activity?
A2: The stability and activity of this compound are pH-dependent. Crude extracts of this compound show optimal stability at a pH of 7.0.[1] It is recommended to maintain a buffer pH around this neutral value for most applications to ensure maximal and reproducible activity.
Q3: What is the role of calcium in the this compound reaction?
A3: Calcium is the primary activator of the this compound bioluminescent reaction.[1][2] The binding of Ca²⁺ ions to specific sites on the this compound protein is the direct trigger for the conformational changes that lead to the oxidation of coelenterazine and subsequent light emission.[2][4] The rate of the luminescence reaction is proportional to the square of the free Ca²⁺ concentration in the presence of EGTA buffers.[1]
Q4: Are there any ions that interfere with this compound activity?
A4: Yes, certain ions can affect this compound's light emission. While Strontium (Sr²⁺) can also stimulate luminescence, this compound has a lower affinity for it compared to Ca²⁺.[1] Importantly, Magnesium (Mg²⁺) has been shown to inhibit the Ca²⁺-activated luminescence of this compound.[1] Therefore, it is crucial to consider the concentration of Mg²⁺ in your assay buffer, especially when studying intracellular calcium dynamics where Mg²⁺ is present.
Q5: How should I prepare and store coelenterazine?
A5: Coelenterazine is susceptible to oxidation, so proper handling is crucial. For non-water-soluble forms, it is best to prepare stock solutions in methanol (B129727) or ethanol; avoid using DMSO as it can affect stability.[5][6] For long-term storage, keep solid coelenterazine at -20°C or -70°C, protected from light and under an inert gas like nitrogen or argon.[5] Stock solutions should also be stored at -70°C and protected from light.[5] It is advisable to prepare fresh working solutions from the stock for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based assays.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Luminescence Signal | Suboptimal pH: The buffer pH is outside the optimal range for this compound activity. | Ensure your assay buffer is maintained at a pH of approximately 7.0.[1] |
| Insufficient Calcium: The concentration of free Ca²⁺ is too low to trigger the reaction. | Verify the concentration of your calcium solution. Ensure that chelating agents like EDTA or EGTA are not present in excess in the final reaction mixture, unless they are part of a Ca²⁺ buffering system. | |
| Degraded Coelenterazine: Coelenterazine has been oxidized due to improper storage or handling. | Prepare fresh coelenterazine solutions. Always store solid and stock solutions protected from light at -70°C.[5] | |
| Presence of Inhibitors: Your buffer may contain inhibitory ions like Mg²⁺. | Review your buffer composition. If possible, perform the assay in a buffer with low or no Mg²⁺, or account for its inhibitory effect.[1] | |
| High Background Signal | Coelenterazine Auto-oxidation: Coelenterazine can spontaneously oxidize, leading to background luminescence. | Prepare coelenterazine solutions fresh before the experiment. Minimize the exposure of coelenterazine to light and air. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with substances that cause chemiluminescence. | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Rapid Decay of Luminescence Signal | High Calcium Concentration: A large excess of calcium can lead to a rapid peak of luminescence followed by a fast decay.[1] | If you need a more sustained signal, consider using a Ca²⁺/EGTA buffer system to control the free calcium concentration. For kinetic studies, ensure your luminometer is set to measure the initial peak of light emission. |
| Assay Temperature: Temperature can influence the kinetics of the enzymatic reaction. | Perform your assays at a consistent and controlled temperature. If not specified, room temperature is a common starting point. |
Data Presentation
Summary of Optimal Buffer Conditions for this compound Activity
| Parameter | Optimal Condition/Concentration | Notes |
| pH | 7.0 | Stability of crude this compound extracts is optimal at this pH.[1] |
| Activating Ion | Calcium (Ca²⁺) | Luminescence is proportional to the square of the free Ca²⁺ concentration.[1] |
| Inhibitory Ion | Magnesium (Mg²⁺) | Mg²⁺ inhibits Ca²⁺-activated luminescence.[1] |
| Alternative Activator | Strontium (Sr²⁺) | This compound has a lower affinity for Sr²⁺ compared to Ca²⁺.[1] |
Experimental Protocols
Standard this compound Luminescence Assay for Calcium Detection
This protocol provides a general framework for measuring calcium using this compound. Adjustments may be necessary based on the specific experimental setup and instrumentation.
1. Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, 100 mM KCl, pH 7.0.
-
This compound Reconstitution Buffer: 20 mM Tris-HCl, 1 mM EDTA, pH 7.0.
-
Coelenterazine Stock Solution: Dissolve coelenterazine in methanol to a concentration of 1 mg/mL. Store at -70°C in the dark.
-
This compound Working Solution: Reconstitute lyophilized apo-Obelin in the reconstitution buffer. Incubate with an excess of coelenterazine (e.g., 5-10 µM final concentration) in the dark at 4°C for at least 4 hours to form the active this compound photoprotein.
-
Calcium Standard Solutions: Prepare a series of calcium standard solutions in the assay buffer using a calcium salt (e.g., CaCl₂). For precise control of free calcium, Ca²⁺/EGTA buffers can be used.[1]
2. Assay Procedure:
-
Plate Preparation: Pipette your samples (containing unknown amounts of calcium) and calcium standards into the wells of a white or black 96-well microplate.
-
Reagent Equilibration: Allow all reagents and the plate to equilibrate to the desired assay temperature (e.g., room temperature).
-
Initiation of Luminescence: Using a luminometer with an injector, inject the this compound working solution into each well.
-
Signal Measurement: Immediately measure the luminescence signal. The light emission peaks within the first 100 milliseconds and then decays.[1] It is crucial to measure the peak intensity or the integrated signal over a short period (e.g., the first 10 seconds).[1]
-
Data Analysis: Subtract the background luminescence (from a no-calcium control) from all readings. Plot a standard curve of luminescence intensity versus calcium concentration. Use this curve to determine the calcium concentration in your unknown samples.
Visualizations
This compound Activation Pathway
Caption: The binding of calcium ions to inactive this compound triggers a conformational change, leading to the catalytic oxidation of coelenterazine and the emission of light.
General Experimental Workflow for this compound Assay
Caption: A typical workflow for conducting a calcium assay using this compound, from reagent preparation to data analysis.
References
- 1. Extraction, partial purification and properties of this compound, the calcium-activated luminescent protein from the hydroid Obelia geniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Crystal structure of this compound after Ca2+-triggered bioluminescence suggests neutral coelenteramide as the primary excited state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. interchim.fr [interchim.fr]
signal stability and decay kinetics of Obelin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoprotein Obelin. The information focuses on addressing common issues related to signal stability and decay kinetics that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format to help you troubleshoot your this compound-based assays.
Q1: I am not detecting any bioluminescent signal after adding my sample.
A1: The absence of a signal can be attributed to several factors:
-
Calcium Concentration: this compound's bioluminescence is triggered by the binding of calcium ions.[1][2] Ensure that your buffer contains a sufficient concentration of Ca²⁺ to initiate the reaction. The final Ca²⁺ concentration should typically be in the millimolar range for a maximal signal.
-
This compound Integrity: The protein may have degraded due to improper storage. Recombinant this compound is stable for up to 24 months when stored at -20°C.[3] Avoid repeated freeze-thaw cycles.
-
Missing Coelenterazine (B1669285): this compound is a photoprotein, which is a stable complex of the apoprotein and coelenterazine (the luciferin).[2] If you are working with apo-obelin, you must first charge it with coelenterazine in a calcium-free environment to form active this compound.
-
Incorrect pH: The pH of the reaction buffer can influence the light-emitting reaction. While this compound is active over a range of pH values, extreme pH levels can denature the protein. Check that your buffer pH is within the optimal range (typically pH 7.0-7.5).
Q2: The bioluminescent signal is much weaker than expected.
A2: A weak signal can be a result of suboptimal reaction conditions or reagent issues:
-
Low Calcium Levels: The intensity of the light flash is dependent on the concentration of calcium ions. A low Ca²⁺ concentration will result in a proportionally lower light output.
-
Inhibitors: Your sample may contain substances that inhibit the this compound reaction. Chelating agents like EDTA or EGTA will bind Ca²⁺ and prevent the reaction from occurring.
-
Sub-optimal Coelenterazine Analogues: While various coelenterazine analogues can be used with this compound, some may result in significantly lower light output compared to the native coelenterazine.[4][5]
-
Instrument Settings: Ensure your luminometer's sensitivity settings are appropriate for the expected signal intensity and that the correct emission filter (if any) is in place. The peak emission for native this compound is around 485 nm.[3]
Q3: The signal decays too rapidly for me to get a stable reading.
A3: this compound is known for its characteristic flash-type kinetics. The light signal reaches its peak in less than 100 milliseconds and decays in under a second.[3] This is an intrinsic property of the protein.
-
Luminometer with Injector: To accurately measure the peak signal, it is essential to use a luminometer equipped with an automatic injector. The injector allows for the rapid addition of calcium or your sample to the this compound solution while the instrument is actively reading.
-
Data Acquisition Rate: Set your luminometer's data acquisition rate to its maximum setting to capture the rapid rise and fall of the light signal.
-
Kinetic Profile Analysis: Instead of a single reading, analyze the entire kinetic profile of the light emission. The peak light intensity or the integral of the signal over a short period (e.g., the first second) are the most reliable quantitative measures.
Q4: My results are inconsistent between experiments.
A4: Inconsistent results often point to variations in experimental setup and execution.
-
Reagent Preparation: Prepare fresh reagents for each experiment, especially the calcium solution.
-
Pipetting Accuracy: Ensure precise and consistent pipetting, as small volume variations can lead to significant differences in signal intensity.
-
Temperature: Perform experiments at a consistent temperature, as reaction kinetics can be temperature-dependent.
-
Mixing: Inadequate or inconsistent mixing upon reagent injection can lead to variable results. Ensure the luminometer's injection and mixing parameters are optimized.
Quantitative Data on this compound Properties
The following tables summarize key quantitative data for wild-type recombinant this compound.
Table 1: General Properties of Recombinant this compound
| Property | Value | Reference |
| Molecular Weight | ~21,000 Da | [3] |
| Bioluminescence Peak | ~485 nm | [3] |
| Calcium Binding Sites | 3 | [3] |
| Storage Stability | Up to 24 months at -20°C | [3] |
Table 2: Signal Kinetics of Recombinant this compound
| Parameter | Value | Reference |
| Time to Peak Intensity | < 100 milliseconds | [3] |
| Signal Decay Time | < 1 second | [3] |
| Reaction Type | Flash Luminescence | [3] |
Experimental Protocols
Protocol: Measuring this compound Signal Decay Kinetics
This protocol outlines the steps to measure the characteristic flash kinetics of this compound upon the addition of calcium.
Materials:
-
Recombinant this compound solution (e.g., 1 mg/mL in a calcium-free buffer like 10 mM Tris-HCl, 1 mM EDTA, pH 7.2)
-
Calcium solution (e.g., 100 mM CaCl₂ in 20 mM Tris-HCl, pH 7.2)
-
Assay buffer (20 mM Tris-HCl, pH 7.2)
-
Luminometer with at least one automatic injector
-
Luminometer tubes or plates
Procedure:
-
Instrument Setup:
-
Turn on the luminometer and allow the detector to stabilize.
-
Set the instrument to perform a kinetic read (measuring light output over time).
-
Set the data acquisition rate to the fastest possible setting (e.g., 0.01-0.1 seconds per reading).
-
Set the total read time to 5-10 seconds to capture the full decay curve.
-
Prime the injector with the calcium solution.
-
-
Sample Preparation:
-
Prepare a working solution of this compound by diluting it in the assay buffer. The final concentration will depend on the sensitivity of your luminometer.
-
Add the diluted this compound solution to a luminometer tube (e.g., 50-100 µL).
-
-
Measurement:
-
Place the tube in the luminometer.
-
Start the measurement protocol.
-
The instrument will begin reading the baseline luminescence (calcium-independent signal).[4]
-
After a brief delay (e.g., 1-2 seconds), the injector will automatically dispense a set volume of the calcium solution (e.g., 50-100 µL) into the tube, initiating the reaction.
-
The luminometer will record the rapid flash of light and its subsequent decay.
-
-
Data Analysis:
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
Caption: Calcium signaling pathway leading to this compound bioluminescence.
Caption: Standard experimental workflow for an this compound flash assay.
Caption: A logical workflow for troubleshooting common this compound assay issues.
References
- 1. pnas.org [pnas.org]
- 2. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioluminescent Properties of Semi-Synthetic this compound and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Half_Life [chem.purdue.edu]
- 7. Exponential decay - Wikipedia [en.wikipedia.org]
Obelin Technical Support Center: Best Practices for Handling, Storage, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for handling and storing Obelin, a calcium-sensitive photoprotein widely used in biological research. Adherence to these guidelines is crucial for ensuring the stability, activity, and consistent performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized this compound?
A1: Proper reconstitution is critical for preserving this compound's activity. Follow these steps for optimal results:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-30 minutes. This prevents condensation from forming on the protein.[1][2]
-
Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1 minute) to ensure the lyophilized powder is collected at the bottom.[2][3]
-
Reconstitution: Reconstitute the lyophilized this compound in a buffer of your choice. While sterile, purified water or PBS can be used, a buffer containing a chelating agent is often recommended to prevent premature activation by trace calcium.[4] A common reconstitution buffer is 10 mM Tris-HCl, 1 mM EDTA, pH 7.4. Gently swirl the vial to dissolve the protein. Avoid vigorous shaking or vortexing, as this can cause denaturation.[1][2]
-
Incubation: Allow the vial to stand at room temperature for 15-30 minutes with occasional gentle agitation to ensure complete dissolution.[1][2]
Q2: What are the optimal storage conditions for this compound?
A2: The appropriate storage conditions depend on the form of this compound (lyophilized or reconstituted) and the intended duration of storage.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C | Up to 24 months | Protect from moisture. |
| Reconstituted (Stock Solution) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Reconstituted (Working Solution) | 4°C | Up to 1 week | Protect from light. |
| Reconstituted (Working Solution) | Room Temperature (23°C) | Up to 24 hours | For immediate use. Protect from light.[5][6] |
Q3: How many times can I freeze and thaw my reconstituted this compound solution?
A3: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to protein denaturation and a significant loss of activity.[7][8] For reconstituted this compound, it is best practice to prepare single-use aliquots and store them at -20°C. When an aliquot is thawed, it should be used for the experiment and any remaining solution should be discarded or stored at 4°C for a very short period (no more than a day).
Q4: Is this compound sensitive to light?
A4: Yes, photoproteins like this compound can be sensitive to light exposure, which can lead to a decrease in activity. Both lyophilized and reconstituted this compound should be protected from direct light.[9][10] When working with this compound solutions, it is advisable to use amber-colored tubes or wrap tubes in aluminum foil.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Luminescence Signal | 1. Inactive this compound: Improper storage, repeated freeze-thaw cycles, or exposure to light. 2. Insufficient Calcium: The intracellular calcium concentration did not reach the threshold for this compound activation. 3. Low this compound Concentration: Incorrect dilution or insufficient loading into cells. 4. Instrument Settings: Incorrect luminometer settings (e.g., gain, integration time). | 1. Use a fresh, properly stored and handled aliquot of this compound. 2. Use a positive control such as a calcium ionophore (e.g., ionomycin) to confirm that the cells can respond to a calcium stimulus.[11] 3. Optimize the this compound concentration and loading conditions. 4. Optimize luminometer settings for your specific assay plate and conditions. Ensure the "read" is initiated immediately after calcium injection. |
| High Background Luminescence | 1. Calcium Contamination: Presence of trace amounts of calcium in buffers or on labware. 2. Autoluminescence: Some assay components or the cells themselves may emit light. 3. Light Leakage: Inadequate light-tightness of the luminometer or microplate. | 1. Use high-purity, calcium-free water and reagents. Treat all solutions with a chelating resin if necessary. 2. Run a control with all assay components except this compound to measure background luminescence. 3. Use opaque, white-walled microplates designed for luminescence assays. Ensure the luminometer is in a dark environment.[12] |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of cells or reagents. 2. Uneven Cell Seeding: Non-uniform cell density across the wells of the microplate. 3. Temperature Gradients: Uneven temperature across the assay plate. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Ensure a homogenous cell suspension before and during plating. 3. Equilibrate the plate to the assay temperature before starting the experiment. |
Experimental Protocols
Protocol: Measuring Intracellular Calcium Release Following Gq-Coupled GPCR Activation
This protocol outlines the steps for using this compound to measure changes in intracellular calcium concentration in response to the activation of a Gq-protein coupled receptor (GPCR).
Materials:
-
HEK293 cells (or other suitable cell line) expressing the Gq-coupled GPCR of interest
-
Lyophilized recombinant this compound
-
Reconstitution Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
GPCR Agonist
-
Calcium Ionophore (e.g., Ionomycin) as a positive control
-
Opaque, white-walled 96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
One day before the experiment, seed the cells into the opaque-walled microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Loading:
-
On the day of the experiment, reconstitute the lyophilized this compound in Reconstitution Buffer to a stock concentration of 1 mg/mL.
-
Dilute the this compound stock solution in Assay Buffer to the desired final loading concentration (typically 1-5 µg/mL).
-
Remove the culture medium from the cells and wash once with Assay Buffer.
-
Add the this compound loading solution to each well and incubate for 2-4 hours at 37°C in the dark.
-
-
Assay:
-
After incubation, gently wash the cells twice with Assay Buffer to remove any unloaded this compound.
-
Add fresh Assay Buffer to each well.
-
Place the plate in a luminometer equipped with an injector.
-
Set the luminometer to record luminescence kinetically.
-
Inject the GPCR agonist into the wells and immediately begin recording the luminescence signal for 60-120 seconds.
-
For a positive control, inject a calcium ionophore (e.g., 1 µM Ionomycin) to induce a maximal calcium response.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the intracellular calcium concentration.
-
Data can be expressed as Relative Light Units (RLU) or as a fold change over the baseline signal before agonist addition.
-
Visualizations
Workflow for Handling and Storing this compound
References
- 1. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pnas.org [pnas.org]
- 4. Measurement of Intracellular Ca2+ for Studying GPCR-Mediated Lipid Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of multiple freeze–thaw cycles on the detection of anti-SARS-CoV-2 IgG antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chronic Exposure to Dim Light at Night or Irregular Lighting Conditions Impact Circadian Behavior, Motor Coordination, and Neuronal Morphology [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Obelin and Aequorin for Calcium Detection
For researchers, scientists, and drug development professionals navigating the landscape of intracellular calcium detection, the choice between the photoproteins Obelin and Aequorin is a critical one. Both are bioluminescent reporters that emit light in the presence of calcium, offering a powerful tool for studying calcium signaling pathways. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable probe for your research needs.
Performance Comparison: this compound vs. Aequorin
A direct comparison of the key biochemical and photophysical properties of this compound and Aequorin is essential for understanding their respective advantages and limitations. The following table summarizes these characteristics based on available experimental data.
| Property | This compound | Aequorin | References |
| Source Organism | Obelia geniculata (hydroid) | Aequorea victoria (jellyfish) | [1][2] |
| Molecular Weight | ~22 kDa | ~21 kDa | [3][4] |
| Calcium Binding Sites | 3 EF-hand domains | 3 EF-hand domains | [5][6] |
| Calcium Stoichiometry for Luminescence | At least 3 Ca²⁺ ions | At least 2 Ca²⁺ ions | [7] |
| Emission Maximum (native coelenterazine) | ~485 nm (blue) | ~470 nm (blue) | [4][8][9] |
| pH Sensitivity | More sensitive to pH changes; a shift from pH 6.8 to 7.1 causes a ~0.37 pCa unit shift in the light vs. pCa curve. | Less sensitive to pH changes; a shift from pH 6.8 to 7.1 causes a ~0.2 pCa unit shift in the light vs. pCa curve. | [7] |
| Luminescence Kinetics | Faster rise and decay kinetics. The peak of luminescence occurs within 100ms, followed by an exponential decay. | Slower rise and decay kinetics compared to this compound. | [1][4][5][10] |
| Inhibition by Mg²⁺ | Yes | Yes | [1] |
| Cysteine Residues | 5 | 3 | [11] |
Mechanism of Action
Both this compound and Aequorin are photoproteins that exist as a complex of an apoprotein and the luciferin (B1168401) coelenterazine (B1669285). The binding of calcium ions to the EF-hand domains of the apoprotein induces a conformational change. This change triggers the oxidation of coelenterazine, resulting in the production of coelenteramide, carbon dioxide, and a flash of blue light.
Mechanism of bioluminescent calcium detection by this compound and Aequorin.
Experimental Protocols
The following provides a generalized methodology for the use of this compound or Aequorin in mammalian cells for intracellular calcium detection.
Expression of Apoprotein in Target Cells
-
Vector Construction : The cDNA encoding the apoprotein (apo-obelin or apo-aequorin) is cloned into a suitable mammalian expression vector. For targeted measurements, localization signals (e.g., for mitochondria or endoplasmic reticulum) can be fused to the apoprotein sequence.
-
Transfection : The expression vector is transfected into the target mammalian cells using standard methods such as lipofection or electroporation. Allow 24-48 hours for protein expression.[12][13]
Reconstitution of the Active Photoprotein
-
Coelenterazine Loading : The transfected cells are incubated with the luciferin, coelenterazine, or one of its analogs. Coelenterazine is membrane-permeable and will enter the cells to combine with the apoprotein, forming the active photoprotein complex.[12][13]
Luminescence Measurement
-
Cell Preparation : After reconstitution, cells are washed to remove excess coelenterazine.
-
Stimulation : The cells are placed in a luminometer. The experiment is initiated by adding a stimulus (e.g., an agonist) to induce an intracellular calcium transient.
-
Data Acquisition : The light emission resulting from the calcium-photoprotein interaction is recorded by the luminometer. The data is typically collected as relative light units (RLU) over time.[12]
Data Analysis and Calibration
-
Conversion to Calcium Concentration : The raw luminescence data (RLU) can be converted to calcium concentration. This often involves lysing the cells at the end of the experiment with a detergent (e.g., digitonin) in a calcium-rich buffer to measure the total remaining luminescence (Lmax).[12] The fractional rate of consumption (L/Lmax) is then used in calibration algorithms to estimate the intracellular calcium concentration.[13]
Experimental workflow for calcium detection using this compound or Aequorin.
Choosing the Right Photoprotein
The selection between this compound and Aequorin should be guided by the specific requirements of the experiment:
-
For detecting rapid calcium transients : this compound, with its faster kinetics, may be more suitable for resolving fast cellular signaling events.[4][5]
-
For experiments in environments with potential pH fluctuations : Aequorin's lower sensitivity to pH might provide more stable and reliable measurements.[7]
-
For studies requiring higher calcium sensitivity : The differing calcium stoichiometry suggests that the two photoproteins may have different sensitivities in various calcium concentration ranges. The specific calcium concentration range of interest should be a consideration.[7]
-
For applications involving protein engineering : The difference in the number of cysteine residues could be a factor in the design of fusion proteins or other modifications, as cysteines can be targets for labeling or be involved in disulfide bond formation that affects protein stability and function.[11]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Aequorin - Wikipedia [en.wikipedia.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. arborassays.com [arborassays.com]
- 5. All three Ca2+-binding loops of photoproteins bind calcium ions: The crystal structures of calcium-loaded apo-aequorin and apo-obelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Comparative aspects of the calcium-sensitive photoproteins aequorin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectral components of bioluminescence of aequorin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction, partial purification and properties of this compound, the calcium-activated luminescent protein from the hydroid Obelia geniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioluminescent and biochemical properties of Cys-free Ca2+-regulated photoproteins this compound and aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Measurements in Mammalian Cells with Aequorin-based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sm.unife.it [sm.unife.it]
- 14. uvadoc.uva.es [uvadoc.uva.es]
A Comparative Guide to Calcium Indicators: Obelin vs. Fluorescent Probes
In the landscape of cellular and molecular biology, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological processes. This guide provides a comprehensive comparison between the bioluminescent photoprotein Obelin and a selection of widely used fluorescent calcium indicators, including Fura-2, Fluo-4, and the genetically encoded GCaMP family. Tailored for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance, supported by experimental data and detailed methodologies, to facilitate an informed choice of calcium indicator for specific research needs.
At a Glance: Performance Characteristics
The selection of an appropriate calcium indicator hinges on a variety of factors, including the desired sensitivity, temporal resolution, and the experimental system. The following table summarizes key quantitative data for this compound and popular fluorescent indicators to aid in this decision-making process.
| Property | This compound | Fura-2 | Fluo-4 | GCaMP6s | GCaMP6m | GCaMP6f |
| Indicator Type | Bioluminescent Photoprotein | Ratiometric Fluorescent Dye | Single-Wavelength Fluorescent Dye | Genetically Encoded Fluorescent Protein | Genetically Encoded Fluorescent Protein | Genetically Encoded Fluorescent Protein |
| Signal Output | Light Emission (Bioluminescence) | Fluorescence Ratio (340/380 nm) | Fluorescence Intensity | Fluorescence Intensity | Fluorescence Intensity | Fluorescence Intensity |
| Wavelength (nm) | Emission Peak: ~485 | Excitation: 340/380, Emission: ~510[1] | Excitation: ~490, Emission: ~520[2] | Excitation: ~488, Emission: ~510 | Excitation: ~488, Emission: ~510 | Excitation: ~488, Emission: ~510 |
| Ca²⁺ Affinity (Kd) | ~1-10 µM (Varies with isoform) | ~145 nM[2] | ~345 nM[3] | ~144 nM[4] | ~167 nM[4] | ~375 nM[4] |
| Quantum Yield | Bioluminescence: ~0.19-0.25[5] | Fluorescence: ~0.23-0.49 | Fluorescence: ~0.14-0.8 | Fluorescence: High | Fluorescence: High | Fluorescence: High |
| Kinetics: Rise Time | <100 msec to peak[6] | Fast | Fast | ~70 msec (20-80%)[4] | ~120 msec (20-80%)[4] | ~160 msec (20-80%)[4] |
| Kinetics: Decay Time | <1 second[6] | Fast | Fast | ~900 msec (80-20%)[4] | ~750 msec (80-20%)[4] | ~400 msec (80-20%)[4] |
| Signal-to-Noise Ratio | High (low background) | Moderate to High | High | High | High | High |
| Phototoxicity | None | High (UV excitation)[4] | Moderate | Low | Low | Low |
| Cell Loading | Microinjection, electroporation, gene expression | AM Ester Loading[2] | AM Ester Loading[2] | Gene Expression | Gene Expression | Gene Expression |
Signaling Pathways and Detection Mechanisms
The fundamental principles behind calcium detection differ significantly between this compound and fluorescent indicators.
This compound: A Bioluminescent Reaction
This compound is a photoprotein isolated from the hydroid Obelia longissima. It exists as a complex of the apoprotein, a luciferin (B1168401) substrate (coelenterazine), and molecular oxygen. The binding of Ca²⁺ ions to this compound's EF-hand domains induces a conformational change, triggering the oxidative decarboxylation of coelenterazine (B1669285). This reaction results in the emission of a flash of blue light. A key feature of this mechanism is that it is a self-contained bioluminescent system that does not require an external light source for excitation, thereby eliminating issues of phototoxicity and autofluorescence.[7]
This compound calcium detection mechanism.
Fluorescent Indicators: Excitation and Emission
Fluorescent calcium indicators are molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. They require an external light source for excitation and are broadly categorized into ratiometric and single-wavelength indicators.
-
Ratiometric Indicators (e.g., Fura-2): These dyes exhibit a shift in their optimal excitation or emission wavelength upon Ca²⁺ binding. For Fura-2, the excitation maximum shifts from around 380 nm in the Ca²⁺-free state to 340 nm when bound to Ca²⁺, while the emission remains at approximately 510 nm.[1] By calculating the ratio of fluorescence intensities at the two excitation wavelengths, a more accurate and quantitative measurement of Ca²⁺ concentration can be obtained, as it corrects for variations in dye concentration, cell thickness, and photobleaching.[8]
-
Single-Wavelength Indicators (e.g., Fluo-4): These indicators show a significant increase in fluorescence intensity upon Ca²⁺ binding without a considerable shift in their excitation or emission spectra.[2] They are generally brighter than ratiometric dyes and are well-suited for detecting rapid Ca²⁺ transients.
-
Genetically Encoded Calcium Indicators (GECIs, e.g., GCaMP): GECIs are proteins engineered to fluoresce upon Ca²⁺ binding. GCaMP, for instance, is a fusion of a circularly permuted green fluorescent protein (cpGFP), calmodulin (CaM), and the M13 peptide.[2] Ca²⁺ binding to the calmodulin moiety induces a conformational change that alters the chromophore environment of the cpGFP, leading to an increase in fluorescence.
Fluorescent calcium indicator mechanism.
Experimental Protocols
To ensure a robust and objective comparison of calcium indicators, a standardized experimental workflow is crucial. The following sections outline the key steps for a comparative analysis.
General Experimental Workflow for Comparison
A head-to-head comparison of this compound and fluorescent indicators in the same cellular system provides the most reliable data. This workflow outlines the key stages of such a comparative experiment.
Workflow for comparing calcium indicators.
Detailed Methodologies
1. Cell Preparation and Culture:
-
Cell Lines: Use a consistent cell line (e.g., HEK293, HeLa, or primary neurons) for all experiments to ensure comparability.
-
Culture Conditions: Maintain standard culture conditions (e.g., 37°C, 5% CO₂) and passage cells consistently.
-
Plating: Plate cells on appropriate culture vessels for imaging (e.g., black-walled, clear-bottom 96-well plates for plate reader assays or glass-bottom dishes for microscopy).
2. Indicator Loading:
-
This compound:
-
Gene Expression: For stable or transient expression, transfect cells with a plasmid encoding the this compound apoprotein. After expression, incubate cells with coelenterazine in a Ca²⁺-free medium to reconstitute the active photoprotein.
-
Microinjection/Electroporation: Directly introduce the purified this compound photoprotein into the cytoplasm. This method is more invasive but allows for precise control over the intracellular concentration.
-
-
Fluorescent Dyes (AM Ester Form):
-
Stock Solution: Prepare a stock solution of the AM ester dye (e.g., Fura-2 AM, Fluo-4 AM) in anhydrous DMSO.
-
Loading Buffer: Dilute the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final working concentration (typically 1-5 µM). The addition of a non-ionic detergent like Pluronic F-127 can aid in dye solubilization.
-
Incubation: Replace the culture medium with the loading buffer and incubate the cells for 30-60 minutes at 37°C.
-
De-esterification: After incubation, wash the cells with fresh buffer to remove extracellular dye and allow for an additional 30 minutes for intracellular esterases to cleave the AM groups, trapping the active dye inside the cells.
-
3. Measurement of Intracellular Calcium:
-
Instrumentation:
-
This compound: Use a luminometer or a microscope equipped with a sensitive photon-counting camera.
-
Fluorescent Dyes: Use a fluorescence microscope or a plate reader with appropriate filter sets for the specific dye.
-
-
Baseline Measurement: Record the baseline signal (luminescence or fluorescence) before stimulation.
-
Stimulation: Induce a Ca²⁺ transient by adding a stimulus, such as a receptor agonist (e.g., ATP, carbachol) or a calcium ionophore (e.g., ionomycin).
-
Data Acquisition: Record the change in signal over time. For kinetic analysis, a high sampling rate is crucial.
4. Data Analysis:
-
Signal Normalization:
-
This compound: The raw luminescence data is often plotted as a function of time.
-
Fura-2: Calculate the ratio of the fluorescence emission at 510 nm when excited at 340 nm and 380 nm.[9]
-
Fluo-4/GCaMP: Express the change in fluorescence as a ratio over the baseline fluorescence (ΔF/F₀).
-
-
Kinetic Parameters: Determine the rise time (time to peak signal) and decay time (time for the signal to return to baseline) of the Ca²⁺ transient.
-
Signal-to-Noise Ratio (SNR): Calculate the ratio of the peak signal amplitude to the standard deviation of the baseline noise.
-
Dose-Response Curves: To determine the Ca²⁺ affinity, titrate the cells with increasing concentrations of a calcium ionophore in the presence of a Ca²⁺ buffer system and measure the corresponding signal change.
Conclusion
The choice between this compound and fluorescent calcium indicators is not a matter of one being universally superior to the other, but rather a decision based on the specific experimental requirements. This compound offers the distinct advantage of a bioluminescent signal, which eliminates phototoxicity and background autofluorescence, making it ideal for long-term measurements and in vivo imaging in deep tissues.[10] However, its signal is consumed upon reaction, and introducing the protein into cells can be more challenging than loading synthetic dyes.
Fluorescent indicators, particularly the newer generations like Cal-520 and the GCaMP series, provide high signal-to-noise ratios, a wide range of affinities, and excellent temporal resolution.[4] Ratiometric dyes like Fura-2 allow for quantitative measurements of Ca²⁺ concentrations, while single-wavelength indicators like Fluo-4 are exceptionally bright and well-suited for high-throughput screening. The genetically encoded nature of GCaMPs enables targeted expression in specific cell types or subcellular compartments, a significant advantage for in vivo studies.[2]
By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate calcium indicator to achieve their scientific objectives and generate high-quality, reliable data on the intricate dynamics of intracellular calcium signaling.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hybrid QM/MM simulations of the this compound bioluminescence and fluorescence reveal an unexpected light emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of this compound after Ca2+-triggered bioluminescence suggests neutral coelenteramide as the primary excited state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Protein-photoprotein Fusions and Their Applications in Calcium Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Bioluminescent properties of this compound and aequorin with novel coelenterazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Obelin vs. Fura-2 for Intracellular Calcium Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca²⁺) is paramount to understanding a vast array of cellular processes. The choice of indicator is a critical decision that dictates the quality, reliability, and biological relevance of the experimental data. This guide provides an objective comparison between two popular calcium indicators: the bioluminescent photoprotein Obelin and the ratiometric fluorescent dye Fura-2 (B149405).
Mechanism of Action: A Tale of Two Signals
This compound and Fura-2 employ fundamentally different mechanisms to report intracellular calcium concentrations.
This compound is a Ca²⁺-regulated photoprotein that produces light through a chemical reaction. It exists as a stable complex of the apoprotein, a luciferin (B1168401) substrate (coelenterazine), and molecular oxygen. The binding of three Ca²⁺ ions triggers a conformational change that catalyzes the oxidation of coelenterazine (B1669285), resulting in a rapid flash of blue light.[1] This process is known as bioluminescence and, critically, requires no external light source for excitation.
Fura-2 is a synthetic, fluorescent dye that operates by changing its light absorption properties upon binding to calcium.[2] Researchers load the cell-permeable version, Fura-2 AM, into cells, where intracellular esterases cleave the AM group, trapping the active Fura-2 inside.[3][4] The indicator is then excited with ultraviolet (UV) light at two different wavelengths. The Ca²⁺-free form of Fura-2 is maximally excited at approximately 380 nm, while the Ca²⁺-bound form is excited at 340 nm.[2][5] Both forms emit green light at around 510 nm.[2][4] The ratio of the fluorescence intensity at these two excitation wavelengths is directly proportional to the intracellular Ca²⁺ concentration.[2]
Quantitative Data Comparison
The selection of a calcium indicator often depends on specific experimental parameters. The table below summarizes the key quantitative differences between this compound and Fura-2.
| Feature | This compound | Fura-2 |
| Signal Type | Bioluminescence (Light Emission) | Fluorescence (Light Absorption & Emission) |
| Excitation Light | None required | Required (UV light, ~340 nm / 380 nm)[2] |
| Emission Peak | ~485 nm[1] | ~510 nm[2][4] |
| Ratiometric | No (unless using engineered versions) | Yes (Excitation ratio 340nm/380nm)[2][6][7] |
| Ca²⁺ Affinity (Kd) | Varies with mutant (e.g., high µM range) | ~145 nM[2][6][7] |
| Kinetics | Very Fast (Peak <100 ms, Decay <1 s)[1] | Slower (k_off = 84 s⁻¹)[8][9] |
| Phototoxicity | None | High (due to UV excitation)[10][11][12][13] |
| Photobleaching | None | Moderate (mitigated by ratiometry)[6][14] |
| Autofluorescence | No interference | Potential interference |
| Signal-to-Noise Ratio | Very High | Good to High |
| Loading Method | Genetic encoding / Protein delivery | Chemical (AM ester)[3][4] |
| Subcellular Targeting | Straightforward (via genetic tags)[15][16] | Difficult (prone to compartmentalization)[3] |
Key Advantages of this compound
This compound's unique bioluminescent nature offers significant advantages, particularly for sensitive or long-term experiments.
-
No Phototoxicity or Photobleaching : The most significant advantage of this compound is the absence of an external excitation light source. Fluorescent dyes like Fura-2 require high-intensity UV light, which can generate reactive oxygen species (ROS) that damage cells, alter physiology, and ultimately lead to cell death.[10][13] The lack of excitation light completely circumvents phototoxicity and photobleaching, making this compound ideal for long-duration experiments and studies on sensitive cell types.[10]
-
Superior Signal-to-Noise Ratio : Fluorescence imaging often suffers from background noise caused by cellular autofluorescence and light scattering.[10] Since bioluminescence is an emission-only process, the background signal is virtually zero. This results in an exceptionally high signal-to-noise ratio, allowing for the detection of very small changes in calcium concentration.[17][18]
-
Precise Subcellular Targeting : As a protein, this compound is genetically encodable. This allows researchers to use genetic targeting sequences to express this compound in specific cell types or confine it to subcellular compartments like the mitochondria or endoplasmic reticulum.[15][16][19] This level of precision is difficult to achieve with chemical dyes, which often compartmentalize non-specifically.[3]
-
Ideal for In Vivo Imaging : The absence of excitation light and the high signal-to-noise ratio make this compound and other bioluminescent reporters highly suitable for in vivo small animal imaging, as the emitted light can be detected with high sensitivity through tissues.[17][20]
Key Advantages of Fura-2
Despite its limitations, Fura-2 remains a cornerstone of calcium imaging for several compelling reasons.
-
Accurate Ratiometric Quantification : The primary advantage of Fura-2 is its ratiometric nature. By calculating the ratio of fluorescence from 340 nm and 380 nm excitation, measurements become largely independent of variables that plague single-wavelength dyes, such as dye concentration, cell thickness, photobleaching, and dye leakage.[2][4][6][7][11] This allows for more accurate and reproducible quantification of absolute intracellular calcium concentrations.
-
High Sensitivity for Resting Calcium : With a dissociation constant (Kd) of approximately 145 nM, Fura-2 is highly sensitive to the low calcium levels typical of resting cells.[2][6][7] This makes it excellent for studying the initial phases of a calcium signal and small fluctuations around the baseline.
-
Well-Established and Characterized : As one of the first widely adopted calcium indicators, there is a vast body of literature and highly refined protocols for using Fura-2 across countless cell types and experimental systems.[3]
Experimental Protocols
The procedures for using this compound and Fura-2 differ significantly due to their distinct chemical natures.
Fura-2 AM Loading and Imaging Protocol
This protocol outlines the general steps for loading cultured cells with Fura-2 AM for fluorescence microscopy.
-
Reagent Preparation : Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.[11] This stock can be stored at -20°C, protected from light and moisture.[11][21] Prepare a physiological recording buffer (e.g., HBSS) with a pH of 7.2-7.4.[14]
-
Cell Preparation : Culture cells on glass coverslips suitable for imaging. Ensure cells are healthy and sub-confluent.
-
Loading Solution : On the day of the experiment, dilute the Fura-2 AM stock into the recording buffer to a final concentration of 1-5 µM.[4] It is often beneficial to add Pluronic F-127 (a mild surfactant) to aid in dye solubilization.[14]
-
Cell Loading : Remove the culture medium and replace it with the Fura-2 AM loading solution. Incubate the cells for 30-60 minutes at either room temperature or 37°C.[11][14][21] Optimal loading time and temperature should be determined empirically for each cell type.[3][11][14]
-
Wash and De-esterification : After loading, wash the cells with fresh recording buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for the complete hydrolysis of the AM ester groups by cytosolic esterases.[3][21]
-
Imaging : Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for dual-wavelength excitation (340 nm and 380 nm) and emission collection at ~510 nm.[7]
-
Calibration (Optional) : To convert fluorescence ratios to absolute calcium concentrations, a calibration must be performed using calcium buffers and ionophores to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[4][21]
This compound Reconstitution and Measurement Protocol
This protocol describes a general workflow for measuring calcium using genetically encoded this compound.
-
Gene Delivery : Transfect cells with a plasmid encoding the this compound apoprotein. The plasmid can include targeting sequences for specific subcellular localization. For stable expression, a stable cell line can be generated.[22]
-
Protein Expression : Allow 24-48 hours for the cells to express the this compound protein.[22]
-
Reconstitution of Holoprotein : To form the active photoprotein, the cells must be incubated with the luciferin substrate, coelenterazine. Add coelenterazine to the cell culture medium and incubate in the dark.
-
Measurement : Place the cells in a luminometer or a microscope equipped with a highly sensitive photon-counting camera.
-
Stimulation : Initiate the experiment by adding the stimulus of interest (e.g., a neurotransmitter, drug, or ionophore) to trigger a calcium influx.
-
Data Acquisition : Record the resulting flash of bioluminescent light. The light intensity over time corresponds to the change in intracellular calcium concentration.
-
Calibration : The total light emission can be calibrated by lysing the cells at the end of the experiment to discharge all remaining active this compound.
Calcium Signaling Pathway Context
Both this compound and Fura-2 are tools used to measure the downstream effect of a signaling cascade—the rise in intracellular calcium. This event can be triggered by a multitude of upstream signals, such as the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the release of calcium from internal stores like the endoplasmic reticulum (ER) or influx from the extracellular space.
Conclusion and Recommendations
The choice between this compound and Fura-2 is not about which indicator is universally "better," but which is better suited for a specific research question.
Choose this compound if your experiment involves:
-
Long-term imaging (hours to days) where phototoxicity would compromise the results.
-
Highly light-sensitive cells or biological processes.
-
High-throughput screening using a luminometer, where its simple "add-and-read" nature is advantageous.
-
In vivo imaging in small animal models.
-
Precise measurement within specific organelles , requiring genetically targeted expression.
Choose Fura-2 if your experiment requires:
-
Accurate, quantitative measurement of absolute intracellular calcium concentrations.
-
High sensitivity to small changes in calcium near resting levels.
-
Experiments where a well-documented and standardized protocol is preferred.
-
The use of standard fluorescence microscopy equipment that is readily available.
By understanding the distinct advantages and experimental considerations of both this compound and Fura-2, researchers can make an informed decision to select the optimal tool for elucidating the complex and vital role of calcium in cellular signaling.
References
- 1. arborassays.com [arborassays.com]
- 2. Fura-2 AM | AAT Bioquest [aatbio.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. The kinetics of calcium binding to fura-2 and indo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. photonics.com [photonics.com]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 12. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. Genetically-encoded probes for measurement of intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engineering and Application of Genetically Encoded Calcium Indicators | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantitative comparison of the sensitivity of detection of fluorescent and bioluminescent reporters in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Genetically Encoded Calcium Indicators: A New Tool in Renal Hypertension Research [frontiersin.org]
- 20. Comparison of noninvasive fluorescent and bioluminescent small animal optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. moodle2.units.it [moodle2.units.it]
- 22. sm.unife.it [sm.unife.it]
A Comparative Guide to In Vivo Calcium Imaging: Obelin vs. GCaMP
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of neuroscience and drug development, the ability to visualize and quantify intracellular calcium (Ca²⁺) dynamics in living organisms is paramount. Genetically encoded calcium indicators (GECIs) have emerged as indispensable tools for these in vivo studies. Among the most prominent GECIs are the bioluminescent protein Obelin and the fluorescent protein family GCaMP. This guide provides an objective comparison of their performance for in vivo calcium imaging, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.
At a Glance: this compound vs. GCaMP
| Feature | This compound | GCaMP |
| Signal Type | Bioluminescence | Fluorescence |
| Excitation Light | Not required | Required (e.g., ~488 nm) |
| Phototoxicity | Virtually none | Potential for phototoxicity and photobleaching with long-term or high-intensity illumination.[1] |
| Signal-to-Noise Ratio (SNR) | Generally lower than GCaMP | High, with newer variants showing significant improvements.[2][3][4] |
| Temporal Resolution | Can have fast kinetics | Continuously improving with new variants (e.g., jGCaMP8f with rise times of ~2 ms).[4] |
| Cell-Type Specificity | Achievable through targeted genetic expression | A key advantage, enabling precise monitoring of specific neuronal populations. |
| In Vivo Application | Well-suited for long-term, non-invasive imaging | Widely used for high-resolution imaging in various animal models. |
| Substrate Requirement | Requires administration of coelenterazine (B1669285) | None |
| Long-term Expression | Generally well-tolerated | Can lead to cytotoxicity and altered neuronal health with prolonged high expression.[5] |
Signaling Pathways and Mechanism of Action
The fundamental difference between this compound and GCaMP lies in their mechanism of generating a detectable signal in response to calcium binding.
This compound: A Bioluminescent Photoprotein
This compound is a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia longissima.[6] It exists as a stable complex of the apoprotein, a luminophore substrate (coelenterazine), and molecular oxygen. The binding of Ca²⁺ ions to this compound's EF-hand domains induces a conformational change. This change triggers the oxidative decarboxylation of coelenterazine, resulting in the emission of blue light.[6] A key advantage of this mechanism is the absence of a need for external excitation light, thereby eliminating the risk of phototoxicity.[1][7]
GCaMP: A Fluorescent Calcium Sensor
GCaMP is a genetically engineered protein that fuses a circularly permuted green fluorescent protein (cpGFP), calmodulin (CaM), and the M13 peptide from myosin light chain kinase.[8] In the absence of calcium, the cpGFP is in a low fluorescence state. The binding of Ca²⁺ to the CaM domain causes a conformational change that allows CaM to bind to the M13 peptide. This interaction shields the cpGFP chromophore from solvent quenching and increases its brightness, resulting in a fluorescent signal upon excitation with light.[8] Successive generations of GCaMP (e.g., GCaMP6, jGCaMP7, jGCaMP8) have been engineered to have improved sensitivity, kinetics, and signal-to-noise ratios.[2][3][4]
Quantitative Performance Comparison
The choice between this compound and GCaMP often depends on the specific requirements of the experiment, such as the need for high temporal resolution, long-term imaging, or minimizing cellular perturbation.
| Parameter | This compound | GCaMP (jGCaMP8 variants) |
| Rise Time (in response to 1 AP) | Can be fast, with some mutants showing a rapid rise in light signal.[9] | jGCaMP8f: ~2 ms; jGCaMP8m: ~7 ms; jGCaMP8s: ~13 ms[4] |
| Decay Time (Half-life) | Can have a fast decay component, but the overall signal can be prolonged.[9] | jGCaMP8f: ~25 ms; jGCaMP8m: ~150 ms; jGCaMP8s: ~300 ms[3] |
| Signal Change (ΔF/F₀ for 1 AP) | Not applicable (bioluminescence) | jGCaMP8s: ~110%[4] |
| Signal-to-Noise Ratio (SNR for 1 AP) | Generally lower due to lower photon flux compared to fluorescence. | jGCaMP8s: ~41[4] |
| Calcium Affinity (Kd) | Can be engineered to have different Ca²⁺ sensitivities. | Varies across variants to suit different applications (e.g., detecting single spikes vs. tonic firing). |
Experimental Protocols
Successful in vivo calcium imaging requires careful planning and execution of experimental procedures, from the delivery of the sensor to the imaging setup and data analysis.
Experimental Workflow
The general workflow for in vivo calcium imaging is similar for both this compound and GCaMP, with key differences in the imaging equipment and the need for substrate administration for this compound.
Sensor Delivery
Both this compound and GCaMP are genetically encoded, allowing for their expression in specific cell types using various methods:
-
Viral Vectors: Adeno-associated viruses (AAVs) are commonly used to deliver the gene encoding the sensor to the target brain region. This method allows for spatially restricted and relatively rapid expression.
-
Transgenic Animals: Creating transgenic animal lines that express the sensor under the control of a cell-type-specific promoter enables long-term and stable expression in a defined population of cells throughout the nervous system.
In Vivo Imaging Setup
For this compound (Bioluminescence Imaging):
-
Microscope: A highly sensitive microscope equipped with a cooled charge-coupled device (CCD) camera is required to detect the low levels of emitted light.
-
Light Path: The setup should be light-tight to minimize background noise. No external light source for excitation is needed.
-
Substrate Administration: Coelenterazine, the substrate for this compound, must be administered to the animal. This can be done systemically (e.g., via intravenous or intraperitoneal injection) or locally.[10] The timing and dosage of coelenterazine administration are critical for optimal signal and need to be determined empirically for each experimental model. Water-soluble formulations of coelenterazine are available to improve bioavailability and reduce toxicity.[10][11]
For GCaMP (Fluorescence Imaging):
-
Microscope: A one-photon or two-photon microscope is typically used. Two-photon microscopy is often preferred for in vivo imaging due to its deeper tissue penetration and reduced light scattering.
-
Light Source: A laser is required to provide excitation light at the appropriate wavelength for the specific GCaMP variant (e.g., ~920 nm for two-photon excitation of GCaMP6f).[12]
-
Detection: Photomultiplier tubes (PMTs) are used to detect the emitted fluorescent photons.
Data Analysis
The analysis pipelines for both this compound and GCaMP data share common steps, including:
-
Motion Correction: To correct for animal movement during imaging.
-
Region of Interest (ROI) Selection: Identifying the cell bodies or other structures of interest.
-
Signal Extraction: Measuring the change in light intensity (bioluminescence or fluorescence) over time for each ROI.
-
Event Detection: Identifying calcium transients that correspond to neuronal activity.
For GCaMP, the fluorescence signal is typically reported as ΔF/F₀, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence. For this compound, the raw light emission is analyzed.
Advantages and Disadvantages in Practice
This compound
Advantages:
-
No Phototoxicity: The absence of excitation light makes this compound ideal for long-term, continuous imaging without causing damage to the tissue.[1][7] This is a significant advantage for studies of development, plasticity, and chronic disease models.
-
Low Background: Bioluminescence imaging has a very low background signal, which can lead to high contrast.
Disadvantages:
-
Lower Signal Intensity: The photon flux from bioluminescence is generally lower than that from fluorescence, which can result in a lower signal-to-noise ratio and may require longer integration times.[1][13]
-
Substrate Requirement: The need to administer coelenterazine adds a layer of complexity to the experiment and can be a source of variability.[14] The pharmacokinetics of the substrate can influence the observed signal.
-
Irreversible Reaction: The reaction that produces light is irreversible, meaning that each this compound-coelenterazine complex can only emit light once. This can be a limitation for imaging rapid, repetitive events.
GCaMP
Advantages:
-
High Signal-to-Noise Ratio: Modern GCaMP variants offer excellent SNR, allowing for the detection of single action potentials in some preparations.[2][3][4][8]
-
High Temporal Resolution: The fast kinetics of newer GCaMP variants, such as the jGCaMP8 series, enable the tracking of neuronal activity with high fidelity.[4]
-
No Substrate Required: Simplifies the experimental procedure compared to this compound.
Disadvantages:
-
Phototoxicity and Photobleaching: The requirement for excitation light can lead to phototoxicity, which can alter neuronal physiology and damage tissue over long imaging sessions.[1] Photobleaching, the irreversible loss of fluorescence, can also be a problem.
-
Potential for Cytotoxicity: Long-term, high-level expression of GCaMP has been shown to be detrimental to neuronal health, potentially leading to altered calcium buffering and nuclear accumulation.[5]
Conclusion
Both this compound and GCaMP are powerful tools for in vivo calcium imaging, each with a unique set of strengths and weaknesses. The choice between them should be guided by the specific scientific question being addressed.
-
This compound is the preferred choice for long-term, non-invasive imaging studies where minimizing phototoxicity is critical and the absolute highest temporal resolution is not the primary concern. Its low background and lack of excitation light make it a valuable tool for studying chronic processes.
-
GCaMP excels in applications requiring high temporal resolution and high signal-to-noise ratio for detecting discrete neuronal events like single action potentials. The continuous development of new and improved GCaMP variants makes it a versatile and widely applicable tool for a broad range of in vivo imaging experiments.
For many researchers, the ideal toolkit may include both types of sensors, allowing them to choose the most appropriate tool for each specific experimental paradigm. As both technologies continue to evolve, the future of in vivo calcium imaging promises even greater insights into the complex workings of the brain and other biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. jGCaMP8 Calcium indicators | Janelia Research Campus [janelia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | eLife [elifesciences.org]
- 6. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo bioluminescent calcium imaging: still a long way to go - Chimeric Nano Sensor (CNS) [cns.ac.cn]
- 8. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Comparison of noninvasive fluorescent and bioluminescent small animal optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bumc.bu.edu [bumc.bu.edu]
A Head-to-Head Comparison: Obelin vs. GCaMP6f for Calcium Detection
An objective guide for researchers choosing between the bioluminescent photoprotein Obelin and the fluorescent protein GCaMP6f for the detection of intracellular calcium dynamics. This guide provides a detailed comparison of their sensitivity and kinetics, supported by experimental data and protocols.
Introduction
Measuring intracellular calcium (Ca²⁺) is fundamental to understanding a vast array of biological processes, from neurotransmission to muscle contraction. This compound and GCaMP6f are two powerful, genetically encoded tools used for this purpose, but they operate on distinct principles. This compound is a Ca²⁺-activated photoprotein that produces light through a chemical reaction (bioluminescence), offering a signal with virtually no background.[1] In contrast, GCaMP6f is a fluorescent protein that requires an external light source to excite it, and its fluorescence intensity increases upon Ca²⁺ binding.[2] GCaMP6f is part of the widely adopted GCaMP family, known for its high sensitivity and fast response kinetics, making it a staple in neuroscience.[2][3] The choice between these indicators depends critically on the specific experimental requirements concerning sensitivity, temporal resolution, and tolerance for phototoxicity.
Mechanism of Action
The operational mechanisms of this compound and GCaMP6f are fundamentally different, which dictates their respective advantages and limitations.
This compound: This photoprotein from the hydroid Obelia longissima exists as a stable complex of an apoprotein, a luciferin (B1168401) substrate (coelenterazine), and molecular oxygen.[1] The binding of three calcium ions induces a subtle conformational change in the protein.[4][5] This change catalyzes the oxidation of the bound coelenterazine (B1669285), resulting in a rapid flash of blue light (emission peak ~485 nm) and the release of coelenteramide (B1206865) and CO₂.[1][6] Because the signal is generated by an irreversible chemical reaction, there is no background fluorescence, leading to an exceptionally high signal-to-noise ratio.[1]
GCaMP6f: This indicator is a synthetic fusion of a circularly permuted green fluorescent protein (cpGFP), the calcium-binding protein calmodulin (CaM), and the M13 peptide from myosin light chain kinase.[2] In the absence of Ca²⁺, the cpGFP chromophore is exposed to the aqueous environment, resulting in low fluorescence. When intracellular Ca²⁺ levels rise, Ca²⁺ binds to the CaM domain. This triggers a conformational change that promotes the binding of CaM to the M13 peptide. This intramolecular interaction shields the cpGFP chromophore from water, dramatically increasing its quantum yield and resulting in a bright green fluorescence signal upon excitation.[2] GCaMP6f is the "fast" variant of the GCaMP6 series, engineered for rapid kinetics.[3]
Performance Comparison: Sensitivity and Kinetics
The performance of a calcium indicator is primarily defined by its sensitivity (how well it detects Ca²⁺) and its kinetics (how quickly it responds to changes in Ca²⁺ concentration).
Data Presentation
Table 1: General Properties of this compound and GCaMP6f
| Property | This compound | GCaMP6f |
| Indicator Type | Bioluminescent Photoprotein | Fluorescent Protein |
| Signal Output | Photon emission via chemical reaction | Fluorescence upon excitation |
| Chromophore | Coelenterazine (requires addition) | Integrated GFP chromophore |
| Color of Signal | Blue (~485 nm) | Green (~510 nm) |
| Excitation Light | None required | Required (~480 nm) |
| Signal-to-Noise | Extremely high (virtually no background)[1] | High, but limited by autofluorescence |
| Phototoxicity Risk | None | Present, dependent on excitation intensity |
Table 2: Quantitative Comparison of Sensitivity and Kinetics
| Parameter | This compound | GCaMP6f |
| Ca²⁺ Affinity (Kd) | Not typically reported as Kd | ~650 nM[7] |
| Ca²⁺ Stoichiometry | 3 Ca²⁺ ions per reaction[5] | 4 Ca²⁺ binding sites on Calmodulin |
| Dynamic Range | Not applicable (consumable reaction) | >50-fold increase in fluorescence[8] |
| Rise Time | ~3 ms (B15284909) delay, peak <100 ms (@20°C)[5][6] | ~50 ms (time to peak, 1 AP)[9] |
| Decay Time | < 1 second (signal decay)[6] | ~140-200 ms (half-decay, 1 AP)[9][10] |
In-Depth Analysis
Sensitivity: this compound's greatest strength is its signal-to-noise ratio. As a bioluminescent reporter, it produces light from a chemical reaction, meaning there is no need for excitation light and therefore no cellular autofluorescence to contaminate the signal. This allows for the detection of extremely small changes in Ca²⁺ concentration, with sensitivity reportedly in the femtogram range.[1][6]
GCaMP6f, while requiring excitation, is also highly sensitive and is capable of reliably detecting the small Ca²⁺ transients caused by single action potentials in neurons.[3] Its sensitivity is comparable to high-performance synthetic dyes like OGB1-AM.[3] The large dynamic range of GCaMP6f means that the fluorescence increase upon Ca²⁺ saturation is more than 50 times its baseline fluorescence, providing a robust signal for imaging.[8]
Kinetics: Both indicators exhibit rapid response times, but they are suited for different temporal dynamics. This compound's response to a Ca²⁺ influx is extremely fast, with a delay of only ~3 milliseconds and a peak light emission in under 100 milliseconds.[5][6] However, the signal is a transient "flash" that decays within a second as the coelenterazine substrate is consumed. This makes it ideal for detecting the peak of rapid, transient events but less suitable for monitoring sustained Ca²⁺ elevations.
GCaMP6f was specifically engineered for fast kinetics within the GCaMP family.[3] Its rise time of ~50 ms allows it to track neuronal firing, and its slower decay time of ~140-200 ms allows the signal from successive action potentials to summate, providing an integrated measure of activity over a short time window.[3][9][10] While slower than this compound's initial flash, GCaMP6f's reversible binding kinetics are better suited for imaging ongoing neural activity and resolving individual spikes within a burst.[3]
Experimental Protocols
Implementing these indicators requires distinct experimental workflows. The following section outlines the general procedures and provides a more detailed protocol for kinetic characterization.
General Experimental Workflow
The workflow for using either this compound or GCaMP6f involves introducing the genetic material into the target cells, allowing for protein expression, and then measuring the light output in response to a stimulus that modulates intracellular Ca²⁺.
Protocol for Kinetic Characterization of Calcium Indicators
This protocol describes a general method for measuring the on- and off-rates of a calcium indicator in vitro using a stopped-flow instrument, which allows for the rapid mixing of solutions.
1. Reagent Preparation:
-
Purified Protein: Purify recombinant this compound (in its apo-protein form) or GCaMP6f protein to >95% purity.
-
Buffers: Prepare a "zero Ca²⁺" buffer (e.g., 30 mM MOPS, 100 mM KCl, 10 mM EGTA, pH 7.2) and a "high Ca²⁺" buffer with a known free Ca²⁺ concentration (e.g., 30 mM MOPS, 100 mM KCl, 10 mM CaEGTA, pH 7.2). Calculate the precise free Ca²⁺ concentration using software like MaxChelator.
-
This compound Substrate: For this compound, prepare a stock solution of coelenterazine in methanol. Incubate the apo-obelin with coelenterazine in the "zero Ca²⁺" buffer in the dark to reconstitute the active photoprotein.
2. Stopped-Flow Measurement (On-Rate):
-
Load one syringe of the stopped-flow instrument with the reconstituted indicator (this compound or GCaMP6f) in the "zero Ca²⁺" buffer.
-
Load the second syringe with the "high Ca²⁺" buffer.
-
Set the instrument to rapidly mix the two solutions (1:1 ratio).
-
For GCaMP6f, use an excitation light source (e.g., 480 nm LED) and detect emission at >510 nm. For this compound, no excitation is needed; measure total light emission.
-
Record the signal change over time, starting immediately upon mixing. The rise in signal reflects the binding of Ca²⁺ and the subsequent conformational change.
-
Fit the resulting curve to a single or double exponential function to determine the observed on-rate (k_on).
3. Stopped-Flow Measurement (Off-Rate):
-
Pre-incubate the indicator with the "high Ca²⁺" buffer to reach a saturated, high-signal state.
-
Load one syringe with this pre-incubated, Ca²⁺-saturated indicator.
-
Load the second syringe with a buffer containing a high concentration of a Ca²⁺ chelator (e.g., 100 mM EGTA) to rapidly sequester all free Ca²⁺.
-
Rapidly mix the two solutions and record the decay of the signal over time.
-
Fit the decay curve to an exponential function to determine the off-rate (k_off) of Ca²⁺ from the indicator.
4. Data Analysis:
-
Repeat measurements at various Ca²⁺ concentrations to fully characterize the binding properties.
-
Calculate the dissociation constant (Kd) from the ratio of the off- and on-rates (Kd = k_off / k_on).
-
Report rise times and decay times as the half-time (t₁/₂) of the respective kinetic traces.
This detailed characterization provides the fundamental kinetic parameters that govern the indicator's performance in complex cellular environments.
References
- 1. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GCaMP - Wikipedia [en.wikipedia.org]
- 3. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of this compound after Ca2+-triggered bioluminescence suggests neutral coelenteramide as the primary excited state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the luminescent response of the Ca2+-activated photoprotein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. Photoactivatable Genetically-Encoded Calcium Indicators for targeted neuronal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuronline.sfn.org [neuronline.sfn.org]
- 10. Measuring Sharp Waves and Oscillatory Population Activity With the Genetically Encoded Calcium Indicator GCaMP6f - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Properties of Obelin Mutants
For Researchers, Scientists, and Drug Development Professionals
The Ca2+-regulated photoprotein Obelin, isolated from the hydroid Obelia longissima, has become a valuable tool in various bioluminescence-based assays. Its sensitivity to calcium ions and the light-emitting reaction upon their binding make it an excellent reporter protein. However, the spectral properties of wild-type this compound are not always optimal for all applications. Through site-directed mutagenesis, researchers have developed a suite of this compound mutants with altered spectral characteristics, including shifted emission wavelengths and changes in quantum yield. This guide provides a comparative overview of the spectral properties of different this compound mutants, supported by experimental data and methodologies, to aid researchers in selecting the most suitable variant for their specific needs.
Comparative Spectral Data of this compound Mutants
The following table summarizes the key spectral properties of several well-characterized this compound mutants, providing a clear comparison of their performance.
| Mutant | Wild-Type (WT) | W92F | W92F-H22E | Y139F | obeW179K | obeW179E |
| Bioluminescence Emission Maxima (λmax) | 485 nm (with a shoulder at ~390 nm)[1][2] | 410 nm and 470 nm (bimodal)[2] | 390 nm[3] | 498 nm[3] | 460 nm[1] | 460 nm[1] |
| Relative Bioluminescence Activity | 100% | - | High activity and stability[3] | High activity and stability[3] | - | - |
| Fluorescence Emission Maxima (λmax) of Ca2+-discharged protein | 505 nm[1] | Green fluorescence (similar to WT) | - | - | - | - |
| Bioluminescence Quantum Yield (ΦBL) | ~0.19 (with native coelenterazine)[2][4] | - | - | - | - | - |
Experimental Protocols
The following sections detail the generalized methodologies for key experiments cited in the comparison of this compound mutants.
Measurement of Bioluminescence Emission Spectra
This protocol outlines the general steps for determining the bioluminescence emission spectrum of an this compound mutant.
Materials:
-
Purified this compound mutant protein
-
Coelenterazine (B1669285) solution
-
Calcium chloride (CaCl2) solution
-
Assay buffer (e.g., Tris-HCl with EDTA)
-
Spectrofluorometer or a luminometer with spectral scanning capabilities
-
Cuvettes
Procedure:
-
Prepare a solution of the purified this compound mutant in the assay buffer.
-
Add coelenterazine to the protein solution to reconstitute the active photoprotein. Incubate in the dark to allow for the binding of coelenterazine.
-
Place the cuvette containing the reconstituted photoprotein into the sample holder of the spectrofluorometer.
-
Set the instrument to bioluminescence or emission scan mode. Define the desired wavelength range for scanning (e.g., 350-650 nm).
-
Initiate the bioluminescence reaction by injecting a solution of CaCl2 into the cuvette.
-
Immediately start the spectral scan to record the emitted light as a function of wavelength.
-
The resulting spectrum will show the characteristic emission peaks of the this compound mutant.
Determination of Bioluminescence Quantum Yield (Comparative Method)
The bioluminescence quantum yield (ΦBL) is a measure of the efficiency of the light-producing reaction. The comparative method, using a well-characterized standard, is a common approach.
Materials:
-
Purified this compound mutant protein
-
Coelenterazine solution
-
Calcium chloride (CaCl2) solution
-
A bioluminescent standard with a known quantum yield (e.g., a specific luciferase-luciferin system)
-
Luminometer capable of integrating total light emission
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare solutions of the this compound mutant and the standard with identical absorbance at the excitation wavelength (if applicable for the standard) or prepared to have a known concentration of active sites.
-
Initiate the bioluminescent reaction for both the sample and the standard under identical conditions (e.g., temperature, buffer composition, and substrate concentration).
-
Measure the total integrated light emission (total photon flux) for both the this compound mutant and the standard using a luminometer.
-
The bioluminescence quantum yield of the this compound mutant (ΦBL_sample) can be calculated using the following equation:
ΦBL_sample = ΦBL_standard * (I_sample / I_standard) * (A_standard / A_sample)
Where:
-
ΦBL_standard is the quantum yield of the standard.
-
I_sample and I_standard are the integrated light intensities of the sample and standard, respectively.
-
A_sample and A_standard are the absorbances of the sample and standard at the wavelength of maximum absorption of the chromophore (coelenterazine), or the concentration of active protein.
-
Visualizing the Underlying Mechanisms
To better understand the processes governing the spectral properties of this compound mutants, the following diagrams illustrate the bioluminescence reaction pathway and the logical relationship between mutations and spectral shifts.
Caption: The bioluminescence reaction pathway of this compound.
Caption: Logical relationship of how mutations in the active site of this compound lead to spectral shifts.
References
A Comparative Guide to Obelin and Other Calcium Sensors for Cellular Research
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The precise measurement of intracellular calcium (Ca²⁺) dynamics is fundamental to understanding a vast array of cellular processes, from signal transduction and gene expression to muscle contraction and neurotransmitter release. The selection of an appropriate Ca²⁺ sensor is therefore a critical decision in experimental design. This guide provides a detailed comparison of Obelin, a bioluminescent photoprotein, with other widely used calcium sensors, including its photoprotein counterpart Aequorin, the genetically encoded fluorescent sensor GCaMP, and the chemical fluorescent dye Fura-2. This analysis is supported by quantitative performance data and detailed experimental protocols to assist researchers in making an informed choice for their specific applications.
Mechanism of Action: Photoproteins
This compound and Aequorin are Ca²⁺-activated photoproteins isolated from marine organisms. Their mechanism of action relies on a biochemical reaction that produces light. The apoprotein (apo-obelin or apo-aequorin) binds to a luciferin (B1168401) molecule, coelenterazine (B1669285), in the presence of oxygen to form a stable, inactive complex. The binding of Ca²⁺ ions to the EF-hand domains of the photoprotein triggers a conformational change, leading to the oxidation of coelenterazine and the emission of a flash of blue light. This process is independent of any external light source, resulting in a high signal-to-noise ratio.
Mechanism of this compound bioluminescence.
Quantitative Performance Comparison
The choice of a calcium sensor is often dictated by its specific performance characteristics. The following table summarizes key quantitative data for this compound, Aequorin, GCaMP (specifically the popular GCaMP6f variant), and Fura-2.
| Parameter | This compound | Aequorin | GCaMP6f | Fura-2 |
| Sensor Type | Bioluminescent Photoprotein | Bioluminescent Photoprotein | Genetically Encoded Fluorescent | Chemical Fluorescent Dye |
| Signal Type | Luminescence (Flash) | Luminescence (Flash) | Fluorescence Intensity Increase | Ratiometric Fluorescence |
| Ca²⁺ Affinity (Kd) | ~1-10 µM (highly dependent on conditions) | ~1-10 µM (highly dependent on conditions) | ~375 nM[1] | ~145-224 nM[2] |
| Dynamic Range (ΔF/F₀ or Light Output) | High signal-to-noise | High signal-to-noise | >50 | ~30 |
| Rise Time (to peak) | ~3 ms[3] | ~10 ms[3] | ~50 ms (B15284909) (for 1 AP)[1] | ~1-2 ms[4] |
| Decay Time (half-life) | Seconds (depends on Ca²⁺ concentration) | Seconds (can be engineered to be faster)[5] | ~140 ms (for 1 AP)[1] | Variable, dependent on Ca²⁺ buffering |
| Wavelength (Emission Max) | ~485 nm | ~470 nm | ~510 nm | ~510 nm |
| Toxicity | Low | Low | Low | Potential for cytotoxicity at high concentrations |
| Ratiometric | No | No | No | Yes |
Experimental Workflow
The general workflow for using calcium sensors involves several key stages, from introducing the sensor into the cells to data acquisition and analysis. While specific details vary, the overall process can be generalized as follows.
General experimental workflow for calcium sensing.
Signaling Pathway Example: IP₃-Mediated Calcium Release
Calcium sensors are instrumental in dissecting signaling pathways. A common pathway studied is the Gq-coupled receptor pathway, where activation of phospholipase C (PLC) leads to the generation of inositol (B14025) trisphosphate (IP₃), which in turn binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm. All the compared sensors can be used to monitor this cytoplasmic Ca²⁺ increase.
IP₃ signaling pathway and calcium detection.
Experimental Protocols
Below are detailed methodologies for the key experiments cited, providing a starting point for laboratory application.
This compound/Aequorin Bioluminescence Assay
This protocol describes the use of this compound or Aequorin to measure Ca²⁺ transients in mammalian cells.
a. Cell Preparation and Transfection:
-
Plate cells in a suitable format (e.g., 96-well plate) to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding the apo-obelin or apo-aequorin protein using a suitable transfection reagent according to the manufacturer's protocol. An expression vector with a strong constitutive promoter (e.g., CMV) is recommended.
-
Incubate the cells for 24-48 hours to allow for protein expression.
b. Reconstitution of the Photoprotein:
-
Prepare a stock solution of coelenterazine (e.g., 1 mM in methanol) and store it at -80°C, protected from light.
-
On the day of the experiment, dilute the coelenterazine stock to a final concentration of 1-5 µM in a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Remove the culture medium from the cells and add the coelenterazine-containing medium.
-
Incubate the cells for 1-4 hours at 37°C in the dark to allow for the reconstitution of the active photoprotein.
c. Luminescence Measurement:
-
After incubation, wash the cells once with the assay buffer to remove excess coelenterazine.
-
Place the plate in a luminometer equipped with injectors.
-
Prime the injector with the stimulating agent (e.g., a GPCR agonist, ionophore).
-
Initiate the luminescence reading and, after a brief baseline measurement, inject the stimulus.
-
Record the light emission over time. The data is typically expressed as Relative Light Units (RLU).
GCaMP Fluorescence Imaging
This protocol outlines the use of GCaMP for imaging Ca²⁺ dynamics in cultured neurons.
a. Sensor Delivery:
-
For transient expression, transfect cultured neurons with a GCaMP6f-encoding plasmid using a method suitable for neurons (e.g., calcium phosphate (B84403) transfection or lipofection).
-
For more robust and widespread expression, use an adeno-associated virus (AAV) vector to deliver the GCaMP6f gene.[6]
-
Allow 3-21 days for sufficient GCaMP expression, depending on the delivery method and promoter used.
b. Imaging Preparation:
-
Replace the culture medium with a clear imaging buffer (e.g., artificial cerebrospinal fluid, aCSF) pre-warmed to 37°C.
-
Mount the culture dish or coverslip on the stage of a fluorescence microscope equipped with a camera sensitive enough for live-cell imaging.
c. Image Acquisition:
-
Use a standard GFP filter set (e.g., 488 nm excitation, 510-550 nm emission) to visualize GCaMP fluorescence.
-
Acquire a baseline fluorescence image (F₀).
-
Stimulate the cells as required by the experiment (e.g., electrical field stimulation, perfusion with a neurotransmitter).
-
Record a time-lapse series of images to capture the change in fluorescence (F) upon stimulation.
d. Data Analysis:
-
Define regions of interest (ROIs) corresponding to cell bodies or specific subcellular compartments.
-
Measure the average fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀ = (F - F₀) / F₀).
Fura-2 Ratiometric Imaging
This protocol provides a method for measuring intracellular Ca²⁺ concentrations using the ratiometric dye Fura-2.[7][8][9][10]
a. Dye Loading:
-
Prepare a stock solution of Fura-2 AM (acetoxymethyl ester) in anhydrous DMSO (e.g., 1 mM).
-
Dilute the Fura-2 AM stock to a final concentration of 2-5 µM in an appropriate buffer (e.g., HBSS) containing a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
b. De-esterification:
-
After loading, wash the cells twice with the imaging buffer to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 30 minutes in the imaging buffer to allow for the complete de-esterification of the dye by intracellular esterases, which traps the active Fura-2 inside the cells.
c. Ratiometric Measurement:
-
Place the cells on a fluorescence imaging system capable of alternating excitation wavelengths between 340 nm and 380 nm.
-
Acquire fluorescence emission images at 510 nm for each excitation wavelength.
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀).
-
This ratio can be used to determine the absolute intracellular Ca²⁺ concentration after calibration with solutions of known Ca²⁺ concentrations.
Objective Comparison and Recommendations
This compound:
-
Advantages: this compound offers an excellent signal-to-noise ratio due to the absence of background fluorescence. The flash kinetics are very fast, making it suitable for detecting rapid Ca²⁺ transients.[3] It is also associated with low cellular toxicity.
-
Disadvantages: The signal from this compound is a flash of light, and the photoprotein is consumed in the reaction, which can be a limitation for long-term or repeated measurements in the same cells. It is not a ratiometric sensor, making absolute quantification of Ca²⁺ concentrations challenging.
-
Best Suited For: High-throughput screening (HTS) applications where a rapid and robust signal is required, and endpoint or single-stimulation assays are performed. Its low background makes it ideal for automated plate-reader-based assays.
Aequorin:
-
Advantages: Similar to this compound, Aequorin provides a high signal-to-noise ratio and is minimally toxic to cells. It has been extensively used and characterized in a wide range of biological systems.[11][12][13]
-
Disadvantages: Like this compound, Aequorin is a consumptive sensor, and its signal is not ratiometric. Its kinetics are slightly slower than this compound's.[3]
-
Best Suited For: Similar applications as this compound, particularly in studies where a genetically encoded bioluminescent sensor is preferred and high-throughput is a priority.
GCaMP:
-
Advantages: GCaMP is genetically encoded, allowing for targeted expression in specific cell types or subcellular compartments. It provides a reversible and repeatable fluorescence signal, making it ideal for monitoring Ca²⁺ dynamics over extended periods. The GCaMP series has undergone extensive optimization, with variants like GCaMP6f offering high sensitivity and fast kinetics.[1][14]
-
Disadvantages: As a fluorescence-based sensor, GCaMP can be susceptible to phototoxicity and photobleaching with intense or prolonged illumination. The baseline fluorescence can sometimes be dim, making it challenging to identify expressing cells without stimulation.
-
Best Suited For: In vivo imaging and long-term studies of Ca²⁺ dynamics in specific neuronal populations or subcellular microdomains. It is the sensor of choice for many neuroscience applications involving live animal imaging.
Fura-2:
-
Advantages: Fura-2 is a ratiometric dye, which allows for the accurate quantification of absolute intracellular Ca²⁺ concentrations, correcting for variables like dye loading, cell thickness, and photobleaching.[9][15] It has a high affinity for Ca²⁺, making it very sensitive to small changes in Ca²⁺ levels.
-
Disadvantages: Fura-2 requires UV excitation, which can be phototoxic to cells and can induce autofluorescence. The loading process with AM esters can be variable between cells and may not be suitable for all cell types.
-
Best Suited For: Experiments requiring precise quantification of intracellular Ca²⁺ concentrations in cell populations or single cells in culture. It is a gold standard for calibrating Ca²⁺ signals and for studies where absolute concentration values are more important than long-term monitoring.
The validation of this compound as a reliable calcium sensor is well-established, particularly within the context of high-throughput screening and assays where a robust, rapid, and low-background signal is paramount. Its primary limitation is its consumptive nature, which makes it less suitable for continuous, long-term monitoring of Ca²⁺ oscillations. For such applications, genetically encoded fluorescent sensors like GCaMP offer significant advantages in terms of repeatability and targetability. For experiments demanding precise quantification of absolute Ca²⁺ concentrations, the ratiometric chemical dye Fura-2 remains a superior choice, despite its potential for phototoxicity. Ultimately, the selection of the optimal calcium sensor depends on a careful consideration of the specific experimental question, the required temporal and spatial resolution, and the tolerance of the biological system to the measurement technique.
References
- 1. neuronline.sfn.org [neuronline.sfn.org]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Studies on the luminescent response of the Ca2+-activated photoprotein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time course of calcium transients derived from Fura-2 fluorescence measurements in single fast twitch fibres of adult mice and rat myotubes developing in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium dependence of aequorin bioluminescence dissected by random mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Measurements in Mammalian Cells with Aequorin-based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of intracellular calcium using bioluminescent aequorin expressed in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fura-2 - Wikipedia [en.wikipedia.org]
A Comparative Guide to Obelin and Luciferase for Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and drug discovery, reporter gene assays are indispensable tools for studying gene expression and cellular signaling pathways. The choice of a reporter protein is critical to the success of these assays, with sensitivity, signal kinetics, and ease of use being paramount considerations. This guide provides an objective comparison of two prominent bioluminescent reporters: the well-established Luciferase and the Ca2+-regulated photoprotein, Obelin.
At a Glance: this compound vs. Luciferase
| Feature | This compound | Luciferase (Firefly) |
| Bioluminescent Mechanism | Ca2+-activated photoprotein; contains a pre-oxidized coelenterazine (B1669285) substrate. Light emission is triggered by Ca2+. | Enzyme that catalyzes the oxidation of its substrate, D-luciferin, in the presence of ATP and O2. |
| Signal Initiation | Injection of Ca2+ solution. | Addition of D-luciferin substrate and ATP. |
| Signal Kinetics | Flash-type luminescence; rapid and transient signal.[1] | Glow-type or flash-type luminescence, depending on the assay formulation. |
| ATP Dependence | No | Yes |
| Substrate Requirement at Assay | No (coelenterazine is pre-bound) | Yes (D-luciferin) |
| Potential for Multiplexing | High, through the use of mutants with different emission spectra (e.g., violet and greenish light).[2][3] | High, commonly used in dual-reporter assays with other luciferases like Renilla or NanoLuc. |
| Reported Sensitivity | High, with detection down to the attomole level in immunoassays.[1] | Extremely high, widely recognized for its sensitivity in detecting low levels of gene expression.[4] |
| Background Signal | Virtually no background, as the reaction is self-contained and triggered.[5] | Low background, as there is no endogenous luciferase activity in most mammalian cells.[4] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The this compound reporter system relies on the intracellular expression of the this compound apoprotein. For it to become a functional photoprotein, it must be charged with its substrate, coelenterazine, in a process that also requires oxygen. Once formed, the stable this compound photoprotein is ready to be activated. The bioluminescent signal is triggered by an increase in intracellular Ca2+ concentration, which can be induced artificially by the addition of a calcium ionophore or by cell lysis in the presence of Ca2+.
This compound reporter activation pathway.
Luciferase Signaling Pathway
The Luciferase reporter system involves the expression of the luciferase enzyme under the control of a promoter of interest. The most commonly used is Firefly luciferase. Following expression, the cells are lysed, and a reagent containing the substrate D-luciferin and ATP is added. The luciferase enzyme then catalyzes the oxidation of D-luciferin, resulting in light emission.
References
- 1. This compound mutants as reporters in bioluminescent dual-analyte binding assay - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Violet and greenish photoprotein this compound mutants for reporter applications in dual-color assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioluminescent and Fluorescent Reporters in Circadian Rhythm Studies – The BioClock Studio [bioclock.ucsd.edu]
- 5. Genetically engineered this compound as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Obelin-Based Immunoassays
For researchers, scientists, and drug development professionals seeking highly specific and sensitive immunoassays, this guide provides a comprehensive comparison of Obelin-based bioluminescent assays with other common platforms. We delve into the critical aspects of cross-reactivity and specificity, supported by experimental data and detailed protocols to inform your assay selection and development.
This compound, a calcium-activated photoprotein isolated from the hydroid Obelia longissima, offers a sensitive, non-enzymatic reporter system for immunoassays. Its flash-type luminescence upon calcium ion introduction provides a rapid and high signal-to-noise ratio, making it an attractive alternative to traditional enzyme-linked immunosorbent assays (ELISAs). However, a thorough understanding of its cross-reactivity and specificity is paramount for reliable and accurate quantification of analytes.
Performance Comparison: this compound-Based Assays vs. Alternative Platforms
The choice of an immunoassay platform significantly impacts data quality. Below is a comparative summary of key performance characteristics of this compound-based immunoassays against other widely used technologies.
| Feature | This compound-Based Immunoassay | ELISA (Colorimetric) | Chemiluminescence Immunoassay (CLIA) | Fluorescence Immunoassay (FIA) |
| Principle | Bioluminescence (Ca2+ triggered light emission) | Enzymatic color change | Enzymatic light emission | Fluorophore excitation/emission |
| Sensitivity | High (femtogram to picogram range) | Moderate (picogram to nanogram range) | Very High (attogram to femtogram range) | High (picogram range) |
| Dynamic Range | Wide | Moderate | Very Wide | Wide |
| Speed | Fast (flash kinetics) | Slower (enzymatic reaction) | Fast (enzymatic reaction) | Fast |
| Interference | Low susceptibility to matrix effects | Susceptible to matrix effects and endogenous enzymes | Susceptible to matrix effects | Susceptible to autofluorescence |
| Instrumentation | Luminometer | Spectrophotometer | Luminometer | Fluorometer |
Cross-Reactivity and Specificity: A Data-Driven Comparison
Specificity is the ability of an antibody to bind solely to the target analyte, while cross-reactivity refers to the binding of the antibody to non-target molecules that are structurally similar to the analyte. High specificity and low cross-reactivity are crucial for accurate measurement, especially in complex biological matrices.
While specific quantitative data for a wide range of this compound-based immunoassays is not extensively published in a centralized manner, we can examine representative data from a study on a thyroid-stimulating immunoglobulin (TSI) bioassay, which utilizes a similar principle of measuring a biological response to antibody binding.
Table 1: Cross-Reactivity of a Thyroid-Stimulating Immunoglobulin Bioassay
| Potentially Cross-Reacting Substance | Concentration Tested | Measured TSI Concentration (IU/L) | Cross-Reactivity (%) |
| Human Chorionic Gonadotropin (hCG) | 100,000 mIU/mL | < 0.0241 | < 0.000024 |
| Luteinizing Hormone (LH) | 1,000 mIU/mL | < 0.0241 | < 0.00241 |
| Follicle-Stimulating Hormone (FSH) | 1,000 mIU/mL | < 0.0241 | < 0.00241 |
| Thyrotropin (TSH) | 1,000 µIU/mL | < 0.0241 | < 0.00241 |
Data adapted from a study on the Turbo TSI™ bioassay, which demonstrates high specificity for TSI with negligible cross-reactivity from structurally related hormones at physiological and supraphysiological concentrations.[1]
Experimental Protocols
Accurate determination of cross-reactivity and specificity is fundamental to immunoassay validation. Below are detailed methodologies for these key experiments.
Protocol for Determining Cross-Reactivity
Objective: To assess the extent to which structurally related molecules interfere with the accurate measurement of the target analyte.
Materials:
-
This compound-based immunoassay kit for the target analyte
-
Purified standards of the target analyte
-
Purified standards of potentially cross-reacting substances
-
Assay buffer
-
Microplate luminometer
Procedure:
-
Prepare a standard curve for the target analyte according to the kit instructions. This will be used to determine the concentration of the analyte that yields a 50% inhibition of the maximum signal (IC50).
-
Prepare serial dilutions of each potentially cross-reacting substance in the assay buffer. The concentration range should be wide enough to observe any potential inhibition.
-
Perform the immunoassay with the serially diluted cross-reactants in the absence of the target analyte.
-
Measure the luminescence for each concentration of the cross-reactant.
-
Calculate the IC50 for each cross-reactant. This is the concentration of the cross-reactant that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of target analyte / IC50 of cross-reactant) x 100
Protocol for Determining Specificity (Spike and Recovery)
Objective: To evaluate the ability of the immunoassay to accurately measure the target analyte in a complex biological matrix.
Materials:
-
This compound-based immunoassay kit for the target analyte
-
Biological matrix samples (e.g., serum, plasma) from relevant subjects (healthy and diseased)
-
Purified standard of the target analyte
-
Assay buffer
-
Microplate luminometer
Procedure:
-
Select a set of biological samples.
-
Measure the endogenous concentration of the target analyte in each sample using the this compound-based immunoassay.
-
Spike the samples with a known concentration of the purified target analyte standard. The spiked concentration should fall within the dynamic range of the assay.
-
Measure the concentration of the spiked samples using the immunoassay.
-
Calculate the percent recovery for each sample using the following formula: % Recovery = (Measured concentration in spiked sample - Endogenous concentration) / Spiked concentration x 100 Acceptable recovery is typically within 80-120%.
Visualizing Key Processes
To further elucidate the principles and applications of this compound-based immunoassays, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow, a relevant signaling pathway, and the logic of specificity determination.
Caption: Workflow of a sandwich this compound-based immunoassay.
Caption: Simplified TSH signaling pathway.[2][3][4]
Caption: Logical relationship of immunoassay specificity.
References
A Researcher's Guide to Protein-Protein Interaction Assays: A Comparative Analysis of the Split-Obelin System and Other Leading Methods
For researchers, scientists, and drug development professionals, the accurate detection and characterization of protein-protein interactions (PPIs) are fundamental to unraveling complex biological processes and identifying novel therapeutic targets. This guide provides an objective comparison of the split-Obelin protein-protein interaction assay with other widely used methods, including the split-ubiquitin system, Yeast Two-Hybrid (Y2H), co-immunoprecipitation (Co-IP), and Förster resonance energy transfer (FRET). We present a summary of quantitative performance metrics, detailed experimental protocols for key assays, and visual diagrams of the underlying mechanisms to aid in the selection of the most appropriate method for your research needs.
Introduction to Protein-Protein Interaction Assays
Protein-protein interactions govern a vast array of cellular functions, from signal transduction to enzymatic regulation. The study of these interactions is crucial for understanding disease mechanisms and for the development of targeted therapeutics. A variety of in vivo and in vitro techniques have been developed to identify and characterize PPIs, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of several prominent assays, with a special emphasis on the emerging split-photoprotein complementation assays, such as the split-Obelin system.
Overview of Compared Protein-Protein Interaction Assays
Split-Photoprotein Complementation (e.g., Split-Obelin) and Split-Luciferase Assays
The split-protein complementation assay (PCA) is a powerful technique for studying PPIs in living cells.[1] This method is based on the principle that a reporter protein, such as a photoprotein (e.g., Obelin) or a luciferase, can be split into two non-functional fragments.[1] These fragments are then fused to two proteins of interest. If the two proteins interact, they bring the reporter fragments into close proximity, allowing them to refold and reconstitute the active reporter protein, which generates a detectable luminescent or fluorescent signal.[2][3]
The split-Obelin assay utilizes the photoprotein this compound, which emits light in a calcium-dependent manner.[4] Similar to split-luciferase assays, an interaction between the bait and prey proteins reconstitutes the functional this compound, and the resulting luminescence can be quantified. Split-luciferase assays, which often use luciferases from firefly or Renilla, are known for their high sensitivity and low background signals.[5][6]
Split-Ubiquitin System
The split-ubiquitin system is a modification of the yeast two-hybrid system designed to detect interactions involving membrane proteins and other proteins that cannot be localized to the nucleus.[7] In this assay, ubiquitin is split into an N-terminal fragment (Nub) and a C-terminal fragment (Cub). The bait protein is fused to the Cub fragment, which is linked to a reporter transcription factor. The prey protein is fused to a mutated Nub fragment (NubG) that has a reduced affinity for Cub.[4] When the bait and prey proteins interact, they bring NubG and Cub together, leading to the reconstitution of ubiquitin. This reconstituted ubiquitin is recognized by ubiquitin-specific proteases, which cleave the reporter transcription factor, allowing it to translocate to the nucleus and activate reporter genes.[4][7]
Yeast Two-Hybrid (Y2H)
The Yeast Two-Hybrid (Y2H) assay is a widely used genetic method for screening for PPIs.[8] It relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[8] In the Y2H system, the bait protein is fused to the BD, and the prey protein is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that activates the expression of a reporter gene, typically leading to cell growth on selective media or a colorimetric change.[3][8]
Co-immunoprecipitation (Co-IP)
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and validate PPIs in a cellular context.[9] This antibody-based method involves isolating a specific protein of interest (the "bait") from a cell lysate, along with its binding partners (the "prey"). An antibody specific to the bait protein is used to pull down the entire protein complex. The complex is then analyzed, typically by Western blotting, to identify the co-precipitated prey proteins.[9] Co-IP is considered a gold-standard method for confirming interactions in a near-native environment.
Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer (FRET) is a biophysical technique that can detect PPIs in living cells with high spatial resolution.[10] FRET is based on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[10] The two proteins of interest are genetically fused to a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore, respectively. If the proteins interact, bringing the fluorophores within a close enough proximity (typically 1-10 nm), excitation of the donor fluorophore will result in the emission of light from the acceptor fluorophore.[10][11]
Quantitative Comparison of Protein-Protein Interaction Assays
Direct quantitative comparison of different PPI assays is challenging due to variations in experimental conditions, cell types, and the nature of the interacting proteins. However, based on the available literature, we can summarize the key performance metrics of each assay.
| Assay | Principle | Throughput | In Vivo/In Vitro | Detection | Key Advantages | Key Limitations |
| Split-Obelin/Luciferase | Protein fragment complementation | High | In vivo | Luminescence | High sensitivity, low background, real-time dynamics | Irreversible complementation in some cases, potential for steric hindrance |
| Split-Ubiquitin | Protein fragment complementation, transcription-based | High | In vivo (Yeast) | Reporter gene expression | Suitable for membrane proteins, full-length proteins | Indirect detection, potential for false positives |
| Yeast Two-Hybrid (Y2H) | Transcription-based | Very High | In vivo (Yeast) | Reporter gene expression | High-throughput screening, cost-effective | High false-positive rate, interactions must occur in the nucleus |
| Co-immunoprecipitation (Co-IP) | Affinity purification | Low to Medium | In vitro (from lysate) | Western blot, Mass Spec | "Gold standard", detects endogenous proteins | May not distinguish direct from indirect interactions, antibody-dependent |
| FRET | Energy transfer | Low | In vivo | Fluorescence | High spatial resolution, detects proximity, dynamic interactions | Technically demanding, requires spectral overlap, distance-dependent |
Experimental Protocols
Split-Luciferase Complementation Assay Protocol
-
Vector Construction : Clone the coding sequences of the two proteins of interest into appropriate vectors, fusing one to the N-terminal fragment of luciferase (NLuc) and the other to the C-terminal fragment (CLuc).
-
Cell Culture and Transfection : Culture the appropriate cell line and co-transfect the cells with the NLuc and CLuc fusion constructs.
-
Protein Expression : Allow the cells to express the fusion proteins for 24-48 hours.
-
Luminescence Measurement : Add the luciferase substrate to the cells and immediately measure the luminescence using a luminometer.
-
Data Analysis : Compare the luminescence signal from cells expressing the interacting pair to negative controls (e.g., cells expressing one fusion protein with an empty vector).
Split-Ubiquitin Assay Protocol
-
Vector Construction : Clone the bait protein into a vector containing the Cub-reporter fusion and the prey protein into a vector containing the NubG fusion.
-
Yeast Transformation : Transform the respective bait and prey plasmids into different haploid yeast strains of opposite mating types.
-
Mating : Mate the bait and prey yeast strains to create diploid yeast containing both plasmids.
-
Selection : Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where the reporter gene has been activated due to protein interaction.
-
Validation : Perform additional reporter assays (e.g., β-galactosidase assay) to confirm the interaction.
Yeast Two-Hybrid (Y2H) Protocol
-
Vector Construction : Clone the bait protein into a vector containing the DNA-binding domain (BD) and the prey protein into a vector containing the activation domain (AD).
-
Yeast Transformation : Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.
-
Selection : Plate the transformed yeast on selective media. Growth on this media indicates a positive interaction.
-
Reporter Gene Assay : Perform a secondary screen, such as a β-galactosidase filter lift assay, to confirm the interaction and reduce false positives.
Co-immunoprecipitation (Co-IP) Protocol
-
Cell Lysis : Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to maintain protein complexes.
-
Pre-clearing : Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation : Add a specific antibody against the bait protein to the pre-cleared lysate and incubate to form antibody-protein complexes.
-
Complex Capture : Add Protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing : Wash the beads several times to remove non-specifically bound proteins.
-
Elution : Elute the protein complexes from the beads.
-
Analysis : Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.
FRET Protocol
-
Vector Construction : Create fusion constructs of the two proteins of interest with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore.
-
Cell Transfection : Co-transfect the host cells with the donor and acceptor fusion constructs.
-
Live-Cell Imaging : Image the cells using a fluorescence microscope equipped for FRET imaging.
-
FRET Measurement : Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Data Analysis : Calculate the FRET efficiency. An increase in acceptor emission upon donor excitation indicates that the two proteins are in close proximity.
Visualization of Assay Mechanisms
To further clarify the principles behind these assays, the following diagrams illustrate their core mechanisms.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Bimolecular fluorescence complementation (BiFC) analysis of protein-protein interaction: how to calculate signal-to-noise ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Quantitative comparison of protein-protein interaction interface using physicochemical feature-based descriptors of surface patches [frontiersin.org]
- 5. False positive reduction in protein-protein interaction predictions using gene ontology annotations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Diversity in Genetic In Vivo Methods for Protein-Protein Interaction Studies: from the Yeast Two-Hybrid System to the Mammalian Split-Luciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to Calcium Indicators: Obelin vs. Synthetic Dyes
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of intracellular calcium (Ca²⁺) dynamics is pivotal for understanding a vast array of cellular processes, from signal transduction to muscle contraction and apoptosis. The choice of a Ca²⁺ indicator is a critical decision in experimental design, with each option presenting a unique set of advantages and limitations. This guide provides an objective comparison of the photoprotein Obelin and commonly used synthetic fluorescent Ca²⁺ dyes, Fura-2 and Fluo-4, supported by experimental data and detailed protocols.
Quantitative Comparison of Calcium Indicators
The selection of an appropriate Ca²⁺ indicator depends on several key performance characteristics. The following table summarizes the quantitative data for this compound, Fura-2, and Fluo-4 to facilitate an informed decision.
| Feature | This compound | Fura-2 | Fluo-4 |
| Indicator Type | Bioluminescent Photoprotein | Ratiometric Fluorescent Dye | Non-Ratiometric Fluorescent Dye |
| Signal Generation | Ca²⁺-induced conformational change triggers oxidation of coelenterazine (B1669285), emitting light. | Ca²⁺ binding shifts the excitation spectrum, allowing for ratiometric measurement. | Ca²⁺ binding leads to a significant increase in fluorescence intensity. |
| Wavelength (nm) | Emission max ~485 nm[1] | Excitation: 340/380, Emission: 510[2] | Excitation: ~490, Emission: ~515 |
| Ca²⁺ Affinity (Kd) | ~1-10 µM (Varies with isoform and conditions) | ~140-224 nM[2] | ~345 nM[2][3] |
| Dynamic Range | Wide, with a reported light intensity increase of up to 1 million-fold upon Ca²⁺ binding.[4] | Limited by dye saturation and instrumentation. | >100-fold increase in fluorescence.[5] |
| Signal-to-Noise Ratio | Very high due to the absence of autofluorescence and the need for an external light source. | Good, but can be affected by cellular autofluorescence and photobleaching.[6] | Good, but susceptible to background fluorescence. |
| Cytotoxicity | Low; coelenterazine is generally considered non-toxic at working concentrations.[7] | Low, but the AM ester loading process can produce formaldehyde. | Low, similar to Fura-2, with potential for cytotoxicity from AM ester hydrolysis. |
| Phototoxicity | None, as no excitation light is required. | Potential for phototoxicity, especially with UV excitation. | Lower than Fura-2 due to visible light excitation, but still a consideration. |
| Photobleaching | Not applicable. | Susceptible to photobleaching, which can affect quantitative measurements.[6] | Less prone to photobleaching than Fura-2 but can still occur with intense illumination. |
| Loading Method | Requires transfection of apo-obelin gene and subsequent incubation with coelenterazine. | Incubation with cell-permeant AM ester form. | Incubation with cell-permeant AM ester form. |
| Cofactors Required | Coelenterazine, O₂ | None | None |
| Temporal Resolution | Fast kinetics, with a response time in the millisecond range.[8] | Limited by the speed of wavelength switching for ratiometric imaging. | High temporal resolution is possible with fast imaging systems. |
Key Limitations of this compound Compared to Synthetic Calcium Dyes
While this compound offers distinct advantages, particularly its exceptional signal-to-noise ratio, it also possesses several limitations that researchers must consider:
-
Complex Loading Procedure: Unlike synthetic dyes that can be loaded directly into cells in their AM ester form, using this compound requires genetic modification of the target cells to express the apo-obelin protein. This is followed by the addition of the coelenterazine substrate, which can be a more time-consuming and technically demanding process.
-
Irreversible Reaction and Signal Consumption: The bioluminescent reaction of this compound is irreversible. Each this compound molecule can only emit light once upon binding to Ca²⁺. This means the total available signal decreases over the course of an experiment, which can be a significant limitation for long-term or repeated measurements in the same cells.
-
Lower Spatial Resolution in Some Applications: While suitable for population-level measurements, achieving high-resolution subcellular imaging with the low light levels of bioluminescence can be challenging and may require specialized and highly sensitive imaging equipment.
-
Dependence on Coelenterazine Availability and Delivery: The signal from this compound is dependent on the presence and concentration of its substrate, coelenterazine. Inconsistent delivery or depletion of coelenterazine can affect the accuracy and reproducibility of measurements.
-
Limited Wavelength Options: Native this compound emits blue light. While some engineered variants with shifted emission spectra exist, the range of available colors is not as extensive as that for synthetic fluorescent dyes, which can be a limitation for multiplexing experiments with other fluorescent probes.
-
Lower Ca²⁺ Affinity: this compound generally has a lower affinity for Ca²⁺ (in the micromolar range) compared to high-affinity synthetic dyes like Fura-2 (in the nanomolar range). This makes this compound less suitable for detecting small, subtle changes in resting Ca²⁺ levels, although it is well-suited for measuring larger Ca²⁺ transients.
Experimental Protocols
Measurement of Intracellular Calcium Using this compound
This protocol outlines the general steps for using this compound to measure intracellular Ca²⁺ in mammalian cells.
1. Cell Preparation and Transfection:
- Culture mammalian cells in appropriate growth medium to ~70-80% confluency.
- Transfect the cells with a mammalian expression vector encoding the apo-obelin gene. Various transfection methods (e.g., lipid-based reagents, electroporation) can be used, optimized for the specific cell type.
- Allow 24-48 hours for gene expression.
2. Reconstitution of Apo-obelin with Coelenterazine:
- Prepare a stock solution of native coelenterazine in methanol (B129727) or ethanol. Note: Do not use DMSO as it can be unstable.[9]
- Dilute the coelenterazine stock solution in a serum-free culture medium to a final working concentration (typically 1-5 µM).
- Wash the apo-obelin expressing cells once with a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) without Ca²⁺ and Mg²⁺.
- Incubate the cells with the coelenterazine-containing medium for 1-4 hours at 37°C in the dark to allow for reconstitution of the active this compound photoprotein.[10]
- After incubation, wash the cells twice with the physiological buffer to remove excess coelenterazine.
3. Luminescence Measurement:
- Place the plate containing the cells into a luminometer or a microscope equipped with a sensitive photon-counting camera.
- Establish a baseline luminescence reading.
- Stimulate the cells with the agonist or compound of interest.
- Record the resulting bioluminescent signal over time. The light emission is transient, so rapid data acquisition is crucial.
4. Data Analysis:
- The raw luminescence data can be expressed as Relative Light Units (RLU).
- To quantify Ca²⁺ concentrations, a calibration curve can be generated using this compound in solutions of known Ca²⁺ concentrations.
Measurement of Intracellular Calcium Using Fura-2 AM
This protocol provides a general procedure for loading and imaging with the ratiometric dye Fura-2 AM.
1. Reagent Preparation:
- Prepare a stock solution of Fura-2 AM (typically 1-5 mM) in anhydrous DMSO.
- Prepare a physiological buffer such as HBSS, ensuring it is at the correct pH (typically 7.2-7.4).
2. Cell Loading:
- Culture adherent cells on coverslips or in imaging dishes.
- Prepare a loading buffer by diluting the Fura-2 AM stock solution in the physiological buffer to a final concentration of 2-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye solubilization.
- Remove the culture medium and wash the cells once with the physiological buffer.
- Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.
- After loading, wash the cells twice with the physiological buffer to remove extracellular dye.
- Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
3. Fluorescence Imaging:
- Mount the coverslip or dish on a fluorescence microscope equipped for ratiometric imaging.
- Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
- Record a baseline fluorescence ratio before adding any stimulus.
- Add the stimulus and record the changes in the 340/380 nm fluorescence ratio over time.
4. Data Analysis:
- The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.
- The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute Ca²⁺ concentrations, which requires calibration to determine Rmin, Rmax, and Sf2/Sb2.
Measurement of Intracellular Calcium Using Fluo-4 AM
This protocol describes the general steps for using the single-wavelength dye Fluo-4 AM.
1. Reagent Preparation:
- Prepare a stock solution of Fluo-4 AM (typically 1-5 mM) in anhydrous DMSO.
- Prepare a physiological buffer (e.g., HBSS).
2. Cell Loading:
- Culture cells as for Fura-2 loading.
- Prepare a loading buffer by diluting the Fluo-4 AM stock solution in the physiological buffer to a final concentration of 1-5 µM. Pluronic F-127 (~0.02%) can be included.
- Remove the culture medium and wash the cells.
- Add the Fluo-4 AM loading buffer and incubate for 30-60 minutes at room temperature or 37°C in the dark.
- Wash the cells twice with the physiological buffer to remove excess dye.
- Allow for a 30-minute de-esterification period.
3. Fluorescence Imaging:
- Place the cells on a fluorescence microscope.
- Excite the cells at ~490 nm and collect the emission at ~515 nm.
- Record a baseline fluorescence intensity (F₀).
- Add the stimulus and record the change in fluorescence intensity (F) over time.
4. Data Analysis:
- The change in fluorescence is typically expressed as a ratio of the change in fluorescence over the baseline fluorescence (ΔF/F₀ = (F - F₀) / F₀).
Visualizations
Signaling Pathway of this compound Bioluminescence
References
- 1. All three Ca2+-binding loops of photoproteins bind calcium ions: the crystal structures of calcium-loaded apo-aequorin and apo-obelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface location and high affinity for calcium of a 500‐kd liver membrane protein closely related to the LDL‐receptor suggest a physiological role as lipoprotein receptor. | The EMBO Journal [link.springer.com]
- 3. Novel Improved Ca2+ Indicator Dyes on the Market—A Comparative Study of Novel Ca2+ Indicators with Fluo-4 | AAT Bioquest [aatbio.com]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Subcellular calcium measurements in mammalian cells using jellyfish photoprotein aequorin-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to New Obelin Variants for Enhanced Bioluminescent Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of recently developed Obelin photoprotein variants. This compound, a calcium-activated photoprotein isolated from the hydroid Obelia, has been a valuable tool for sensitive bioluminescent detection.[1] The emergence of new this compound variants through site-directed mutagenesis offers a palette of reporters with tailored characteristics for a variety of research applications, from intracellular calcium imaging to sensitive immunoassays. This document presents a side-by-side comparison of key performance metrics, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular mechanisms and experimental workflows.
Performance Comparison of this compound Variants
The performance of this compound variants is typically assessed based on several key parameters: specific activity, emission wavelength, signal decay kinetics, and calcium sensitivity. The following table summarizes the available quantitative data for wild-type this compound and several notable mutants.
| Variant | Mutation | Specific Activity (% of Wild-Type) | Peak Emission Wavelength (λmax) | Signal Decay Characteristics | Calcium Sensitivity | Reference |
| Wild-Type this compound | - | 100% | 485 nm | Fast decay (<1 second) | High | [1] |
| F88Y this compound | Phenylalanine to Tyrosine at position 88 | - | 453 nm (blue-shifted) | - | - | [2] |
| W92R this compound | Tryptophan to Arginine at position 92 | - | 390 nm (violet emission) | - | - | [3] |
| Cys-free this compound | All Cysteine residues replaced | ~10% | - | Slower decay, loss of "fast" component | Reduced conformational flexibility | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of this compound variants. Below are the protocols for key experiments cited in this guide.
Site-Directed Mutagenesis for Generation of this compound Variants
This protocol outlines the generation of this compound mutants using a PCR-based site-directed mutagenesis kit.
Materials:
-
Wild-type this compound expression plasmid
-
Mutagenic oligonucleotide primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation. The mutation should be in the center of the primers with 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.[5]
-
PCR Amplification:
-
Set up the PCR reaction with the wild-type this compound plasmid as a template and the mutagenic primers.
-
Perform PCR to amplify the entire plasmid containing the desired mutation. Use a high-fidelity polymerase to minimize secondary mutations.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, unmethylated (mutant) DNA.[5]
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Expression and Purification of Recombinant this compound Variants
This protocol describes the expression of this compound variants in E. coli and their subsequent purification.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with the this compound variant expression plasmid
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl)
-
DNase I
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)
-
Wash and elution buffers
Procedure:
-
Expression:
-
Inoculate a culture of E. coli containing the this compound variant plasmid and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for better protein folding.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I.
-
Incubate on ice to facilitate lysis.
-
Sonicate the cell suspension to ensure complete lysis.
-
Centrifuge to pellet cell debris.
-
-
Purification:
-
Apply the supernatant to a pre-equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the this compound variant with elution buffer.
-
Analyze the purified protein by SDS-PAGE to assess purity.
-
Dialyze the purified protein into a suitable storage buffer.
-
Measurement of Bioluminescence Spectra
This protocol details the measurement of the light emission spectrum of this compound variants.
Materials:
-
Purified this compound variant
-
Coelenterazine (B1669285) solution
-
Calcium chloride (CaCl2) solution
-
Spectrofluorometer or a luminometer with spectral scanning capabilities
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified this compound variant in a calcium-free buffer.
-
Add coelenterazine to the protein solution to reconstitute the active photoprotein.
-
-
Measurement:
Determination of Bioluminescence Decay Kinetics
This protocol describes how to measure the rate of light decay following the initiation of the bioluminescent reaction.
Materials:
-
Purified this compound variant
-
Coelenterazine solution
-
Calcium chloride (CaCl2) solution
-
Luminometer with kinetic measurement capabilities
Procedure:
-
Sample Preparation:
-
Prepare the active photoprotein by mixing the purified this compound variant with coelenterazine in a calcium-free buffer.
-
-
Kinetic Measurement:
-
Place the sample in the luminometer.
-
Inject CaCl2 solution to trigger the light emission.
-
Record the light intensity over time at a high sampling rate.
-
Analyze the decay curve to determine kinetic parameters such as the decay half-life.[4]
-
Calcium Titration Assay for Determining Calcium Sensitivity
This protocol is used to determine the calcium concentration dependence of the this compound variant's light emission.
Materials:
-
Purified this compound variant
-
Coelenterazine solution
-
A series of calcium buffers with known free calcium concentrations (e.g., Ca-EGTA buffers)
-
Luminometer
Procedure:
-
Sample Preparation:
-
Reconstitute the active photoprotein by incubating the purified this compound variant with coelenterazine.
-
-
Measurement:
-
Add a small aliquot of the active photoprotein to each of the calcium buffers with varying free calcium concentrations.
-
Measure the peak light emission from each sample using a luminometer.
-
-
Data Analysis:
-
Plot the peak light intensity as a function of the free calcium concentration.
-
Determine the EC50 value (the calcium concentration at which 50% of the maximum light emission is observed) to quantify the calcium sensitivity.
-
Signaling Pathway and Experimental Workflow
This compound Bioluminescence Signaling Pathway
The bioluminescence of this compound is triggered by the binding of calcium ions. The apo-obelin protein contains three EF-hand calcium-binding domains. In the presence of its substrate, coelenterazine, and molecular oxygen, apo-obelin forms a stable, yet inactive, photoprotein complex. Upon binding of three calcium ions, the protein undergoes a conformational change. This change catalyzes the oxidation of coelenterazine, leading to the formation of an unstable peroxide intermediate. The decomposition of this intermediate results in the release of carbon dioxide and the formation of coelenteramide (B1206865) in an excited state. As the excited coelenteramide returns to its ground state, it emits a flash of blue light.[6][7][8]
Caption: Calcium-triggered signaling pathway of this compound bioluminescence.
Experimental Workflow for Evaluating this compound Variants
The evaluation of new this compound variants follows a systematic workflow, from the initial design and creation of the mutant protein to its final characterization. This process involves molecular biology techniques, protein biochemistry, and biophysical measurements.
Caption: Experimental workflow for this compound variant evaluation.
References
- 1. arborassays.com [arborassays.com]
- 2. Bioluminescent Properties of Semi-Synthetic this compound and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral tuning of this compound bioluminescence by mutations of Trp92 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioluminescent and biochemical properties of Cys-free Ca2+-regulated photoproteins this compound and aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Directed Mutagenesis [protocols.io]
- 6. All three Ca2+-binding loops of photoproteins bind calcium ions: The crystal structures of calcium-loaded apo-aequorin and apo-obelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence - Wikipedia [en.wikipedia.org]
- 8. Studies on the luminescent response of the Ca2+-activated photoprotein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Obelin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and compliance is paramount. This guide provides detailed procedures for the proper disposal of Obelin, a bioluminescent photoprotein. Adherence to these protocols is essential for maintaining a safe laboratory environment and mitigating any potential environmental impact.
This compound, a recombinant protein, is generally considered non-hazardous. However, proper disposal procedures should always be followed in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations. The toxicological properties of this compound have not been fully investigated, and it is crucial to handle it with appropriate precautions.[1]
Risk Assessment and Waste Categorization
Before disposal, a risk assessment should be conducted to classify the this compound waste. The primary consideration is whether the this compound has been mixed with any hazardous chemicals or biological agents.
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous Liquid Waste | This compound solutions in benign buffers (e.g., PBS, Tris) with no other hazardous components. | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[2][3] |
| Chemically Contaminated Waste | This compound solutions mixed with hazardous chemicals (e.g., solvents, detergents). | Collection in a designated hazardous waste container for disposal by certified personnel.[2] |
| Biohazardous Waste | This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria). | Decontamination (e.g., autoclaving) followed by disposal as regulated medical waste.[2] |
| Solid Waste | Consumables contaminated with this compound (e.g., pipette tips, gloves, tubes). | Disposal in the appropriate waste stream (biohazardous or regular trash) based on risk assessment.[2] |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Collection in a designated, puncture-proof sharps container.[2][4] |
Experimental Protocols for Disposal of Non-Hazardous this compound Waste
The following protocols detail the step-by-step procedures for the disposal of non-hazardous this compound waste.
Protocol 1: Chemical Inactivation and Drain Disposal of Liquid this compound Waste
This protocol is suitable for this compound in non-hazardous buffer solutions.
Materials:
-
Liquid this compound waste
-
10% bleach solution
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure:
-
Don PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Prepare Inactivation Solution: In a designated chemical fume hood, add a 10% bleach solution to the liquid this compound waste to achieve a final bleach concentration of at least 1%.[2]
-
Inactivate: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of the protein.[2]
-
Neutralization (if required): If required by your institution's EHS guidelines, neutralize the bleach solution with a suitable quenching agent like sodium thiosulfate.
-
Drain Disposal: Pour the inactivated solution down the drain with a large volume of running water to ensure thorough dilution.[2][3]
-
Documentation: Record the disposal in your laboratory's waste log.
Protocol 2: Disposal of Solid Waste Contaminated with Non-Hazardous this compound
This protocol is for solid laboratory waste such as microfuge tubes, pipette tips, and gloves.
Materials:
-
Solid waste contaminated with this compound
-
Appropriate waste container (e.g., biohazard bag, regular trash bin)
-
PPE: lab coat, safety glasses, gloves
Procedure:
-
Don PPE: Wear a lab coat, safety glasses, and gloves.
-
Segregate Waste: Collect all solid waste items contaminated with this compound.
-
Risk Assessment: Based on your initial risk assessment, determine if the waste should be treated as biohazardous or regular trash. If the this compound was used in experiments involving biohazardous materials, it must be disposed of as biohazardous waste.
-
Containerize:
-
For Non-Hazardous Solid Waste: Place the items in a designated, leak-proof container for regular laboratory trash.
-
For Biohazardous Solid Waste: Place the items in a properly labeled biohazard bag.
-
-
Final Disposal:
-
Non-Hazardous: Dispose of the container in the regular laboratory waste stream.
-
Biohazardous: Autoclave the biohazard bag according to your institution's standard operating procedures before placing it in the regulated medical waste stream.[5]
-
-
Documentation: Record the disposal as per your laboratory's protocols.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Decision Workflow.
References
Essential Safety and Handling Guide for Obeticholic Acid
Disclaimer: The following information pertains to Obeticholic Acid. The term "Obelin" as specified in the query did not correspond to a known chemical substance in our search. Please verify the identity of the substance you are working with before proceeding.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Obeticholic Acid.
Hazard Identification and Safety Precautions
Obeticholic Acid (OCA) is a semi-synthetic bile acid analog. While it is used as a therapeutic agent, it also presents hazards in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child.[2][3]
Summary of Hazards:
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Irritation | Category 2A | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335 |
| Reproductive Toxicity | Category 2 | H361 |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][4] | Protects against splashes and dust particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4] | Prevents skin contact which can cause irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. For larger quantities or risk of splashing, wear fire/flame resistant and impervious clothing.[1][4] | Protects skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[1][5] If engineering controls are not sufficient, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator may be used.[4] | Prevents inhalation of dust or aerosols which can cause respiratory tract irritation. |
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area. The use of a laboratory fume hood is recommended, especially when handling powders or creating solutions.[4][5]
-
Ensure safety showers and eyewash stations are readily accessible.[1]
Handling Procedures:
-
Read and understand the Material Safety Data Sheet (MSDS) before starting any work.[1][2][3][4][5][6]
-
Don the appropriate PPE as specified in the table above.
-
Do not eat, drink, or smoke in the laboratory.[1]
Storage Conditions:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5]
-
Recommended storage temperatures:
Emergency Procedures
| Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
| Spillage | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up or vacuum the spillage and collect it in a suitable container for disposal. Clean the spill area thoroughly with a suitable decontaminating agent.[1][4] |
Disposal Plan
All waste materials containing Obeticholic Acid must be treated as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the hazardous waste through a licensed disposal company. Do not dispose of it in the regular trash or down the drain.[4][7] Ensure compliance with all federal, state, and local regulations.[4]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.[4]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling Obeticholic Acid in a laboratory setting.
Caption: Workflow for Safe Handling of Obeticholic Acid.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
